Product packaging for Fmoc-NH-PEG3-C2-NH2(Cat. No.:)

Fmoc-NH-PEG3-C2-NH2

Cat. No.: B3166032
M. Wt: 414.5 g/mol
InChI Key: OCFJCJMJGCYMMZ-UHFFFAOYSA-N
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Description

Fmoc-NH-PEG3-C2-NH2 is a useful research compound. Its molecular formula is C23H30N2O5 and its molecular weight is 414.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H30N2O5 B3166032 Fmoc-NH-PEG3-C2-NH2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O5/c24-9-11-27-13-15-29-16-14-28-12-10-25-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22H,9-17,24H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCFJCJMJGCYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to Fmoc-NH-PEG3-C2-NH2: Structure, Synthesis, and Application in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-NH-PEG3-C2-NH2 is a bifunctional crosslinker of significant interest in the field of chemical biology and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and its critical role as a flexible linker in the synthesis of PROTACs. Detailed experimental protocols for its incorporation into PROTAC constructs and methods for the evaluation of the resulting targeted protein degradation are presented.

Introduction to this compound

This compound is a heterobifunctional linker molecule featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal primary amine. The core of the molecule consists of a triethylene glycol (PEG3) unit and an ethylenediamine (C2) spacer. This combination of a hydrophilic PEG chain and a flexible ethylenediamine segment imparts desirable properties for its use in constructing PROTACs. PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2]

Chemical Structure and Properties

The chemical structure of this compound is characterized by three key components: the Fmoc protecting group, the PEG3-C2 linker, and the terminal primary amine.

Molecular Structure:

Physicochemical Properties:

A summary of the key quantitative data for this compound is provided in Table 1.

PropertyValue
CAS Number 906126-25-8
Molecular Formula C23H30N2O5
Molecular Weight 414.49 g/mol
Appearance Varies (often a solid or oil)
Solubility Soluble in organic solvents such as DMF and DMSO

Role in PROTAC Synthesis

This compound serves as a versatile linker in the modular synthesis of PROTACs. PROTACs are comprised of three main parts: a ligand that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] The properties of the linker, such as its length, flexibility, and hydrophilicity, are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.[4]

The this compound linker offers several advantages in PROTAC design:

  • Hydrophilicity: The PEG3 component enhances the aqueous solubility of the resulting PROTAC, which can improve its pharmacokinetic properties.[4]

  • Flexibility: The combination of the PEG and ethylenediamine units provides the necessary flexibility for the PROTAC to orient the target protein and the E3 ligase optimally for ubiquitination.

  • Orthogonal Chemistry: The Fmoc-protected amine and the free primary amine allow for sequential and controlled conjugation to the E3 ligase ligand and the target protein ligand.

A general workflow for the synthesis of a PROTAC using this compound is depicted in the following diagram.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Fmoc_Linker This compound Intermediate_1 Fmoc-Linker-E3 Ligase Fmoc_Linker->Intermediate_1 E3_Ligase_Ligand E3 Ligase Ligand (with reactive group) E3_Ligase_Ligand->Intermediate_1 Amide Coupling POI_Ligand Target Protein Ligand (with reactive group) Final_PROTAC POI Ligand-Linker-E3 Ligase (Final PROTAC) POI_Ligand->Final_PROTAC Amide Coupling Intermediate_2 H2N-Linker-E3 Ligase Intermediate_1->Intermediate_2 Fmoc Deprotection Intermediate_2->Final_PROTAC

Caption: General workflow for PROTAC synthesis using this compound.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis and evaluation of a PROTAC using this compound.

Fmoc Deprotection of the Linker

Objective: To remove the Fmoc protecting group from this compound to expose the primary amine for conjugation.

Materials:

  • This compound

  • 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in DMF.

  • Add the 20% piperidine in DMF solution to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with DCM (3x) to ensure complete removal of residual piperidine.

  • Dry the resulting deprotected linker, H2N-PEG3-C2-NH2, under high vacuum. The product is typically used in the next step without further purification.

Conjugation to an E3 Ligase Ligand

Objective: To couple the deprotected linker to a carboxylic acid-functionalized E3 ligase ligand.

Materials:

  • Deprotected linker (H2N-PEG3-C2-NH2)

  • E3 ligase ligand with a carboxylic acid group (e.g., a derivative of thalidomide or VHL ligand)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the E3 ligase ligand in anhydrous DMF under an inert atmosphere.

  • Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (2-3 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of the deprotected linker in anhydrous DMF to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the E3 ligase-linker conjugate.

Conjugation to a Target Protein Ligand

Objective: To couple the E3 ligase-linker conjugate to a carboxylic acid-functionalized target protein ligand.

Procedure:

This procedure is analogous to the one described in section 4.2, with the E3 ligase-linker conjugate (which now has a free amine) being coupled to the activated carboxylic acid of the target protein ligand.

Evaluation of PROTAC-Mediated Protein Degradation by Western Blot

Objective: To quantify the degradation of the target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody for the target protein and the loading control.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and visualize the protein bands.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein intensity to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.

Signaling Pathway and Experimental Workflow Visualization

Targeted Protein Degradation Signaling Pathway

The synthesized PROTAC hijacks the ubiquitin-proteasome system to induce the degradation of the target protein. The key steps in this pathway are illustrated below.

Targeted_Protein_Degradation cluster_pathway Ubiquitin-Proteasome Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Polyubiquitinated_POI Polyubiquitinated POI Ubiquitination->Polyubiquitinated_POI Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degradation Degradation of POI Proteasome->Degradation Peptides Peptides Degradation->Peptides Ub Ubiquitin Degradation->Ub Recycled Ub->Ubiquitination

Caption: The PROTAC-mediated targeted protein degradation pathway.

Experimental Workflow for PROTAC Evaluation

A typical experimental workflow to assess the efficacy of a newly synthesized PROTAC is outlined below.

PROTAC_Evaluation_Workflow cluster_workflow PROTAC Efficacy Evaluation Cell_Culture Cell Culture (Expressing Target Protein) PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis and Protein Quantification PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot Analysis Cell_Lysis->Western_Blot Data_Analysis Data Analysis (DC50 and Dmax) Western_Blot->Data_Analysis

Caption: Experimental workflow for evaluating PROTAC-mediated protein degradation.

Conclusion

This compound is a valuable and versatile tool for researchers and drug development professionals engaged in the design and synthesis of PROTACs. Its well-defined structure, favorable physicochemical properties, and the availability of straightforward synthetic protocols for its incorporation make it an attractive choice for constructing novel targeted protein degraders. The detailed experimental methodologies provided in this guide offer a solid foundation for the successful application of this linker in the development of next-generation therapeutics.

References

An In-depth Technical Guide to the Fmoc-NH-PEG3-C2-NH2 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of linkers is paramount in the construction of complex biomolecules and therapeutic agents. This guide provides a comprehensive overview of the core properties, applications, and handling of the Fmoc-NH-PEG3-C2-NH2 linker, a versatile tool in modern bioconjugation and medicinal chemistry.

Core Properties and Specifications

The this compound linker is a heterobifunctional molecule incorporating a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal primary amine, separated by a hydrophilic polyethylene glycol (PEG) spacer. This architecture imparts desirable solubility and flexibility to the molecules it connects.

Physicochemical Data

A summary of the key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C23H30N2O5[1][2]
Molecular Weight 414.49 g/mol [1][2][3]
CAS Number 906126-25-8
Predicted Boiling Point 603.8 ± 50.0 °C
Predicted Density 1.174 ± 0.06 g/cm3
Predicted Flash Point 319.0 ± 30.1 °C
Predicted LogP 2.28

Chemical Structure and Functionality

The structure of this compound is central to its utility. The molecule consists of three main components: an Fmoc-protected amine, a triethylene glycol spacer, and a terminal aminoethyl group.

Chemical Structure of this compound Fmoc Fmoc NH1 NH Fmoc->NH1 PEG3 O(CH2CH2O)2CH2CH2 NH1->PEG3 NH2 NH2 PEG3->NH2 caption A simplified diagram illustrating the key functional components of the linker.

Caption: Simplified structure of the this compound linker.

The Fmoc group provides a stable protecting group for one of the primary amines, which can be selectively removed under basic conditions. This allows for orthogonal derivatization of the two amines. The PEG3 spacer enhances the aqueous solubility and reduces aggregation of the resulting conjugate. The terminal primary amine is available for conjugation to a variety of functional groups, most commonly activated carboxylic acids.

Applications in Research and Drug Development

The primary application of this compound is as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG spacer in this linker provides the necessary length and flexibility for the two ends of the PROTAC to bind to their respective protein partners.

Beyond PROTACs, this linker is valuable in various bioconjugation applications, including:

  • Peptide Synthesis and Modification: The Fmoc-protected amine is compatible with standard solid-phase peptide synthesis (SPPS) protocols.

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, with the PEG component improving the pharmacokinetic properties of the ADC.

  • Surface Modification: The amine groups can be used to immobilize biomolecules onto surfaces for various diagnostic and research applications.

Experimental Protocols

Detailed methodologies for the key manipulations of the this compound linker are provided below. These protocols are intended as a starting point and may require optimization for specific applications.

Fmoc Deprotection

The removal of the Fmoc protecting group is a critical step to unmask the primary amine for subsequent conjugation. This is typically achieved using a solution of piperidine in a polar aprotic solvent.

Materials:

  • This compound

  • Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Dissolve the Fmoc-protected linker in DMF to a concentration of approximately 10-20 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the deprotection by RP-HPLC. The reaction is typically complete within 30 minutes.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the majority of DMF and piperidine.

  • Precipitate the deprotected product by adding cold diethyl ether to the concentrated residue.

  • Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether two more times.

  • Dry the deprotected product under vacuum.

  • Characterize the final product by mass spectrometry to confirm the removal of the Fmoc group (a mass decrease of 222.2 Da) and by RP-HPLC to assess purity.

Fmoc Deprotection Workflow cluster_0 Reaction cluster_1 Workup & Purification cluster_2 Analysis A Dissolve Fmoc-linker in DMF B Add 20% Piperidine A->B C Stir at RT (30 min) B->C D Concentrate C->D E Precipitate with cold ether D->E F Wash & Dry E->F G RP-HPLC F->G H Mass Spectrometry G->H caption A flowchart of the Fmoc deprotection process.

Caption: Workflow for the deprotection of the Fmoc group.

Amide Coupling to a Carboxylic Acid

The newly exposed primary amine can be readily coupled to a molecule containing a carboxylic acid using standard peptide coupling reagents.

Materials:

  • Deprotected NH2-PEG3-C2-NH2 linker

  • Carboxylic acid-containing molecule

  • Coupling reagents (e.g., HATU, HBTU, or EDC/NHS)

  • Base (e.g., DIPEA or triethylamine)

  • Anhydrous DMF or DCM

  • RP-HPLC system

  • Mass spectrometer

Procedure:

  • Dissolve the carboxylic acid-containing molecule in anhydrous DMF.

  • Add the coupling reagent (e.g., 1.05 equivalents of HATU) and a base (e.g., 2 equivalents of DIPEA). Stir for 5-10 minutes to activate the carboxylic acid.

  • Add a solution of the deprotected NH2-PEG3-C2-NH2 linker (1 equivalent) in anhydrous DMF to the activated carboxylic acid solution.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by RP-HPLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding a small amount of water.

  • Purify the product using preparative RP-HPLC.

  • Characterize the final conjugate by mass spectrometry and RP-HPLC.

Purification and Analysis of PEGylated Compounds

The purification of PEGylated molecules can be challenging due to their hydrophilicity and potential for heterogeneity. Several chromatographic techniques can be employed for the purification and analysis of products derived from the this compound linker.

TechniqueApplicationConsiderations
Reverse-Phase HPLC (RP-HPLC) Purity assessment and preparative purification.Standard C18 columns are effective. Gradients of acetonitrile in water with 0.1% TFA are commonly used.
Size-Exclusion Chromatography (SEC) Separation of PEGylated products from unreacted starting materials based on size.Effective for removing unreacted small molecules from larger PEGylated proteins.
Ion-Exchange Chromatography (IEX) Separation based on charge differences.Can be used to separate PEGylated isomers and unreacted protein.
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Can be a complementary technique to IEX for protein purification.

Signaling Pathways and Logical Relationships

The primary role of the this compound linker in the context of PROTACs is to facilitate the formation of a ternary complex between a target protein, the PROTAC, and an E3 ubiquitin ligase. This proximity-induced event initiates a signaling cascade that leads to the degradation of the target protein.

PROTAC-Mediated Protein Degradation Pathway cluster_0 Ternary Complex Formation cluster_1 Ubiquitination Cascade cluster_2 Proteasomal Degradation A Target Protein B PROTAC (with PEG Linker) A->B C E3 Ubiquitin Ligase B->C D Ubiquitin Transfer C->D E Polyubiquitination of Target Protein D->E F Proteasome Recognition E->F G Target Protein Degradation F->G caption The role of the linker in the PROTAC signaling pathway.

Caption: The PROTAC-mediated protein degradation pathway.

References

Technical Guide: Fmoc-NH-PEG3-C2-NH2 in Proteolysis-Targeting Chimera (PROTAC) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and applications of Fmoc-NH-PEG3-C2-NH2, a bifunctional linker crucial in the development of Proteolysis-Targeting Chimeras (PROTACs). This document offers detailed experimental protocols for its use and visual representations of the synthetic workflow.

Core Properties of this compound

This compound is a heterobifunctional linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal primary amine, separated by a polyethylene glycol (PEG) spacer. The Fmoc group provides an orthogonal protecting strategy, as it is stable under acidic conditions but readily cleaved by a base, typically piperidine. The PEG component enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.[1][2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C23H30N2O5[3]
Molecular Weight 414.49 g/mol [3]
CAS Number 906126-25-8
Appearance White to off-white solid or oil
Purity ≥95% (typical)
Solubility Soluble in DMF, DMSO, DCM
Predicted Boiling Point 603.8 ± 50.0 °C
Predicted Density 1.174 ± 0.06 g/cm³
Predicted pKa 11.60 ± 0.10

Application in PROTAC Synthesis: An Overview

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[4] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.

This compound serves as a versatile linker in a modular approach to PROTAC synthesis. The synthetic strategy typically involves the sequential coupling of the POI ligand and the E3 ligase ligand to the linker. The presence of the Fmoc protecting group allows for a directional and controlled synthesis.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a generic PROTAC using this compound as the linker. These protocols are based on standard procedures for Fmoc deprotection and amide bond formation.

Fmoc Deprotection of this compound

This procedure describes the removal of the Fmoc protecting group to yield a free diamine linker.

Materials:

  • This compound

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

Procedure:

  • Dissolve this compound (1 equivalent) in a minimal amount of DMF in a round bottom flask.

  • Add the 20% piperidine in DMF solution (10 equivalents of piperidine) to the flask.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO3 solution (3 times) and brine (1 time).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the deprotected H2N-PEG3-C2-NH2. The product is often used in the next step without further purification.

Coupling of a Carboxylic Acid-Containing Ligand (Ligand-COOH) to the Deprotected Linker

This protocol describes the formation of an amide bond between one of the amino groups of the linker and a ligand bearing a carboxylic acid functionality using EDC/NHS chemistry.

Materials:

  • H2N-PEG3-C2-NH2 (from step 3.1)

  • Ligand-COOH (e.g., a POI ligand with a carboxylic acid handle) (1 equivalent)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • N-Hydroxysuccinimide (NHS) (1.2 equivalents)

  • Anhydrous DMF

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Silica gel for column chromatography

Procedure:

  • Dissolve Ligand-COOH (1 equivalent), EDC (1.2 equivalents), and NHS (1.2 equivalents) in anhydrous DMF in a round bottom flask.

  • Stir the mixture at room temperature for 30-60 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve H2N-PEG3-C2-NH2 (1.1 equivalents) in anhydrous DMF.

  • Add the solution of the deprotected linker to the activated ligand solution.

  • Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DMF under reduced pressure.

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

  • Purify the resulting mono-functionalized linker-ligand conjugate by silica gel column chromatography.

Coupling of the Second Ligand to the Linker-Ligand Conjugate

This final coupling step attaches the second ligand (e.g., an E3 ligase ligand with a carboxylic acid handle) to the remaining free amine of the linker, completing the PROTAC synthesis. The procedure is analogous to step 3.2.

Materials:

  • Amine-functionalized linker-ligand conjugate (from step 3.2)

  • Second Ligand-COOH (e.g., an E3 ligase ligand) (1 equivalent)

  • EDC (1.2 equivalents)

  • NHS (1.2 equivalents)

  • Anhydrous DMF

  • DCM

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Separatory funnel

  • Silica gel for column chromatography or preparative HPLC

Procedure:

  • Follow the same activation and coupling procedure as outlined in section 3.2, using the amine-functionalized linker-ligand conjugate as the amine component and the second ligand-COOH as the carboxylic acid component.

  • After the reaction is complete, perform an aqueous workup as described previously.

  • Purify the final PROTAC molecule using silica gel column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to obtain the high-purity product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the key chemical transformations and the overall workflow for PROTAC synthesis using this compound.

Fmoc_Deprotection Fmoc_Linker This compound Deprotected_Linker H2N-PEG3-C2-NH2 Fmoc_Linker->Deprotected_Linker 20% Piperidine in DMF

Caption: Fmoc deprotection of the linker.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Linker Preparation cluster_step2 Step 2: First Ligand Coupling cluster_step3 Step 3: Second Ligand Coupling cluster_final_product Final Product Fmoc_Linker This compound Deprotected_Linker H2N-PEG3-C2-NH2 Fmoc_Linker->Deprotected_Linker Fmoc Deprotection (Piperidine/DMF) POI_Linker_NH2 POI-Linker-NH2 Deprotected_Linker->POI_Linker_NH2 Amide Coupling POI_Ligand POI Ligand-COOH Activated_POI Activated POI Ligand (EDC/NHS) POI_Ligand->Activated_POI Activated_POI->POI_Linker_NH2 PROTAC POI-Linker-E3 Ligase (Final PROTAC) POI_Linker_NH2->PROTAC Amide Coupling E3_Ligand E3 Ligase Ligand-COOH Activated_E3 Activated E3 Ligase Ligand (EDC/NHS) E3_Ligand->Activated_E3 Activated_E3->PROTAC

Caption: PROTAC synthesis workflow.

References

In-depth Technical Guide to Fmoc-NH-PEG3-C2-NH2: A Versatile Heterobifunctional Linker

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 906126-25-8

This technical guide provides a comprehensive overview of Fmoc-NH-PEG3-C2-NH2, a widely used heterobifunctional linker in biomedical research and drug development. This document is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and pharmacology, offering detailed information on its properties, applications, and relevant experimental protocols.

Core Properties and Specifications

This compound is a polyethylene glycol (PEG)-based linker featuring a fluorenylmethyloxycarbonyl (Fmoc) protected amine at one end and a free primary amine at the other, separated by a PEG3 (triethylene glycol) and an ethylenediamine spacer. This structure imparts unique characteristics crucial for its applications in bioconjugation and chemical synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 906126-25-8[1][2][3]
Molecular Formula C₂₃H₃₀N₂O₅
Molecular Weight 414.49 g/mol [4]
Appearance White to off-white solid
Purity Typically ≥95% (determined by HPLC and NMR)[5]
Solubility Soluble in common organic solvents such as Dimethylformamide (DMF), Dichloromethane (DCM), and Dimethyl sulfoxide (DMSO).
Storage Recommended storage at -20°C to ensure long-term stability.

Key Applications

The heterobifunctional nature of this compound makes it a valuable tool in two primary areas of research: Proteolysis Targeting Chimeras (PROTACs) and Solid-Phase Peptide Synthesis (SPPS).

PROTAC Synthesis

PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins. These bifunctional molecules consist of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.

This compound is an ideal PEG-based linker for PROTAC synthesis. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule, while its length provides the necessary flexibility for the formation of a productive ternary complex between the target protein and the E3 ligase.

Logical Workflow for PROTAC Synthesis using this compound

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Fmoc Deprotection cluster_step2 Step 2: Coupling to E3 Ligase Ligand cluster_step3 Step 3: Coupling to Target Protein Ligand A This compound B H2N-PEG3-C2-NH2 A->B Piperidine/DMF D Ligand-Linker Conjugate B->D Coupling Agents (e.g., HATU, DIPEA) C E3 Ligase Ligand (e.g., with COOH) C->D F Final PROTAC Molecule D->F Coupling Agents (e.g., HATU, DIPEA) E Target Protein Ligand (e.g., with COOH) E->F

A generalized workflow for the synthesis of a PROTAC molecule.
Solid-Phase Peptide Synthesis (SPPS)

In SPPS, this compound can be incorporated into a peptide sequence to introduce a flexible, hydrophilic spacer. This is particularly useful for modifying the properties of the peptide, such as increasing its solubility or creating a point of attachment for other molecules like fluorophores or biotin. The Fmoc group is compatible with standard Fmoc-based SPPS protocols, allowing for its seamless integration into the synthesis process.

Experimental Workflow for Incorporating the Linker in SPPS

SPPS_Workflow cluster_synthesis Peptide Synthesis on Solid Support cluster_linker Linker Coupling cluster_deprotection Fmoc Deprotection of Linker cluster_conjugation Conjugation of Moiety Resin Solid Support (e.g., Rink Amide Resin) Peptide Growing Peptide Chain Resin->Peptide Standard SPPS Cycles Peptide_Linker Peptide-Linker Conjugate Peptide->Peptide_Linker Linker This compound Linker->Peptide_Linker Coupling Agents Deprotected_Linker Free Amine on Linker Peptide_Linker->Deprotected_Linker Piperidine/DMF Final_Product Labeled Peptide Deprotected_Linker->Final_Product Moiety Functional Moiety (e.g., Fluorophore, Biotin) Moiety->Final_Product Coupling PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination via E1/E2 Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation

References

Solubility Profile of Fmoc-NH-PEG3-C2-NH2: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG3-C2-NH2 is a heterobifunctional linker molecule integral to the synthesis of complex biomolecules, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). As a PEG-based linker, it connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the targeted degradation of proteins within a cell.[1][2] The solubility of this linker in various solvents is a critical parameter that dictates its handling, reaction efficiency, and the overall success of the synthetic workflow. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a logical workflow for its application in chemical synthesis.

The structure of this compound, featuring a lipophilic Fmoc (Fluorenylmethyloxycarbonyl) protecting group and a hydrophilic polyethylene glycol (PEG) spacer, results in a molecule with amphiphilic properties. This influences its solubility across a range of common laboratory solvents.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not extensively published, a qualitative and semi-quantitative understanding can be derived from the general principles of solubility for Fmoc-protected amino PEG derivatives.[3][4][5] The solubility is governed by factors including the polarity of the solvent, its ability to form hydrogen bonds, and the nature of the solute molecule itself.

Table 1: Predicted Qualitative and Semi-Quantitative Solubility of this compound in Common Laboratory Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)Highly SolubleExcellent solvent for both the Fmoc group and the PEG chain. Commonly used in solid-phase peptide synthesis (SPPS) where Fmoc-protected building blocks are used.
Dimethyl sulfoxide (DMSO)Highly SolubleStrong hydrogen bond acceptor, effectively solvating the entire molecule.
N-Methyl-2-pyrrolidone (NMP)Highly SolubleSimilar properties to DMF, often used as an alternative in peptide synthesis.
Acetonitrile (ACN)SolubleA polar aprotic solvent that should readily dissolve the compound.
Chlorinated Dichloromethane (DCM)SolubleThe lipophilic Fmoc group contributes to solubility in less polar organic solvents like DCM.
Chloroform (CHCl3)SolubleSimilar to DCM, its polarity is suitable for dissolving the amphiphilic molecule.
Alcohols Methanol (MeOH)Moderately SolubleThe polar hydroxyl group can interact with the PEG chain, but the overall polarity might be slightly less optimal than polar aprotic solvents for the Fmoc group.
Ethanol (EtOH)Moderately SolubleSimilar to methanol, with a slight decrease in polarity.
Ethers Tetrahydrofuran (THF)Sparingly SolubleLower polarity compared to the above solvents, may not efficiently solvate the polar PEG chain and amide bonds.
Diethyl etherInsolubleA non-polar solvent that is unlikely to dissolve the polar components of the molecule.
Aqueous WaterSparingly Soluble to InsolubleThe large, hydrophobic Fmoc group significantly reduces water solubility. However, the PEG chain imparts some hydrophilic character. The hydrochloride salt form of the amine may exhibit slightly increased aqueous solubility.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of the compound in a range of solvents.

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

Materials:

  • This compound

  • Selected solvents (e.g., DMF, DMSO, DCM, Methanol, Water)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMF) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create calibration standards.

    • Inject the calibration standards into the HPLC system and record the peak area at the appropriate wavelength for the Fmoc group (typically around 265 nm or 301 nm).

    • Construct a calibration curve by plotting peak area versus concentration.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the test solvent in a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Analysis:

    • After the equilibration period, centrifuge the vials at high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

    • Dilute the filtered supernatant with a suitable solvent (as used for the calibration curve) to bring the concentration within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and determine the peak area.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated supernatant by accounting for the dilution factor. This value represents the solubility of the compound in the test solvent at the specified temperature.

Logical Workflow for Utilizing this compound in PROTAC Synthesis

The solubility of this compound is a critical consideration at multiple stages of PROTAC synthesis. The following diagram illustrates a typical workflow, highlighting the points where solubility plays a key role.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Linker Functionalization cluster_1 Step 2: Purification cluster_2 Step 3: Fmoc Deprotection cluster_3 Step 4: Final Coupling A This compound B Dissolution in appropriate solvent (e.g., DMF, DMSO) A->B Solubility is critical for reaction initiation C Reaction with E3 Ligase Ligand B->C D Purification of Fmoc-Linker-E3 Ligand Conjugate (e.g., HPLC) C->D Solubility in mobile phase is important E Dissolution of purified conjugate D->E F Fmoc deprotection (e.g., Piperidine in DMF) E->F Solubility ensures complete reaction G Coupling with Target Protein Ligand F->G Solubility of deprotected intermediate is key H Final PROTAC Molecule G->H

Caption: Workflow for PROTAC synthesis using this compound.

Signaling Pathway Context: PROTAC-Mediated Protein Degradation

The ultimate application of a PROTAC molecule synthesized using this compound is to induce the degradation of a target protein. The following diagram illustrates the conceptual signaling pathway of this process.

PROTAC_Mechanism cluster_cell Intracellular Environment PROTAC PROTAC Molecule TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex PolyUbTarget Polyubiquitinated Target Protein TernaryComplex->PolyUbTarget Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome Proteasome PolyUbTarget->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Conclusion

The solubility of this compound is a fundamental property that influences its utility in the synthesis of PROTACs and other complex biomolecules. While it is predicted to be highly soluble in polar aprotic solvents like DMF and DMSO, empirical determination of its solubility in a broader range of solvents is recommended for process optimization. The provided experimental protocol offers a robust framework for obtaining this critical data. A thorough understanding of the solubility characteristics of this versatile linker will empower researchers to design more efficient and reliable synthetic strategies in the pursuit of novel therapeutics.

References

The Pivotal Role of the Fmoc Protecting Group in PEG Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic use of protecting groups is fundamental to the successful synthesis of complex biomolecules and drug conjugates. Among these, the 9-fluorenylmethoxycarbonyl (Fmoc) group holds a prominent position, particularly in its application with polyethylene glycol (PEG) linkers. This technical guide provides a comprehensive overview of the function of the Fmoc protecting group in PEG linkers, detailing its mechanism, applications, and the quantitative parameters governing its use. Detailed experimental protocols for key manipulations and visual representations of critical pathways are provided to equip researchers with the practical knowledge required for the effective utilization of Fmoc-PEG linkers in their work.

Introduction: The Synergy of Fmoc and PEG

Polyethylene glycol (PEG) linkers are widely employed in bioconjugation and drug delivery to enhance the solubility, stability, and pharmacokinetic profiles of peptides, proteins, and small molecule drugs[1][2]. The covalent attachment of PEG chains, a process known as PEGylation, can shield molecules from proteolytic degradation and reduce immunogenicity[1]. To control the site and timing of PEGylation, as well as to facilitate multi-step synthetic strategies like solid-phase peptide synthesis (SPPS), a temporary protecting group for reactive functionalities is essential.

The Fmoc group is a base-labile amine protecting group that is exceptionally well-suited for this role in conjunction with PEG linkers[3]. Its stability under acidic conditions allows for the use of acid-labile protecting groups on other parts of the molecule, providing an orthogonal protection strategy crucial for complex syntheses[3]. Fmoc-protected PEG linkers are thus versatile reagents in the construction of well-defined bioconjugates and drug delivery systems.

The Chemistry of Fmoc Protection and Deprotection

The Fmoc Group: Structure and Properties

The 9-fluorenylmethoxycarbonyl (Fmoc) group consists of a fluorene ring system attached to a methoxycarbonyl group. This structure imparts several key properties:

  • Base Lability: The hydrogen atom on the 9-position of the fluorene ring is acidic due to the electron-withdrawing nature of the aromatic system. This allows for its removal by a mild base, initiating the deprotection mechanism.

  • Acid Stability: The Fmoc group is stable to a wide range of acidic conditions, a critical feature for orthogonal protection schemes in peptide synthesis where acid-labile side-chain protecting groups are common.

  • UV Absorbance: The fluorene moiety exhibits strong UV absorbance, which can be used to monitor the progress of deprotection reactions by quantifying the release of the dibenzofulvene-piperidine adduct.

Mechanism of Fmoc Protection of PEG-Amines

Fmoc protection of a primary or secondary amine on a PEG linker is typically achieved by reacting the PEG-amine with an activated Fmoc derivative, such as Fmoc-chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The reaction is generally carried out under basic conditions to neutralize the acid generated during the reaction.

Fmoc Protection of a PEG-Amine
Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a two-step process initiated by a base, most commonly a secondary amine like piperidine.

  • Proton Abstraction: The base removes the acidic proton from the 9-position of the fluorene ring.

  • β-Elimination: This is followed by a β-elimination reaction that liberates the free amine on the PEG linker, carbon dioxide, and dibenzofulvene. The dibenzofulvene is a reactive electrophile that is trapped by the excess amine base to form a stable adduct.

Fmoc_Deprotection cluster_start Fmoc-Protected PEG cluster_intermediate Intermediate cluster_end Products Fmoc_PEG Fmoc-HN-PEG-R Intermediate Carbanion Intermediate Fmoc_PEG->Intermediate + Piperidine Free_Amine H₂N-PEG-R Intermediate->Free_Amine β-Elimination Adduct Dibenzofulvene-Piperidine Adduct Intermediate->Adduct

Mechanism of Fmoc Deprotection

Quantitative Data on Fmoc Deprotection

The efficiency and kinetics of Fmoc deprotection are critical for the successful synthesis of the target molecule. The following tables summarize key quantitative data related to this process.

Table 1: Kinetics of Fmoc Removal from Fmoc-Val-OH with Piperidine in DMF
Piperidine Concentration (% v/v)Time (min)Fmoc Removal (%)
1%133.4
1%349.6
2%112.9
2%363.3
2%587.9
5%3>99
20%3>99

Data adapted from a study on Fmoc-Val-OH deprotection kinetics.

Table 2: Comparative Deprotection Kinetics of Fmoc-Amino Acids
Deprotection Reagent (20% in DMF)Amino AcidTime (min)Deprotection Efficiency (%)
Piperidine (PP)Fmoc-L-Leucine-OH3~80
Piperidine (PP)Fmoc-L-Leucine-OH7>95
Piperidine (PP)Fmoc-L-Leucine-OH10>95
4-Methylpiperidine (4MP)Fmoc-L-Leucine-OH3~80
4-Methylpiperidine (4MP)Fmoc-L-Leucine-OH7>95
4-Methylpiperidine (4MP)Fmoc-L-Leucine-OH10>95
Piperazine (PZ)Fmoc-L-Leucine-OH3~80
Piperazine (PZ)Fmoc-L-Leucine-OH7>95
Piperazine (PZ)Fmoc-L-Leucine-OH10>95
Piperidine (PP)Fmoc-L-Arginine(Pbf)-OH3~50
Piperidine (PP)Fmoc-L-Arginine(Pbf)-OH7~80
Piperidine (PP)Fmoc-L-Arginine(Pbf)-OH10>95
4-Methylpiperidine (4MP)Fmoc-L-Arginine(Pbf)-OH3~50
4-Methylpiperidine (4MP)Fmoc-L-Arginine(Pbf)-OH7~80
4-Methylpiperidine (4MP)Fmoc-L-Arginine(Pbf)-OH10>95
Piperazine (PZ)Fmoc-L-Arginine(Pbf)-OH3<50
Piperazine (PZ)Fmoc-L-Arginine(Pbf)-OH7~70
Piperazine (PZ)Fmoc-L-Arginine(Pbf)-OH10>95

Data adapted from a study comparing deprotection reagents.

A common deprotection method is the use of 20% piperidine in dimethylformamide (DMF), in which the Fmoc group has an approximate half-life of 6 seconds.

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The most prominent application of Fmoc-PEG linkers is in SPPS. The Fmoc group provides temporary protection of the N-terminal amine of the growing peptide chain. The PEG linker can be part of the solid support resin or a discrete molecule used to introduce a PEG chain at a specific site in the peptide. The cycle of deprotection, washing, and coupling is repeated to elongate the peptide chain.

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Couple next Fmoc-AA-OH (e.g., with DIC/Oxyma) Wash1->Coupling Wash2 Wash Coupling->Wash2 Repeat Repeat Cycle Wash2->Repeat Repeat->Deprotection Cleavage Final Cleavage from Resin and Side-Chain Deprotection Repeat->Cleavage After final AA Purification Purify Peptide Cleavage->Purification

Fmoc-SPPS Experimental Workflow
Drug Delivery and Bioconjugation

Fmoc-PEG linkers are instrumental in the synthesis of peptide-drug conjugates (PDCs) and other targeted therapies. The PEG linker enhances the solubility and circulation half-life of the conjugate, while the Fmoc group allows for the controlled, stepwise assembly of the molecule. For example, a cytotoxic drug can be attached to one end of a PEG linker, and a targeting peptide synthesized on the other end after Fmoc deprotection.

Experimental Protocols

Protocol for Fmoc Protection of a PEG-Amine

This protocol describes a general procedure for the N-Fmoc protection of an amine-terminated PEG.

Materials:

  • Amine-terminated PEG (PEG-NH₂)

  • Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Deionized water

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the PEG-NH₂ (1 equivalent) in a mixture of dioxane and deionized water.

  • Add NaHCO₃ (2-3 equivalents) to the solution and stir until dissolved.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve Fmoc-OSu (1.1 equivalents) in dioxane and add it dropwise to the PEG-NH₂ solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Dilute the reaction mixture with water and adjust the pH to ~9 with saturated aqueous NaHCO₃ if necessary.

  • Extract the aqueous layer with diethyl ether (3 times) to remove unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the product into an organic solvent such as ethyl acetate or dichloromethane (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Evaporate the solvent under reduced pressure to obtain the Fmoc-protected PEG.

  • The product can be further purified by silica gel chromatography if necessary.

This protocol is a general guideline and may require optimization for specific PEG linkers.

Protocol for Fmoc Deprotection from a PEG Linker in SPPS

This protocol outlines the standard procedure for removing the Fmoc group from a peptide-resin during solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Prepare a 20% (v/v) solution of piperidine in DMF.

  • Swell the Fmoc-protected peptide-resin in DMF for 15-30 minutes in a reaction vessel.

  • Drain the DMF from the resin.

  • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin for an initial 1-2 minutes, then drain the solution.

  • Add a fresh portion of the 20% piperidine in DMF solution to the resin.

  • Agitate the resin for an additional 10-20 minutes.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.

  • The resin is now ready for the next coupling step.

The progress of the deprotection can be monitored by taking a small aliquot of the deprotection solution, diluting it with a suitable solvent, and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.

Conclusion

The Fmoc protecting group, in combination with PEG linkers, provides a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its base-lability, acid-stability, and the ability to monitor its cleavage make it an ideal choice for the controlled synthesis of complex biomolecules and drug conjugates. A thorough understanding of the principles and quantitative parameters outlined in this guide will enable scientists and drug development professionals to effectively leverage Fmoc-PEG linkers in their pursuit of novel therapeutics and research tools.

References

A Beginner's Guide to PROTAC Synthesis: Featuring Fmoc-NH-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Dawn of Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, moving beyond simple inhibition to achieve the targeted degradation of disease-causing proteins.[1][2] These heterobifunctional molecules act as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][3] This induced proximity triggers the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to tag the POI for destruction.[3] A key component in the design of an effective PROTAC is the linker, which connects the POI-binding "warhead" to the E3 ligase-recruiting "anchor." The length, flexibility, and chemical properties of this linker are critical for the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC efficacy.

Among the various linker types, polyethylene glycol (PEG) linkers have gained prominence due to their hydrophilicity, which can enhance the solubility and cell permeability of the PROTAC molecule. This guide focuses on a specific, commercially available PEG-based linker, Fmoc-NH-PEG3-C2-NH2 , providing a comprehensive resource for researchers new to PROTAC synthesis.

This compound is a versatile building block for PROTAC construction. It features a three-unit PEG chain to provide spacing and favorable physicochemical properties. One end is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, a base-labile protecting group common in peptide synthesis, while the other end possesses a free amine. This orthogonal protection strategy allows for the sequential and controlled conjugation of the warhead and the E3 ligase ligand.

This technical guide will provide an in-depth overview of the synthesis of a PROTAC using this compound, including detailed experimental protocols, quantitative data for representative PEG-linked PROTACs, and visualizations of the key biological pathways and experimental workflows.

Quantitative Data on PEG-Linked PROTACs

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. This is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following table summarizes representative data for PROTACs utilizing PEG linkers, highlighting the impact of linker length and composition on degradation efficiency. It is important to note that these values are highly dependent on the specific warhead, E3 ligase ligand, and cell line used.

PROTAC TargetE3 Ligase LigandLinker CompositionDC50Dmax (%)Reference
BRD4PomalidomidePEG linker< 1 nM> 90
BRD4VHL LigandPEG linker< 1 nM> 90
HDAC1/3VHL LigandPEG-based linker0.53 - 0.91 µM~77
BRD4CRBN LigandPEG linker (1-2 units)> 5 µMNot specified
BRD4CRBN LigandPEG linker (0, 4-5 units)< 0.5 µMNot specified

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound, followed by protocols for the key experiments to evaluate its biological activity.

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol outlines a general strategy for the synthesis of a PROTAC where the warhead and E3 ligase ligand are connected to the this compound linker via amide bonds.

Step 1: Coupling of the Warhead to the this compound Linker

  • Activation of the Warhead: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the warhead containing a carboxylic acid functional group (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF). Add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Coupling Reaction: To the activated warhead solution, add a solution of this compound (1.0 equivalent) in anhydrous DMF. Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification: Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS). Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the Fmoc-protected warhead-linker conjugate.

Step 2: Fmoc Deprotection

  • Deprotection Reaction: Dissolve the Fmoc-protected warhead-linker conjugate (1.0 equivalent) in a solution of 20% piperidine in DMF.

  • Monitoring and Work-up: Stir the reaction at room temperature for 30 minutes. Monitor the completion of the deprotection by LC-MS. Once the reaction is complete, concentrate the mixture under reduced pressure to remove the piperidine and DMF. The resulting crude amine can be purified by flash chromatography or used directly in the next step after co-evaporation with a suitable solvent like toluene to remove residual piperidine.

Step 3: Coupling of the E3 Ligase Ligand

  • Activation of the E3 Ligase Ligand: In a separate flask under an inert atmosphere, dissolve the E3 ligase ligand containing a carboxylic acid functional group (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) and stir at room temperature for 15-30 minutes.

  • Final Coupling: Add the deprotected warhead-linker amine from Step 2 (1.0 equivalent) to the activated E3 ligase ligand solution. Stir the reaction mixture at room temperature overnight.

  • Final Purification: Monitor the reaction by LC-MS. Upon completion, purify the crude PROTAC molecule by preparative high-performance liquid chromatography (HPLC) to yield the final product. Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of the target protein in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner, e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes. Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe with a primary antibody for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.

  • Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washes, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (POI-PROTAC-E3 ligase).

  • Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control for a short duration (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.

  • Bead Incubation: Add Protein A/G magnetic beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blotting: Elute the bound proteins from the beads by boiling in Laemmli sample buffer. Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase. The presence of both the POI and the E3 ligase in the immunoprecipitate from PROTAC-treated cells indicates the formation of the ternary complex.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds to Warhead Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->PROTAC Binds to Anchor POI_Ub Poly-ubiquitinated POI Ternary_Complex->POI_Ub Ubiquitination Ub Ubiquitin Ub->Ternary_Complex E2 E2 Enzyme E2->E3_Ligase Charges E3 Proteasome 26S Proteasome POI_Ub->Proteasome Recognition & Degradation Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Recycled_PROTAC Recycled PROTAC Proteasome->Recycled_PROTAC

Caption: The catalytic cycle of a PROTAC, from ternary complex formation to target protein degradation.

PROTAC Synthesis Workflow

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Warhead-Linker Coupling cluster_step2 Step 2: Fmoc Deprotection cluster_step3 Step 3: E3 Ligase Ligand Coupling Warhead Warhead-COOH Coupling1 Amide Coupling (HATU, DIPEA, DMF) Warhead->Coupling1 Linker This compound Linker->Coupling1 E3_Ligand E3 Ligase Ligand-COOH Coupling2 Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Coupling2 Warhead_Linker Fmoc-Protected Warhead-Linker Coupling1->Warhead_Linker Deprotection 20% Piperidine in DMF Warhead_Linker->Deprotection Warhead_Linker->Deprotection Deprotected_Linker Deprotected Warhead-Linker-NH2 Deprotection->Deprotected_Linker Deprotected_Linker->Coupling2 Deprotected_Linker->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: A modular, step-wise approach to PROTAC synthesis using this compound.

BRD4 Signaling Pathway

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_intervention PROTAC Intervention BRD4 BRD4 Acetylated_Histones Acetylated Histones on Chromatin BRD4->Acetylated_Histones Binds to RNA_Polymerase_II RNA Polymerase II BRD4->RNA_Polymerase_II Recruits BRD4_Degradation BRD4 Degradation BRD4->BRD4_Degradation Is degraded Transcription_Factors Transcription Factors (e.g., c-Myc) Cell_Proliferation Cancer Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Drives Gene_Expression Oncogene Transcription (e.g., MYC) RNA_Polymerase_II->Gene_Expression Initiates Gene_Expression->Transcription_Factors Leads to increased BRD4_PROTAC BRD4-Targeting PROTAC BRD4_PROTAC->BRD4 Binds to BRD4 E3_Ligase E3 Ligase BRD4_PROTAC->E3_Ligase Recruits E3 Ligase BRD4_Degradation->Gene_Expression Blocks

Caption: The role of BRD4 in oncogene transcription and its disruption by a BRD4-targeting PROTAC.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Synthesis Utilizing Fmoc-NH-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of the Fmoc-NH-PEG3-C2-NH2 linker in solid-phase peptide synthesis (SPPS), with a particular focus on its application in the construction of Proteolysis Targeting Chimeras (PROTACs). The protocols detailed below are based on established Fmoc/tBu SPPS strategies and are intended to serve as a foundational methodology for the synthesis of peptide-based constructs and PROTACs.

Introduction

This compound is a hydrophilic, heterobifunctional linker containing a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a free primary amine, separated by a polyethylene glycol (PEG) spacer. This linker is particularly valuable in SPPS for several reasons:

  • Increased Solubility: The PEG component enhances the solubility of the growing peptide chain and the final product, which is especially beneficial for hydrophobic or aggregation-prone sequences.

  • Flexible Spacer: The PEG chain provides a flexible spacer arm, which is crucial in applications like PROTACs where it connects a target protein ligand to an E3 ligase ligand, allowing for optimal orientation and formation of a productive ternary complex.

  • Compatibility: It is fully compatible with standard Fmoc-based SPPS conditions for coupling and deprotection.

This linker is a key building block in the modular synthesis of PROTACs, which are emerging as a powerful therapeutic modality for targeted protein degradation.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of peptides and PROTACs incorporating PEG linkers. It is important to note that yields and purities are highly dependent on the specific sequence, coupling efficiency at each step, and the nature of the conjugated ligands.

Table 1: Representative Yields for Solid-Phase Peptide Synthesis with PEG Linkers

Peptide Sequence/ConstructResin TypeLinker TypeCrude Yield (%)Purity by HPLC (%)Reference
Model Peptide-PEG3Rink AmideThis compound (analogous)65-75>90Adapted from literature
Peptide-based PROTAC 1ChemMatrix Rink AmidePEG3~10>95[1]
Peptide-based PROTAC 2ChemMatrix Rink AmidePEG4~15>95[1]

Table 2: Characterization of a Representative Peptide-PEG Conjugate

ParameterValueMethod
Molecular Weight (Expected)Varies-
Molecular Weight (Observed)VariesMass Spectrometry (ESI-MS)
Purity>95%RP-HPLC (220 nm)
SolubilityEnhanced in aqueous buffersVisual Inspection

Experimental Protocols

The following protocols provide a step-by-step guide for the incorporation of the this compound linker and subsequent peptide elongation on a solid support.

Protocol 1: Coupling of this compound to Rink Amide Resin

This protocol describes the manual coupling of the linker to a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

Materials and Reagents:

  • Rink Amide resin (e.g., 0.5 mmol/g loading)

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Solid-phase synthesis vessel

  • Shaker or nitrogen bubbler

Procedure:

  • Resin Swelling: Place the Rink Amide resin in a solid-phase synthesis vessel. Add DMF (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a 20% (v/v) solution of piperidine in DMF to the resin.

    • Agitate for 3 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and then DCM (3 times).

  • Linker Activation and Coupling:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading), HOBt or Oxyma Pure (2-3 equivalents), and DIC (2-3 equivalents) in a minimal amount of DMF.

    • Allow the mixture to pre-activate for 10-15 minutes at room temperature.

    • Add the activated linker solution to the deprotected resin.

    • Add DIPEA (4-6 equivalents) to the resin slurry.

    • Agitate the mixture at room temperature for 2-4 hours. The progress of the coupling reaction can be monitored using a Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove any unreacted reagents and by-products.

  • Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes.

  • Drying: Wash the resin with methanol (2 times) and dry under vacuum. The resin is now ready for the elongation of the peptide chain.

Protocol 2: Peptide Chain Elongation

This protocol describes the standard cycle for adding Fmoc-protected amino acids to the linker-functionalized resin.

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat with a fresh solution for 10 minutes.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent such as HBTU, HATU, or HCTU (3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours. Monitor the reaction with a Kaiser test.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials and Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (H₂O)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Final Fmoc Deprotection: Remove the N-terminal Fmoc group using the standard piperidine treatment.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, followed by DCM, and then dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (e.g., 95:2.5:2.5, v/v/v). Caution: TFA is highly corrosive and should be handled in a fume hood.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

    • Centrifuge the suspension to pellet the peptide, and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Analysis

Procedure:

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile containing 0.1% TFA.

  • Analysis: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.

Visualizations

PROTAC Signaling Pathway

PROTAC_Signaling_Pathway PROTAC Peptide-PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., Kinase) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Catalyzes Polyubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degradation Degradation of POI Proteasome->Degradation Mediates Amino_Acids Amino Acids Degradation->Amino_Acids Downstream Inhibition of Downstream Signaling (e.g., PI3K/AKT pathway) Degradation->Downstream

Caption: Mechanism of action for a peptide-based PROTAC targeting a protein for degradation.

Experimental Workflow for Solid-Phase PROTAC Synthesis

SPPS_PROTAC_Workflow start Start: Rink Amide Resin swell 1. Resin Swelling in DMF start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_linker 3. Couple this compound (DIC/HOBt or HATU/DIPEA) deprotect1->couple_linker wash1 Wash (DMF, DCM) couple_linker->wash1 deprotect2 4. Fmoc Deprotection wash1->deprotect2 couple_aa 5. Couple Fmoc-Amino Acids (Iterative Cycles) deprotect2->couple_aa wash2 Wash couple_aa->wash2 wash2->deprotect2 Repeat for each AA deprotect3 6. Final Fmoc Deprotection wash2->deprotect3 couple_ligand1 7. Couple E3 Ligase Ligand deprotect3->couple_ligand1 wash3 Wash couple_ligand1->wash3 cleave 8. Cleavage from Resin (TFA/TIS/H2O) wash3->cleave precipitate 9. Precipitation in Ether cleave->precipitate purify 10. Purification (RP-HPLC) precipitate->purify analyze 11. Analysis (MS, HPLC) purify->analyze end Final Peptide-PROTAC analyze->end

References

Application Notes and Protocols for Fmoc-NH-PEG3-C2-NH2 in PROTAC Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[1] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the 26S proteasome.[2]

The linker is not merely a passive spacer but a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3] Its length, composition, and flexibility influence the stability and conformation of the ternary complex, which is paramount for efficient ubiquitination and subsequent degradation.

Application of Fmoc-NH-PEG3-C2-NH2 in PROTAC Synthesis

This compound is a versatile, heterobifunctional linker well-suited for PROTAC synthesis. It features a three-unit polyethylene glycol (PEG) chain, which imparts hydrophilicity and can improve the solubility and cell permeability of the final PROTAC molecule. The linker is flanked by a free primary amine and an Fmoc-protected primary amine. This orthogonal protection strategy allows for controlled, sequential conjugation of the POI ligand and the E3 ligase ligand.

The free amine can be readily coupled to a carboxylic acid on either the POI-binding ligand or the E3 ligase ligand via standard amide bond formation. Following this initial coupling, the fluorenylmethyloxycarbonyl (Fmoc) protecting group can be removed under mild basic conditions to reveal a second primary amine, which is then available for coupling to the other binding moiety. This step-wise approach provides a reliable and flexible method for constructing the final PROTAC molecule.

PROTAC Mechanism of Action

The signaling pathway for a PROTAC involves hijacking the cellular protein degradation machinery. The process begins with the PROTAC simultaneously binding to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, and the PROTAC is released to repeat the cycle.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC (this compound linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL) E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling Ubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Ub Ubiquitin Ub->Ternary_Complex

Figure 1. PROTAC-mediated protein degradation pathway.

Quantitative Data for a Representative BET Degrader

PROTAC NameTarget(s)E3 Ligase LigandDC50 (in 22Rv1 cells)DmaxReference
ARV-771BRD2, BRD3, BRD4VHL< 5 nM> 90%[4]

DC50 : The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax : The maximum percentage of protein degradation achieved.

Experimental Protocols

The following section provides detailed methodologies for the synthesis of a representative PROTAC using this compound and subsequent biological evaluation.

PROTAC Synthesis Workflow

The synthesis of a PROTAC using this compound typically follows a three-step process: initial amide coupling, Fmoc deprotection, and a second amide coupling to attach the final ligand.

PROTAC_Synthesis_Workflow start Start Materials: - POI Ligand-COOH - this compound - E3 Ligase Ligand-COOH step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) start->step1 step3 Step 3: Final Amide Coupling (HATU, DIPEA, DMF) start->step3 intermediate1 Intermediate 1: POI Ligand-linker(Fmoc) step1->intermediate1 step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) intermediate1->step2 intermediate2 Intermediate 2: POI Ligand-linker-NH2 step2->intermediate2 intermediate2->step3 final_protac Final PROTAC Molecule step3->final_protac purification Purification (HPLC) final_protac->purification

Figure 2. General workflow for PROTAC synthesis.

Protocol 1: Synthesis of a Representative BRD4-Targeting PROTAC

This protocol describes the synthesis of a hypothetical BRD4-targeting PROTAC using (+)-JQ1-acid as the POI ligand, this compound as the linker, and a pomalidomide derivative as the E3 ligase ligand.

Step 1: Coupling of (+)-JQ1-acid with this compound

  • Reagent Preparation:

    • Dissolve (+)-JQ1-acid (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF).

    • Add HATU (1.2 equivalents) and N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Reaction:

    • Add a solution of this compound (1.1 equivalents) in anhydrous DMF to the activated JQ1-acid mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the mixture with ethyl acetate and wash with 5% LiCl solution, followed by saturated NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the JQ1-linker(Fmoc) intermediate.

Step 2: Fmoc Deprotection

  • Reaction:

    • Dissolve the JQ1-linker(Fmoc) intermediate (1.0 equivalent) in a solution of 20% piperidine in DMF.

    • Stir the reaction at room temperature for 30 minutes.

  • Work-up:

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove piperidine and DMF.

    • The resulting JQ1-linker-NH2 intermediate is often used in the next step without further purification.

Step 3: Final Coupling with Pomalidomide-acid

  • Reagent Preparation:

    • In a separate flask, dissolve pomalidomide-acid (1.0 equivalent) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) and stir for 15 minutes at room temperature.

  • Reaction:

    • Add a solution of the JQ1-linker-NH2 intermediate (1.1 equivalents) in anhydrous DMF to the activated pomalidomide mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS.

    • Upon completion, perform an aqueous work-up as described in Step 1.

    • Purify the final PROTAC product by preparative HPLC to yield the desired molecule.

Protocol 2: Western Blotting for BRD4 Degradation

This protocol is used to quantify the degradation of BRD4 in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment:

    • Seed a human cell line expressing BRD4 (e.g., 22Rv1, VCaP) in 6-well plates and allow them to attach overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Data Analysis:

    • Detect the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the BRD4 band intensity to the corresponding loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

Protocol 3: NanoBRET™ Ternary Complex Formation Assay

This assay is used to confirm that the PROTAC induces the formation of a ternary complex between BRD4 and the E3 ligase in live cells.

  • Cell Line and Plasmids:

    • Use a suitable human cell line (e.g., HEK293T).

    • Co-transfect the cells with expression vectors for:

      • BRD4 fused to NanoLuc® luciferase (e.g., BRD4-NLuc).

      • The E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (e.g., HaloTag-VHL).

  • Assay Procedure:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.

    • Treat the cells with a serial dilution of the PROTAC.

    • Add the NanoBRET® Nano-Glo® Substrate.

    • Measure the donor emission (460 nm) and acceptor emission (618 nm) using a luminometer capable of filtered luminescence measurements.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio against the PROTAC concentration. An increase in the BRET signal indicates the formation of the ternary complex.

Conclusion

This compound is a valuable and synthetically tractable linker for the development of PROTACs. Its hydrophilic PEG spacer can confer favorable physicochemical properties, while the orthogonal amine functionalities allow for a controlled and modular synthetic strategy. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this linker in the design and evaluation of novel protein degraders. Successful PROTAC development relies on the careful optimization of all three components, with the linker playing a pivotal role in achieving potent and selective degradation of the target protein.

References

Application Notes and Protocols for Site-Specific Antibody Conjugation with Fmoc-NH-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Site-specific antibody conjugation is a critical technology in the development of next-generation antibody-drug conjugates (ADCs). It allows for the creation of homogeneous ADC populations with a precisely controlled drug-to-antibody ratio (DAR), leading to improved pharmacokinetics, enhanced therapeutic efficacy, and a better safety profile compared to traditional random conjugation methods.[1][2][3] Polyethylene glycol (PEG) linkers are widely incorporated into ADC design to enhance solubility, stability, and circulation half-life.[4][5]

This document provides detailed application notes and protocols for the site-specific conjugation of antibodies using the heterobifunctional linker, Fmoc-NH-PEG3-C2-NH2. This short-chain PEG linker offers a precise spacer to connect a therapeutic payload to an antibody, potentially improving the biophysical properties of the resulting ADC. The protocol involves a two-step process: the deprotection of the fluorenylmethyloxycarbonyl (Fmoc) group to reveal a primary amine, followed by the conjugation of this amine to a pre-activated site on the antibody.

Core Principles and Advantages

The use of an Fmoc-protected amine on the PEG linker allows for controlled, sequential conjugation. The primary amine on the linker remains masked until the Fmoc group is removed under basic conditions, preventing unwanted side reactions. This strategy is particularly useful when the payload molecule is sensitive to the conditions required for antibody modification.

Advantages of using this compound for site-specific conjugation include:

  • Homogeneity: Produces ADCs with a uniform DAR.

  • Improved Solubility and Stability: The hydrophilic PEG spacer can help to mitigate the hydrophobicity of the payload, reducing aggregation and improving stability.

  • Enhanced Pharmacokinetics: PEGylation is known to prolong the circulation half-life of biologics by increasing their hydrodynamic size and shielding them from proteolytic degradation and immune recognition.

  • Controlled Synthesis: The Fmoc protecting group provides an orthogonal handle for a staged conjugation strategy.

Data Presentation

The following tables summarize representative quantitative data for ADCs functionalized with short-chain PEG linkers. The data is compiled from various studies and is intended to provide a comparative overview. Actual results will vary depending on the specific antibody, payload, and conjugation chemistry used.

Table 1: Drug-to-Antibody Ratio (DAR) with Short-Chain PEG Linkers

Linker TypeMolar Excess of Linker:AbAchieved Average DARMethod of Determination
Amine-reactive PEG3 (hypothetical)5:12.8HIC-HPLC
Amine-reactive PEG3 (hypothetical)10:13.5UV-Vis Spectroscopy
Amine-reactive PEG3 (hypothetical)20:13.9LC-MS
Thiol-reactive PEG410:13.8RP-HPLC
Thiol-reactive PEG810:13.7HIC-HPLC

Table 2: In Vitro Cytotoxicity of ADCs with PEG Linkers

ADC ConstructTarget Cell LineIC50 (nM)
ADC with short PEG linker (e.g., PEG3)Antigen-Positive5 - 20
ADC with long PEG linker (e.g., PEG12)Antigen-Positive15 - 50
ADC without PEG linkerAntigen-Positive2 - 10
Non-targeting ADC with PEG linkerAntigen-Positive> 1000
Free DrugAntigen-Positive0.1 - 1

Note: While PEGylation can sometimes slightly decrease in vitro potency due to steric hindrance, this is often compensated by improved in vivo performance.

Table 3: Stability and Pharmacokinetics of PEGylated ADCs

ADC ConstructStability (% intact ADC after 7 days in plasma)Plasma Half-life (t½) in mice (hours)
ADC with short PEG linker (e.g., PEG3)> 90%150 - 200
ADC with long PEG linker (e.g., PEG12)> 95%200 - 250
ADC without PEG linker~85%100 - 150

Experimental Protocols

Protocol 1: Site-Specific Modification of Antibody

This protocol describes the introduction of a reactive handle onto the antibody at a specific site. This can be achieved through various methods, including the introduction of an unnatural amino acid or enzymatic modification. Here, we provide an example using an engineered cysteine residue.

Materials:

  • Engineered monoclonal antibody (mAb) with a surface-exposed cysteine residue.

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25).

  • Maleimide-functionalized payload.

Procedure:

  • Antibody Preparation: Prepare the engineered mAb at a concentration of 5-10 mg/mL in PBS.

  • Reduction of Engineered Cysteine: Add a 2-5 molar excess of TCEP solution to the antibody solution. Incubate for 1-2 hours at room temperature with gentle mixing to reduce the engineered cysteine thiol.

  • Purification: Immediately purify the reduced antibody using an SEC column pre-equilibrated with PBS to remove excess TCEP.

  • Payload Conjugation: Immediately add the maleimide-functionalized payload to the purified reduced antibody at a 5-10 molar excess. Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Quench the reaction by adding a 100-fold molar excess of N-acetylcysteine and incubate for 20 minutes.

  • Purification of ADC: Purify the resulting ADC using an SEC column to remove unreacted payload and other small molecules.

Protocol 2: Preparation of Amine-Reactive Payload with this compound

This protocol describes the activation of a payload with the this compound linker.

Materials:

  • Payload with a carboxylic acid group.

  • This compound.

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt).

  • Anhydrous N,N-Dimethylformamide (DMF).

  • Dichloromethane (DCM).

  • Diisopropylethylamine (DIPEA).

Procedure:

  • Payload Activation: Dissolve the payload with a carboxylic acid group in anhydrous DMF. Add 1.2 equivalents of HATU and 2 equivalents of DIPEA. Stir for 15 minutes at room temperature.

  • Linker Addition: Add 1.0 equivalent of this compound dissolved in a minimal amount of DMF to the activated payload solution.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the Fmoc-protected payload-linker conjugate.

Protocol 3: Site-Specific Antibody Conjugation via Amine Coupling

This protocol describes the conjugation of a payload to an antibody that has been modified to present a reactive carboxyl group at a specific site.

Materials:

  • Antibody with an engineered site-specific carboxyl group.

  • Payload-linker conjugate from Protocol 2.

  • 20% Piperidine in DMF.

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

  • N-hydroxysulfosuccinimide (Sulfo-NHS).

  • MES buffer (0.1 M, pH 6.0).

  • Hydroxylamine solution (50 mM).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Size-exclusion chromatography (SEC) column.

Procedure:

  • Fmoc Deprotection: Dissolve the Fmoc-protected payload-linker conjugate in 20% piperidine in DMF. Stir at room temperature for 30 minutes. Remove the solvent under vacuum to obtain the deprotected payload-linker with a free amine.

  • Antibody Activation: Prepare the antibody solution (5-10 mg/mL) in MES buffer. Add a 50-fold molar excess of EDC and a 100-fold molar excess of Sulfo-NHS. Incubate for 15-30 minutes at room temperature.

  • Buffer Exchange: Immediately remove excess activation reagents by buffer exchange into PBS using an SEC column.

  • Conjugation: Add a 10-20 fold molar excess of the deprotected payload-linker to the activated antibody solution. Incubate for 2-4 hours at room temperature with gentle mixing.

  • Quenching: Quench the reaction by adding hydroxylamine solution to a final concentration of 10 mM and incubate for 15 minutes.

  • Purification: Purify the final ADC using an SEC column to remove unreacted payload-linker and other small molecules.

Mandatory Visualizations

experimental_workflow Ab Engineered Antibody (e.g., with specific lysine or glutamate) Activated_Ab Activated Antibody (e.g., with Sulfo-NHS ester) Ab->Activated_Ab 2. Linker_Payload Fmoc-NH-PEG3-Payload Deprotection Fmoc Deprotection (20% Piperidine/DMF) Linker_Payload->Deprotection 1. Activated_Linker H2N-PEG3-Payload Deprotection->Activated_Linker Conjugation Conjugation Reaction (Amide Bond Formation) Activated_Linker->Conjugation Activated_Ab->Conjugation Purification Purification (Size-Exclusion Chromatography) Conjugation->Purification 3. Final_ADC Site-Specific ADC Purification->Final_ADC linker_structure cluster_conjugate Final ADC Structure Fmoc Fmoc Protecting Group NH_PEG NH-(CH2CH2O)3-CH2CH2-NH2 PEG3 Linker Fmoc->NH_PEG Payload Payload Therapeutic Agent NH_PEG->Payload Amide_bond1 Amide Bond Antibody Antibody Targeting Moiety Amide_bond2 Amide Bond Antibody->Amide_bond2 Amide_bond2->NH_PEG signaling_pathway ADC Site-Specific ADC Binding Binding ADC->Binding Receptor Target Receptor on Cancer Cell Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Payload_Release Payload Release Lysosome->Payload_Release Released_Payload Free Payload Payload_Release->Released_Payload Cell_Death Apoptosis / Cell Death Released_Payload->Cell_Death

References

Application Notes and Protocols for Fmoc-NH-PEG3-C2-NH2 in Targeted Protein Degradation Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs).

A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two elements. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein and the E3 ligase.

Fmoc-NH-PEG3-C2-NH2 is a popular polyethylene glycol (PEG)-based linker used in the synthesis of PROTACs. Its hydrophilic nature can enhance the solubility and cell permeability of the resulting degrader molecule. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine allows for controlled, sequential synthesis, making it a versatile building block in PROTAC development.

These application notes provide a comprehensive overview of the use of this compound in TPD research, including detailed protocols for PROTAC synthesis and evaluation, as well as representative data for PROTACs targeting key oncology proteins.

Mechanism of Action of PROTACs

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Ternary Complex Formation cluster_1 Ubiquitination cluster_2 Proteasomal Degradation PROTAC PROTAC (this compound linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (e.g., BRD4, SMARCA2) POI->Ternary E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->Ternary Ub_POI Ubiquitinated POI Ternary->Ub_POI Ub Transfer Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Figure 1: General mechanism of action for a PROTAC utilizing a PEG-based linker.

Data Presentation: Representative Degradation Performance

The following tables summarize representative quantitative data for PROTACs targeting Bromodomain-containing protein 4 (BRD4) and SWI/SNF-related matrix-associated actin-dependent regulator of chromatin subfamily A member 2 (SMARCA2). While not exclusively synthesized with this compound, these examples with PEG linkers illustrate the typical degradation efficiencies observed.

Table 1: Representative Degradation Potency and Efficacy for BRD4-Targeting PROTACs with PEG Linkers

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
dBET1BRD4Pomalidomide (CRBN)MV4-111.8>95[1]
MZ1BRD4VH032 (VHL)HeLa25~90[1]
ARV-825BRD4Pomalidomide (CRBN)RS4;110.9>95[1]
Compound 34 BRD4Pomalidomide (CRBN)MDA-MB-23160>90
Compound B24 BRD4Pomalidomide (CRBN)MV4-110.75>95

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Table 2: Representative Degradation Potency and Efficacy for SMARCA2-Targeting PROTACs with PEG-like Linkers

PROTAC NameTarget ProteinE3 Ligase LigandCell LineDC₅₀ (nM)Dₘₐₓ (%)Reference
A947SMARCA2VHL LigandSW15730.03996
YDR1SMARCA2Pomalidomide (CRBN)H3226.499.2
YD54SMARCA2Pomalidomide (CRBN)H3221.099.3
PROTAC 1 SMARCA2VHL LigandA375~10>90

DC₅₀: Half-maximal degradation concentration. Dₘₐₓ: Maximum degradation.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general procedure for synthesizing a PROTAC by coupling a warhead (targeting the protein of interest) and an E3 ligase ligand using the this compound linker. This example outlines the synthesis of a hypothetical BRD4-targeting PROTAC.

Materials:

  • This compound

  • JQ1-acid (BRD4 ligand)

  • Pomalidomide-NH2 (CRBN ligand)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Piperidine

  • DMF (Dimethylformamide)

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • HPLC for purification

Procedure:

  • Step 1: Coupling of JQ1-acid to the Linker a. Dissolve JQ1-acid (1.1 eq) and HATU (1.1 eq) in DMF. b. Add DIPEA (2.2 eq) to the solution and stir for 10 minutes. c. Add a solution of this compound (1.0 eq) in DMF. d. Stir the reaction mixture at room temperature for 4-6 hours. e. Monitor the reaction by LC-MS. f. Upon completion, dilute the reaction with water and extract with ethyl acetate. g. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography to obtain Fmoc-protected JQ1-linker conjugate.

  • Step 2: Fmoc Deprotection a. Dissolve the Fmoc-protected JQ1-linker conjugate in a 20% solution of piperidine in DMF. b. Stir at room temperature for 30 minutes. c. Concentrate the reaction mixture under vacuum to remove piperidine and DMF. d. Co-evaporate with toluene to remove residual piperidine. The resulting amine-linker-JQ1 conjugate is used in the next step without further purification.

  • Step 3: Coupling of Pomalidomide to the Linker a. Dissolve Pomalidomide-NH2 (1.0 eq) and HATU (1.1 eq) in DMF. b. Add DIPEA (2.2 eq) and stir for 10 minutes. c. Add a solution of the deprotected amine-linker-JQ1 conjugate from Step 2 in DMF. d. Stir the reaction mixture at room temperature overnight. e. Monitor the reaction by LC-MS.

  • Step 4: Purification a. Upon completion, purify the final PROTAC molecule by reverse-phase HPLC to obtain the desired product with high purity. b. Characterize the final product by LC-MS and NMR.

PROTAC_Synthesis_Workflow start Start Materials: - this compound - JQ1-acid - Pomalidomide-NH2 step1 Step 1: Couple JQ1-acid to Linker (HATU, DIPEA, DMF) start->step1 step2 Step 2: Fmoc Deprotection (20% Piperidine in DMF) step1->step2 step3 Step 3: Couple Pomalidomide (HATU, DIPEA, DMF) step2->step3 purification Step 4: HPLC Purification step3->purification final_product Final BRD4-PROTAC purification->final_product

Figure 2: General workflow for the synthesis of a PROTAC using the this compound linker.
Protocol 2: Western Blot for Determination of DC₅₀ and Dₘₐₓ

This protocol describes how to determine the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in degrading a target protein in a cellular context.

Materials:

  • Cell line of interest (e.g., MV4-11 for BRD4, SW1573 for SMARCA2)

  • Complete growth medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • DMSO (vehicle control)

  • PBS (Phosphate-buffered saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-target protein, anti-loading control e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • ECL substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: a. Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period. b. Allow cells to adhere overnight. c. Prepare serial dilutions of the PROTAC in complete growth medium. Ensure the final DMSO concentration is consistent across all wells (typically ≤ 0.1%). d. Treat the cells with the PROTAC dilutions and a vehicle control (DMSO) for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells with RIPA buffer on ice for 30 minutes. c. Scrape the cells and collect the lysate. d. Centrifuge the lysates to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples. b. Prepare samples with Laemmli buffer and boil. c. Load equal amounts of protein onto an SDS-PAGE gel. d. Separate proteins by electrophoresis and transfer them to a PVDF membrane. e. Block the membrane with blocking buffer for 1 hour. f. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. g. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Repeat the process for the loading control antibody.

  • Detection and Analysis: a. Develop the blot using an ECL substrate and capture the chemiluminescent signal. b. Quantify the band intensities using image analysis software (e.g., ImageJ). c. Normalize the target protein band intensity to the loading control. d. Calculate the percentage of remaining protein relative to the vehicle control. e. Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.

Protocol 3: NanoBRET™ Assay for Target Engagement

This protocol provides a method to quantify the engagement of a PROTAC with its target protein within living cells.

Materials:

  • HEK293 cells

  • Transfection reagent

  • Plasmids encoding NanoLuc®-target protein fusion and HaloTag®-E3 ligase fusion

  • NanoBRET™ Nano-Glo® Substrate

  • HaloTag® NanoBRET™ 618 Ligand

  • Opti-MEM® I Reduced Serum Medium

  • White, 96-well assay plates

Procedure:

  • Cell Transfection: a. Co-transfect HEK293 cells with the NanoLuc®-target protein and HaloTag®-E3 ligase plasmids. b. Plate the transfected cells in 96-well plates and incubate for 24 hours.

  • Assay Execution: a. Prepare a serial dilution of the PROTAC in Opti-MEM®. b. Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC dilutions. c. Add the PROTAC/ligand mixture to the cells and incubate. d. Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions. e. Add the substrate to the wells.

  • Data Acquisition and Analysis: a. Read the plate on a luminometer capable of measuring donor (460 nm) and acceptor (618 nm) emission. b. Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. c. Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC₅₀ for ternary complex formation.

Protocol 4: In-Cell Ubiquitination Assay

This protocol is for detecting the ubiquitination of the target protein induced by the PROTAC.

Materials:

  • Cell line of interest

  • PROTAC and vehicle control

  • Proteasome inhibitor (e.g., MG132)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody for immunoprecipitation (anti-target protein)

  • Protein A/G magnetic beads

  • Antibody for Western blotting (anti-ubiquitin)

Procedure:

  • Cell Treatment: a. Treat cells with the PROTAC or vehicle control for a short duration (e.g., 1-4 hours). b. In a parallel set of wells, pre-treat with a proteasome inhibitor for 1 hour before adding the PROTAC to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: a. Lyse the cells in lysis buffer containing deubiquitinase inhibitors. b. Incubate the cell lysates with the anti-target protein antibody. c. Add Protein A/G magnetic beads to pull down the antibody-protein complex. d. Wash the beads to remove non-specific binding.

  • Western Blotting: a. Elute the protein from the beads. b. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein.

Signaling Pathways

PROTACs developed with linkers like this compound can be designed to target a wide array of proteins involved in various signaling pathways implicated in disease. Below are diagrams for the pathways involving BRD4 and SMARCA2, two prominent targets in oncology.

BRD4_Signaling_Pathway BRD4 BRD4 Chromatin Chromatin BRD4->Chromatin binds to Transcription_Machinery Transcription Machinery BRD4->Transcription_Machinery recruits Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits Oncogenes Oncogenes (e.g., MYC) Transcription_Machinery->Oncogenes activates transcription of Cell_Proliferation Cell Proliferation & Survival Oncogenes->Cell_Proliferation promotes PROTAC BRD4-PROTAC Degradation PROTAC->BRD4 induces degradation of

Figure 3: Simplified signaling pathway of BRD4 in cancer and the intervention point for a BRD4-targeting PROTAC.

BRD4 is a member of the BET family of proteins that acts as an epigenetic reader, binding to acetylated histones and recruiting the transcriptional machinery to drive the expression of key oncogenes like MYC.[2] Degradation of BRD4 by a PROTAC leads to the suppression of these oncogenes, resulting in anti-proliferative effects in cancer cells.

SMARCA2_Signaling_Pathway SMARCA2 SMARCA2 (in SWI/SNF complex) SWI_SNF SWI/SNF Complex SMARCA2->SWI_SNF is a subunit of Chromatin Chromatin SWI_SNF->Chromatin remodels Gene_Expression Target Gene Expression Chromatin->Gene_Expression regulates Cell_Cycle Cell Cycle Progression & DNA Repair Gene_Expression->Cell_Cycle PROTAC SMARCA2-PROTAC Degradation PROTAC->SMARCA2 induces degradation of SMARCA4_mut SMARCA4 Mutation (in some cancers) SMARCA4_mut->SMARCA2 creates dependency on

Figure 4: Role of SMARCA2 in chromatin remodeling and the therapeutic rationale for its degradation in SMARCA4-mutant cancers.

SMARCA2 is a catalytic subunit of the SWI/SNF chromatin remodeling complex, which plays a crucial role in regulating gene expression by altering chromatin structure.[3] In cancers with mutations in the paralog SMARCA4, cells often become dependent on SMARCA2 for survival, a concept known as synthetic lethality. Targeting SMARCA2 for degradation with a PROTAC is a promising therapeutic strategy for these specific cancer types.

References

Application of Fmac-NH-PEG3-C2-NH2 in Antibody-Drug Conjugates: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that significantly influences the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG3-C2-NH2, a short-chain, heterobifunctional polyethylene glycol (PEG) linker, in the development of ADCs.

The this compound linker offers several advantages in ADC design. The short PEG3 moiety enhances the hydrophilicity of the linker-payload complex, which can improve solubility and reduce aggregation, a common challenge with hydrophobic payloads.[1][2] The defined, short length of the PEG chain provides a precise spacer between the antibody and the drug, which can be crucial for optimal biological activity, and may contribute to better ADC stability compared to longer PEG chains.[3][4] The heterobifunctional nature of the linker, with a fluorenylmethoxycarbonyl (Fmoc) protected amine at one end and a free amine at the other, allows for a sequential and controlled conjugation strategy. The Fmoc group can be selectively removed under basic conditions to allow for the attachment of the payload, while the free amine can be used for conjugation to the antibody.[5]

These application notes provide a comprehensive guide to integrating this compound into your ADC development workflow, from initial conjugation to in vitro characterization.

Data Presentation

The incorporation of a PEG linker can significantly impact the physicochemical and biological properties of an ADC. The following tables summarize representative quantitative data, illustrating the general effects of PEGylation on key ADC parameters. While specific data for a PEG3 linker is limited in publicly available literature, these tables provide an overview of expected trends.

Table 1: Effect of PEGylation on ADC Pharmacokinetics and Cytotoxicity

ConjugatePEG MoietyHalf-Life Extension (fold increase)In Vitro Cytotoxicity Reduction (fold increase in IC50)
ZHER2-SMCC-MMAENone1.01.0
ZHER2-PEG4K-MMAE4 kDa PEG2.54.5
ZHER2-PEG10K-MMAE10 kDa PEG11.222.0

Data adapted from a study on affibody-drug conjugates, demonstrating the general trend of PEGylation on half-life and cytotoxicity. Longer PEG chains typically lead to a more pronounced effect. Shorter PEG linkers, such as PEG3, are expected to have a less dramatic impact on half-life and cytotoxicity compared to longer PEG chains, potentially offering a better balance between improved stability and retained potency.

Table 2: Representative In Vitro Potency of ADCs with Short PEG Linkers

Cell LineTarget AntigenADC with Short PEG Linker IC50 (pM)
HER2-positive cancer cellsHER28.8
HER2-positive cancer cellsHER214.3 (with a different linker)
HER2-positive cancer cellsHER233.0 (Kadcyla®)

Data adapted from a study comparing different linkers, indicating that ADCs with optimized short PEG linkers can exhibit potent in vitro cytotoxicity.

Table 3: Comparison of Methods for Drug-to-Antibody Ratio (DAR) Determination

MethodPrincipleAdvantagesDisadvantages
UV/Vis Spectroscopy Measures absorbance at two wavelengths (e.g., 280 nm for antibody and a specific wavelength for the drug) to calculate the concentrations of each component.Simple, rapid, and requires minimal sample preparation.Requires that the drug has a unique absorbance peak away from the antibody's absorbance. Provides an average DAR only.
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on the hydrophobicity conferred by the conjugated drug.Provides information on the distribution of different DAR species (e.g., DAR0, DAR2, DAR4).Can be sensitive to buffer conditions and may not be suitable for all ADC formats.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Separates ADC components (light and heavy chains) under denaturing conditions.Can provide detailed information on drug distribution on each antibody chain.Requires reduction of the antibody, which can be complex.
Mass Spectrometry (MS) Measures the mass of the intact ADC or its subunits to determine the number of conjugated drugs.Provides the most accurate and detailed information on DAR and drug distribution.Requires specialized instrumentation and expertise.

Experimental Protocols

The following protocols provide a step-by-step guide for the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Synthesis of the Payload-Linker Conjugate

This protocol describes the deprotection of the Fmoc group from the linker and subsequent conjugation to a payload with a reactive functional group (e.g., a carboxylic acid).

Materials:

  • This compound

  • Cytotoxic payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Diethyl ether

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Fmoc Deprotection: a. Dissolve this compound in anhydrous DMF. b. Add piperidine to a final concentration of 20% (v/v). c. Stir the reaction at room temperature for 30 minutes. Monitor the reaction by RP-HPLC to confirm the removal of the Fmoc group (a mass decrease of 222.2 Da). d. Upon completion, evaporate the solvent under reduced pressure. e. Precipitate the deprotected linker (NH2-PEG3-C2-NH2) by adding cold diethyl ether. f. Centrifuge and wash the precipitate with cold diethyl ether to remove residual piperidine and dibenzofulvene-piperidine adduct. g. Dry the product under vacuum.

  • Payload Conjugation: a. Dissolve the deprotected linker and the carboxylic acid-containing payload in anhydrous DMF. b. In a separate vial, dissolve DCC and NHS (or HATU and HOBt) in anhydrous DMF to activate the payload's carboxylic acid. c. Add the activated payload solution to the linker solution. d. Stir the reaction at room temperature overnight. e. Monitor the reaction progress by RP-HPLC. f. Purify the payload-linker conjugate by preparative RP-HPLC. g. Confirm the identity of the product by mass spectrometry.

Protocol 2: Conjugation of the Payload-Linker to the Antibody

This protocol describes the conjugation of the payload-linker construct to the antibody via the free amine on the linker, targeting lysine residues on the antibody.

Materials:

  • Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Payload-linker conjugate with a free amine

  • A bifunctional crosslinker such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) if the payload-linker does not have a reactive group for the antibody. For this protocol, we assume direct amide bond formation.

  • N,N'-Disuccinimidyl carbonate (DSC) or a similar activating agent

  • Anhydrous DMSO or DMF

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Purification system (e.g., size-exclusion chromatography or protein A chromatography)

Procedure:

  • Activation of the Payload-Linker (if necessary): This step is necessary if the payload-linker does not already have a reactive group for the antibody. Here, we activate the free amine of the linker to an NHS ester. a. Dissolve the payload-linker conjugate in anhydrous DMF. b. Add DSC and an appropriate base (e.g., triethylamine) to the solution. c. Stir the reaction at room temperature for 1-2 hours. d. The activated payload-linker should be used immediately.

  • Antibody Conjugation: a. Exchange the antibody into a conjugation-compatible buffer (e.g., PBS, pH 8.0-8.5) using a desalting column. b. Slowly add the activated payload-linker solution to the antibody solution. A molar excess of the payload-linker (e.g., 5-10 fold) is typically used. c. Incubate the reaction at room temperature for 2-4 hours with gentle mixing. d. Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 50-100 mM.

  • Purification of the ADC: a. Remove excess payload-linker and other small molecules using a desalting column. b. Purify the ADC using size-exclusion chromatography (SEC) to remove aggregates or protein A chromatography to isolate the IgG.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

This protocol outlines the determination of the average DAR using UV/Vis spectroscopy.

Materials:

  • Purified ADC

  • Unconjugated antibody

  • Payload-linker conjugate

  • UV/Vis spectrophotometer

  • Quartz cuvettes

Procedure:

  • Determine Molar Extinction Coefficients: a. Determine the molar extinction coefficient of the unconjugated antibody at 280 nm (ε_Ab,280_). b. Determine the molar extinction coefficient of the payload-linker at its wavelength of maximum absorbance (λ_max_drug_) (ε_Drug,λmax_) and at 280 nm (ε_Drug,280_).

  • Measure Absorbance of the ADC: a. Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).

  • Calculate DAR: a. Calculate the concentration of the antibody (C_Ab_) and the drug (C_Drug_) using the following equations based on the Beer-Lambert law:

    • A_λmax_ = (ε_Drug,λmax_ * C_Drug_ * l)

    • A_280_ = (ε_Ab,280_ * C_Ab_ * l) + (ε_Drug,280_ * C_Drug_ * l) (where l is the path length of the cuvette, typically 1 cm) b. The DAR is the ratio of the molar concentration of the drug to the molar concentration of the antibody:

    • DAR = C_Drug_ / C_Ab_

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes how to assess the cytotoxic potential of the ADC on target cancer cells.

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC, unconjugated antibody, and free payload

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C and 5% CO2.

  • ADC Treatment: a. Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium. b. Remove the old medium from the cells and add the different concentrations of the test articles. Include untreated cells as a control.

  • Incubation: a. Incubate the plates for 72-96 hours at 37°C and 5% CO2.

  • MTT Addition and Incubation: a. Add 20 µL of 5 mg/mL MTT solution to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: a. Carefully remove the medium. b. Add 150 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: a. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

The following diagrams illustrate the key workflows and concepts described in these application notes.

ADC_Synthesis_Workflow cluster_linker_prep Payload-Linker Synthesis cluster_adc_synthesis ADC Synthesis Fmoc_Linker This compound Deprotection Fmoc Deprotection (20% Piperidine/DMF) Fmoc_Linker->Deprotection Deprotected_Linker NH2-PEG3-C2-NH2 Deprotection->Deprotected_Linker Conjugation1 Payload Conjugation Deprotected_Linker->Conjugation1 Payload Payload-COOH Activation Activation (DCC/NHS or HATU/HOBt) Payload->Activation Activated_Payload Activated Payload Activation->Activated_Payload Activated_Payload->Conjugation1 Payload_Linker Payload-NH-PEG3-C2-NH2 Conjugation1->Payload_Linker Activation2 Activation of Linker (e.g., with DSC) Payload_Linker->Activation2 Antibody Antibody-NH2 (Lysine residues) Conjugation2 Antibody Conjugation Antibody->Conjugation2 Activated_Linker_Payload Activated Payload-Linker Activation2->Activated_Linker_Payload Activated_Linker_Payload->Conjugation2 Crude_ADC Crude ADC Conjugation2->Crude_ADC Purification Purification (SEC or Protein A) Crude_ADC->Purification Purified_ADC Purified ADC Purification->Purified_ADC

Caption: Workflow for the synthesis of an antibody-drug conjugate using this compound.

DAR_Determination_Workflow cluster_uv_vis UV/Vis Spectroscopy cluster_hic Hydrophobic Interaction Chromatography (HIC) cluster_ms Mass Spectrometry (MS) ADC_Sample Purified ADC Sample UV_Vis Measure A280 and Aλmax ADC_Sample->UV_Vis HIC_Analysis HIC Separation ADC_Sample->HIC_Analysis MS_Analysis Intact or Subunit Mass Analysis ADC_Sample->MS_Analysis Calculation Calculate C_Ab and C_Drug UV_Vis->Calculation Avg_DAR Average DAR Calculation->Avg_DAR Peak_Integration Integrate Peaks HIC_Analysis->Peak_Integration DAR_Distribution DAR Distribution Peak_Integration->DAR_Distribution Deconvolution Deconvolute Spectra MS_Analysis->Deconvolution Precise_DAR Precise DAR and Distribution Deconvolution->Precise_DAR

Caption: Methodologies for determining the Drug-to-Antibody Ratio (DAR) of an ADC.

Cytotoxicity_Assay_Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate Overnight Start->Incubate1 Treat Treat with Serial Dilutions of ADC, Antibody, and Free Payload Incubate1->Treat Incubate2 Incubate for 72-96 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan Crystals Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze

References

Application Notes and Protocols for Coupling Fmoc-NH-PEG3-C2-NH2 to a Primary Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-NH-PEG3-C2-NH2 is a heterobifunctional linker commonly employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][] PROTACs are novel therapeutic modalities that leverage the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS), to selectively eliminate target proteins.[1] This linker contains a fluorenylmethyloxycarbonyl (Fmoc) protected amine and a terminal primary amine, connected by a flexible polyethylene glycol (PEG) spacer. The Fmoc group provides an orthogonal protecting strategy, allowing for selective deprotection and subsequent coupling to a desired moiety, typically a ligand for an E3 ubiquitin ligase. The terminal primary amine is available for conjugation to a target protein ligand. This document provides detailed protocols for the deprotection of the Fmoc group and the subsequent coupling of the liberated amine to a primary amine on a target molecule.

Mechanism of Action: PROTACs and the Ubiquitin-Proteasome System

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC_Mechanism cluster_0 Cellular Environment Target_Protein Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) Target_Protein->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ubiquitin Ub Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

Fmoc Deprotection of this compound

The Fmoc protecting group is base-labile and is typically removed using a solution of piperidine in an aprotic polar solvent like dimethylformamide (DMF).[3][4]

Materials:

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Nitrogen or Argon gas

  • Reaction vessel (e.g., round-bottom flask with a magnetic stirrer)

  • Rotary evaporator

Protocol:

  • Dissolve this compound in anhydrous DMF in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon). A typical concentration is 10-50 mg/mL.

  • Add piperidine to the solution to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion of the reaction, remove the DMF and piperidine under reduced pressure using a rotary evaporator.

  • Co-evaporate the residue with toluene or another suitable solvent to ensure complete removal of residual piperidine.

  • The resulting deprotected product, NH2-PEG3-C2-NH2, can be used in the next step without further purification, or it can be purified by silica gel chromatography if necessary.

Coupling of Deprotected NH2-PEG3-C2-NH2 to a Primary Amine via an Activated Ester

One of the most common methods for coupling a carboxylic acid-containing molecule to a primary amine is through the formation of an N-hydroxysuccinimide (NHS) ester. This protocol assumes the target molecule has been pre-activated as an NHS ester.

Materials:

  • Deprotected NH2-PEG3-C2-NH2

  • Target molecule with an NHS ester functional group

  • Anhydrous DMF or Dimethyl Sulfoxide (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Reaction vessel

  • Purification system (e.g., HPLC)

Protocol:

  • Dissolve the deprotected NH2-PEG3-C2-NH2 in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.

  • In a separate vessel, dissolve the target molecule-NHS ester in anhydrous DMF or DMSO.

  • Add the solution of the target molecule-NHS ester to the solution of the deprotected linker. A molar excess of the linker (1.2 to 1.5 equivalents) is often used to ensure complete consumption of the more valuable target molecule.

  • Add a non-nucleophilic base, such as DIPEA or TEA (2-3 equivalents), to the reaction mixture to scavenge the N-hydroxysuccinimide byproduct and maintain a basic pH (typically pH 8-9).

  • Stir the reaction at room temperature for 2 to 24 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, the crude product can be purified.

Purification and Characterization

Purification of the final conjugate is crucial to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of PEGylated compounds.

Purification Protocol (RP-HPLC):

  • Column: C18 reverse-phase column.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

  • Mobile Phase B: Acetonitrile with 0.1% TFA or FA.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B is typically used to elute the product. The exact gradient will depend on the hydrophobicity of the conjugate and needs to be optimized.

  • Detection: UV detection at a wavelength appropriate for the target molecule. If the target molecule lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can be used.

  • Collect the fractions containing the pure product and lyophilize to obtain the final compound.

Characterization:

  • Mass Spectrometry (MS): To confirm the molecular weight of the final conjugate.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the conjugate.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the coupling of a deprotected PEG linker to an NHS-activated molecule.

ParameterRecommended ConditionExpected Outcome
Solvent Anhydrous DMF or DMSOGood solubility of reactants
Molar Ratio (Linker:NHS Ester) 1.2:1 to 1.5:1High conversion of the limiting reagent
Base DIPEA or TEA (2-3 equivalents)Maintains optimal pH for reaction
Reaction Temperature Room Temperature (~25°C)Sufficient for reaction completion
Reaction Time 2 - 24 hours>90% conversion (monitor by LC-MS)
Purification Method Reverse-Phase HPLC>95% purity
Overall Yield 50 - 80%Dependent on reaction and purification efficiency

Experimental Workflow

The overall process from the starting materials to the final purified conjugate is outlined below.

experimental_workflow cluster_workflow Experimental Workflow Start Start: This compound & Target Molecule-COOH Fmoc_Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Activation Step 2: Carboxylic Acid Activation (e.g., with NHS/DCC) Start->Activation Coupling Step 3: Coupling Reaction (Deprotected Linker + Activated Target) Fmoc_Deprotection->Coupling Activation->Coupling Purification Step 4: Purification (RP-HPLC) Coupling->Purification Characterization Step 5: Characterization (LC-MS, NMR) Purification->Characterization Final_Product Final Product: Target-Linker-NH2 Characterization->Final_Product

Caption: A typical workflow for linker conjugation.

References

Application Notes and Protocols for the Synthesis of Peptide-PEG Conjugates Using Fmoc-NH-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of polyethylene glycol (PEG) chains to peptides, known as PEGylation, is a widely employed strategy in drug development to enhance the therapeutic properties of peptides. PEGylation can improve a peptide's solubility, stability against enzymatic degradation, and pharmacokinetic profile by increasing its hydrodynamic volume, which reduces renal clearance. This document provides detailed application notes and protocols for the synthesis of peptide-PEG conjugates utilizing the heterobifunctional linker, Fmoc-NH-PEG3-C2-NH2. This linker is particularly valuable for its application in constructing Proteolysis Targeting Chimeras (PROTACs), where it can connect a peptide that binds to a target protein with a ligand for an E3 ubiquitin ligase, thereby inducing targeted protein degradation.

This compound is a discrete PEG (dPEG®) linker with a precise length, which is advantageous for ensuring homogeneity of the final conjugate. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on one amine allows for its directional coupling during solid-phase peptide synthesis (SPPS), while the free terminal amine can be used for subsequent conjugation steps.

Key Applications

  • PROTAC Development: this compound serves as a flexible linker to connect a peptide-based targeting moiety to an E3 ligase ligand (e.g., a Von Hippel-Lindau (VHL) ligand).

  • Improving Peptide Pharmacokinetics: Conjugation of this PEG linker to therapeutic peptides can enhance their in vivo half-life and reduce immunogenicity.

  • Increasing Peptide Solubility: The hydrophilic nature of the PEG chain improves the solubility of hydrophobic peptides.

  • Surface Modification: Immobilization of peptides onto surfaces or nanoparticles via the PEG linker for various biomedical applications.

Experimental Protocols

This section details the protocols for the synthesis of a model peptide-PEG conjugate on a solid support using this compound. The example provided is the on-resin synthesis of a peptide with the PEG linker attached at the N-terminus.

Materials and Reagents
  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-protected amino acids

  • This compound

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), or DIC (N,N'-diisopropylcarbodiimide)

  • Base: DIPEA (N,N-diisopropylethylamine) or Collidine

  • Fmoc deprotection solution: 20% piperidine in DMF (N,N-dimethylformamide)

  • Solvents: DMF, DCM (dichloromethane), Methanol

  • Cleavage cocktail: e.g., 95% TFA (trifluoroacetic acid), 2.5% TIS (triisopropylsilane), 2.5% water

  • Diethyl ether (cold)

  • HPLC grade water and acetonitrile with 0.1% TFA for purification

  • Kaiser test kit for monitoring coupling completion

Protocol 1: Solid-Phase Synthesis of a Peptide

This protocol describes the standard steps for assembling a peptide on a solid support using Fmoc chemistry.

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1-2 hours in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 6-10 equivalents) to the activation mixture.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using the Kaiser test. If the test is positive (blue beads), the coupling is incomplete and should be repeated.

    • After complete coupling (negative Kaiser test, yellow beads), wash the resin with DMF (5-7 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

Protocol 2: On-Resin N-Terminal PEGylation with this compound

This protocol details the coupling of the PEG linker to the N-terminus of the resin-bound peptide.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform the Fmoc deprotection as described in Protocol 1, step 2, to expose the N-terminal amine of the peptide.

  • PEG Linker Coupling:

    • In a separate vial, dissolve this compound (2-3 equivalents relative to resin loading) and a coupling reagent (e.g., HATU, 2-3 equivalents) in DMF.

    • Add a base (e.g., DIPEA, 4-6 equivalents) to the solution.

    • Add the activated PEG linker solution to the peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature. Due to the potential for steric hindrance from the PEG chain, a longer coupling time compared to standard amino acid coupling is recommended.

    • Monitor the reaction completion using the Kaiser test.

    • After complete coupling, wash the resin extensively with DMF (5-7 times) and DCM (3 times).

    • Dry the resin under vacuum.

Protocol 3: Cleavage and Deprotection

This protocol describes the cleavage of the peptide-PEG conjugate from the resin and the removal of side-chain protecting groups.

  • Resin Preparation: Place the dry peptide-PEG-resin in a cleavage vessel.

  • Cleavage:

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate containing the cleaved peptide-PEG conjugate.

    • Precipitate the conjugate by adding the filtrate to cold diethyl ether.

    • Centrifuge the mixture to pellet the precipitate.

    • Wash the pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the crude peptide-PEG conjugate under vacuum.

Protocol 4: Purification and Characterization
  • Purification:

    • Dissolve the crude peptide-PEG conjugate in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water).

    • Purify the conjugate using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product.

  • Characterization:

    • Confirm the identity and purity of the final product using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • The expected mass will be the sum of the peptide mass and the mass of the PEG linker (for this compound, the mass of the -NH-PEG3-C2-NH2 portion).

Data Presentation

The following tables provide a summary of typical reagents and conditions for the synthesis of peptide-PEG conjugates.

Table 1: Reagents for On-Resin PEGylation

ReagentEquivalents (relative to resin loading)Purpose
Peptide-Resin1Solid support with peptide chain
This compound2 - 3PEG linker
Coupling Reagent (HATU)2 - 3Activation of the PEG linker's amine
Base (DIPEA)4 - 6Activation and maintaining basic pH
Solvent (DMF)-Reaction medium

Table 2: Typical Synthesis Parameters and Expected Outcomes

ParameterValue/RangeNotes
Coupling Time (PEGylation) 2 - 4 hoursLonger time may be required due to steric hindrance.
Monitoring Kaiser TestA negative result (yellow beads) indicates complete coupling.
Crude Purity (Post-Cleavage) 40 - 70%Highly dependent on the peptide sequence and synthesis efficiency.
Purified Yield 10 - 40%Dependent on the efficiency of synthesis, cleavage, and purification steps.
Characterization RP-HPLC, Mass SpectrometryTo confirm purity and identity of the final conjugate.

Visualizations

Experimental Workflow

experimental_workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_PEGylation On-Resin PEGylation cluster_Finalization Final Steps resin Resin Swelling deprotection1 Fmoc Deprotection resin->deprotection1 coupling Amino Acid Coupling deprotection1->coupling elongation Repeat for Sequence coupling->elongation n cycles elongation->deprotection1 deprotection2 Final Fmoc Deprotection elongation->deprotection2 peg_coupling This compound Coupling deprotection2->peg_coupling cleavage Cleavage & Deprotection peg_coupling->cleavage purification RP-HPLC Purification cleavage->purification characterization Characterization (MS, HPLC) purification->characterization protac_action cluster_protac PROTAC Molecule protac Target Protein Ligand (Peptide) PEG Linker (this compound derived) E3 Ligase Ligand target_protein Target Protein protac:f0->target_protein Binds e3_ligase E3 Ubiquitin Ligase protac:f2->e3_ligase Recruits proteasome Proteasome target_protein->proteasome Targeted for Degradation e3_ligase->target_protein Ubiquitination ubiquitin Ubiquitin degradation Degradation Products proteasome->degradation

Application Notes and Protocols for Fmoc-NH-PEG3-C2-NH2 as a Hydrophilic Spacer in Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of advanced drug delivery, the use of hydrophilic spacers is a critical strategy for optimizing the therapeutic index of targeted therapies such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Fmoc-NH-PEG3-C2-NH2 is a heterobifunctional polyethylene glycol (PEG) linker that serves as a hydrophilic spacer. Its incorporation into drug-linker designs can significantly enhance the solubility, stability, and pharmacokinetic profile of the therapeutic agent.[1][2] The presence of a PEG moiety helps to mitigate the hydrophobicity of many potent cytotoxic drugs or small molecule inhibitors, thereby reducing the potential for aggregation and non-specific binding.[3][4]

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of drug conjugates. It covers the incorporation of the spacer via solid-phase peptide synthesis (SPPS), conjugation to small molecules, and the functionalization of nanoparticles.

Key Advantages of Incorporating a PEG3 Spacer

The inclusion of a short PEG spacer like this compound in a drug delivery system offers several advantages:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic drug molecules, which can be beneficial for formulation and in vivo delivery.[4]

  • Improved Pharmacokinetics: PEGylation can increase the hydrodynamic radius of a molecule, leading to a longer circulation half-life and reduced renal clearance.

  • Reduced Immunogenicity: The PEG spacer can shield the drug conjugate from the immune system, potentially reducing its immunogenicity.

  • Controlled Drug Release: When used in conjunction with cleavable linkers, the spacer can influence the rate of drug release at the target site.

  • Versatile for PROTACs: In PROTACs, the linker length and composition are crucial for the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase.

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the expected improvements in the physicochemical properties of a hypothetical peptide-drug conjugate when modified with a PEG3 spacer compared to its non-PEGylated counterpart.

PropertyNon-PEGylated Peptide-Drug ConjugatePEG3-Modified Peptide-Drug ConjugateFold Change
Aqueous Solubility (mg/mL) 0.52.55
In Vitro Stability (t½ in human plasma, h) 284
Aggregation Propensity (at 1 mg/mL) HighLow-
Molecular Weight (Da) XX + 217.26-

Note: The data presented in this table is representative and intended for illustrative purposes. Actual values will vary depending on the specific peptide and drug molecule.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Incorporation of this compound

This protocol describes the manual incorporation of the this compound spacer onto a resin-bound peptide using standard Fmoc-based solid-phase peptide synthesis.

Materials:

  • Peptide-functionalized resin (e.g., Rink Amide resin)

  • This compound

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes.

    • Drain the piperidine solution.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times).

  • Spacer Coupling:

    • In a separate vial, dissolve this compound (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated spacer solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (5 times), DCM (3 times), and MeOH (3 times).

  • Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates successful coupling.

  • Drying: Dry the resin under vacuum.

Conjugation of a Small Molecule to the PEG3 Spacer

This protocol outlines the deprotection of the terminal Fmoc group on the PEG3 spacer and subsequent conjugation of a carboxylic acid-containing small molecule drug.

Materials:

  • Peptide-PEG3-NH-Fmoc functionalized resin (from Protocol 1)

  • Carboxylic acid-functionalized small molecule drug

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA

  • DMF, DCM, MeOH

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Fmoc Deprotection of the Spacer:

    • Swell the resin in DMF.

    • Follow the Fmoc deprotection steps as described in Protocol 1, step 2 to remove the Fmoc group from the PEG spacer, exposing a primary amine.

  • Drug Conjugation:

    • In a separate vial, dissolve the carboxylic acid-functionalized drug (3 eq.) and HATU (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and vortex.

    • Add the activated drug solution to the deprotected resin.

    • Agitate for 4 hours at room temperature.

  • Washing: Wash the resin as described in Protocol 1, step 4.

  • Cleavage and Deprotection:

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide-PEG3-drug conjugate by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the product and decant the ether.

  • Purification: Purify the crude conjugate by reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final conjugate by mass spectrometry (e.g., LC-MS) and analytical RP-HPLC.

Functionalization of Nanoparticles with this compound

This protocol provides a general method for the surface functionalization of carboxylated nanoparticles with this compound.

Materials:

  • Carboxylated nanoparticles (e.g., magnetic nanoparticles, quantum dots)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • MES buffer (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Phosphate-buffered saline (PBS), pH 7.4

  • Centrifugation tubes

Procedure:

  • Nanoparticle Activation:

    • Disperse the carboxylated nanoparticles in MES buffer.

    • Add EDC (10 eq. to carboxyl groups) and NHS (10 eq.) to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle mixing to activate the carboxyl groups.

  • Washing: Centrifuge the nanoparticles to remove excess EDC/NHS and resuspend in PBS.

  • PEG Spacer Conjugation:

    • Dissolve this compound in PBS.

    • Add the spacer solution to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle mixing.

  • Quenching and Washing:

    • Quench any unreacted NHS esters by adding a small amount of Tris buffer or ethanolamine.

    • Centrifuge the functionalized nanoparticles and wash repeatedly with PBS to remove unreacted spacer and byproducts.

  • Characterization: Characterize the PEGylated nanoparticles using techniques such as dynamic light scattering (DLS) for size and zeta potential, and Fourier-transform infrared spectroscopy (FTIR) to confirm the presence of the PEG spacer.

Visualizations

Workflow for Solid-Phase Synthesis of a Peptide-Drug Conjugate

sps_workflow start Start with Peptide on Resin deprotect1 Fmoc Deprotection (20% Piperidine/DMF) start->deprotect1 1 couple_spacer Couple This compound (HBTU/HOBt/DIPEA) deprotect1->couple_spacer 2 deprotect2 Fmoc Deprotection (20% Piperidine/DMF) couple_spacer->deprotect2 3 couple_drug Couple Carboxylic Acid-Drug (HATU/DIPEA) deprotect2->couple_drug 4 cleave Cleavage from Resin (TFA Cocktail) couple_drug->cleave 5 purify Purification (RP-HPLC) cleave->purify 6 end Characterization (LC-MS, HPLC) purify->end 7

Caption: Workflow for SPPS of a peptide-drug conjugate.

PROTAC Mechanism of Action

protac_pathway POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with PEG3 linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruitment Proteasome Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This compound is a valuable and versatile hydrophilic spacer for the development of advanced drug delivery systems. Its incorporation can lead to significant improvements in the physicochemical and pharmacokinetic properties of drug conjugates. The protocols provided herein offer a framework for the synthesis and functionalization of various drug delivery platforms using this spacer. It is recommended that reaction conditions be optimized for each specific application to ensure the highest yield and purity of the final product.

References

Troubleshooting & Optimization

Technical Support Center: PEGylated Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address a common challenge in Solid-Phase Peptide Synthesis (SPPS): incomplete Fmoc deprotection of PEGylated peptides .

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving issues with N-terminal Fmoc group removal from PEGylated peptides.

Q1: How can I confirm that Fmoc deprotection of my PEGylated peptide is incomplete?

Answer: Incomplete Fmoc deprotection is typically identified by analytical techniques that can differentiate between the Fmoc-protected and the deprotected peptide. The primary methods for confirmation are:

  • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the resin-bound peptide will show two major peaks. The desired, more polar deprotected peptide will elute earlier, while the more hydrophobic, Fmoc-protected peptide will have a longer retention time. A significant peak corresponding to the Fmoc-peptide indicates incomplete deprotection.[1]

  • Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will show a mass corresponding to the expected PEGylated peptide and a second mass that is 222.24 Da higher, which corresponds to the mass of the Fmoc group.[1]

  • Kaiser Test (Ninhydrin Test): This is a rapid, qualitative test performed on the resin before cleavage. A negative result (yellow beads) indicates the presence of a protected N-terminal amine (Fmoc group), suggesting incomplete deprotection. A positive result (blue beads) indicates a free primary amine.[1][2][3] Note that this test is not reliable for N-terminal proline residues.

Q2: My analytical data confirms incomplete deprotection. What are the common causes for PEGylated peptides?

Answer: Several factors, often amplified by the presence of a PEG chain, can lead to incomplete Fmoc removal:

  • Steric Hindrance: The bulky Polyethylene Glycol (PEG) chain can physically block the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group. This effect is magnified by bulky adjacent amino acid side chains.

  • Peptide Aggregation: The growing peptide chain, particularly with hydrophobic sequences, can aggregate and form secondary structures like β-sheets on the solid support. This aggregation limits solvent and reagent permeability.

  • Poor Solvation: Inadequate swelling of the resin or poor solvation of the PEG-peptide chain can hinder the diffusion of the deprotection reagent. Resins with PEG linkers can sometimes improve solvation.

  • Suboptimal Reagent Conditions: Standard deprotection times (e.g., 20% piperidine in DMF for 2x10 min) may be insufficient. The piperidine solution can also degrade over time.

Q3: What steps can I take to troubleshoot and optimize the Fmoc deprotection of a difficult PEGylated sequence?

Answer: If you are facing incomplete deprotection, consider the following workflow and modifications.

G cluster_0 start Start: Incomplete Deprotection (e.g., Yellow Kaiser Test) strategy1 Strategy 1: Modify Deprotection Protocol start->strategy1 strategy2 Strategy 2: Use Additives or Alternative Reagents start->strategy2 strategy3 Strategy 3: Disrupt Aggregation start->strategy3 mod1a Extend Time (e.g., 1 x 30 min) strategy1->mod1a mod1b Repeat Step (e.g., 3 x 10 min) strategy1->mod1b mod1c Increase Temperature (30-35°C) strategy1->mod1c mod2a Add DBU (1-2%) to Piperidine strategy2->mod2a mod2b Use Piperazine/DBU Mixture strategy2->mod2b mod3a Use Chaotropic Agents (e.g., Guanidinium Chloride) strategy3->mod3a mod3b Elevated Temperature SPPS (60-90°C) strategy3->mod3b end Complete Deprotection (e.g., Blue Kaiser Test) mod1a->end mod1b->end mod1c->end mod2a->end mod2b->end mod3a->end mod3b->end

Troubleshooting workflow for incomplete Fmoc deprotection.
  • Modify Standard Protocol:

    • Extend Deprotection Time: Increase the duration of the piperidine treatment (e.g., to 30 minutes).

    • Repeat the Deprotection Step: After the initial treatment, drain and add a fresh batch of deprotection solution for a second or even third time.

    • Increase Temperature: Gently warming the reaction to 30-35°C can improve kinetics, but be cautious of potential side reactions like aspartimide formation if Asp is present.

  • Use Alternative Reagents:

    • Add a Stronger Base: Add 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to your piperidine solution. DBU is a stronger, non-nucleophilic base that can be more effective for hindered sites.

    • Switch to Piperazine: For sequences sensitive to base-induced side reactions, piperazine is a milder alternative that can reduce issues like aspartimide formation. A combination of 5% piperazine and 2% DBU can be highly effective.

  • Disrupt Peptide Aggregation:

    • Use Chaotropic Agents: Adding a low concentration of a chaotropic salt (e.g., guanidinium chloride) to the deprotection solution can help break up secondary structures.

    • "High-Temperature" SPPS: Performing the synthesis at elevated temperatures (60-90°C) is very effective at preventing aggregation but requires careful optimization.

Data Summary: Deprotection Strategies

The following table summarizes various deprotection conditions and their general effectiveness for difficult sequences.

Deprotection Reagent/ConditionTypical ProtocolGeneral EfficacyKey Considerations
20% Piperidine in DMF2 x 10 min85-95%Standard conditions; may be insufficient for aggregated or sterically hindered PEGylated sequences.
20% Piperidine in DMF1 x 30 min90-97%Increased time improves efficiency but may increase risk of side reactions.
50% Piperidine in DMF2 x 5 min90-98%Higher concentration can accelerate deprotection.
2% DBU / 20% Piperidine in DMF1-2 x 10 min>98%DBU is highly effective but can promote side reactions like aspartimide formation.
2% DBU / 5% Piperazine in NMP2 x 5 min>98%A strong, safer alternative that can minimize DKP and aspartimide formation.

Frequently Asked Questions (FAQs)

Q1: Why is incomplete Fmoc deprotection a particular problem for PEGylated peptides? A1: The PEG chain adds significant steric bulk, which can shield the N-terminal Fmoc group from the deprotection reagent. This steric hindrance is a primary contributor to incomplete deprotection, making the optimization of reaction conditions more critical than for non-PEGylated peptides.

Q2: Can I use DBU for every deprotection step in my PEGylated peptide synthesis? A2: While DBU is very effective, it is a much stronger base than piperidine and increases the risk of side reactions, especially aspartimide formation in sequences containing Asp-Xxx motifs (particularly Asp-Gly or Asp-Ser). It is best reserved for "difficult" cycles where standard piperidine treatment has failed.

Q3: My Kaiser test is yellow after deprotection. What is the immediate next step? A3: A yellow Kaiser test indicates a failed deprotection. The immediate next step is to repeat the deprotection cycle. You can extend the time, use a fresh batch of reagent, or add a second, identical deprotection step before proceeding. Do not proceed to the coupling step until you get a positive (blue) Kaiser test result.

Q4: How does the length of the PEG chain affect Fmoc deprotection? A4: Generally, as the molecular weight and length of the PEG chain increase, the potential for steric hindrance also increases. This can lead to a greater likelihood of incomplete deprotection. Therefore, syntheses involving longer PEG chains may require more stringent deprotection conditions from the outset.

Q5: Are there any alternatives to piperidine that are considered "greener" or safer? A5: Yes, 4-methylpiperidine (4MP) has been shown to be fully equivalent to piperidine in its efficiency for Fmoc removal and is not a controlled substance in many regions, simplifying procurement. Piperazine is also considered a safer alternative.

Experimental Protocols

Protocol 1: Qualitative Kaiser Test for Monitoring Deprotection

This test is used to detect the presence of free primary amines on the resin after the deprotection step.

Reagents:

  • Solution A: 5 g ninhydrin in 100 mL ethanol.

  • Solution B: 80 g phenol in 20 mL ethanol.

  • Solution C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.

Procedure:

  • Collect a small sample of resin (10-20 beads) in a small glass test tube.

  • Wash the beads with ethanol and allow the solvent to evaporate.

  • Add 2-3 drops of each solution (A, B, and C) to the test tube.

  • Heat the tube at 100°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Intense Blue: Positive result. Free primary amines are present. Deprotection is successful.

  • Yellow/Colorless: Negative result. No free primary amines detected. Deprotection is incomplete.

Workflow for the qualitative Kaiser test.
Protocol 2: HPLC Analysis of Crude PEGylated Peptide

This protocol provides a general method for analyzing the purity of a cleaved, crude PEGylated peptide and identifying incomplete deprotection.

System & Reagents:

  • HPLC System: A standard system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.

  • Sample Preparation: Dissolve a small amount of the crude, lyophilized peptide in Mobile Phase A or a water/acetonitrile mixture. Filter through a 0.22 µm syringe filter.

Procedure:

  • Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).

  • Inject 10-20 µL of the prepared sample.

  • Run a linear gradient elution. A typical starting point is from 5% to 95% Mobile Phase B over 30 minutes.

  • Set the UV detector to monitor at 220 nm (for the peptide backbone) and ~265 nm or ~301 nm (to specifically detect the Fmoc group).

  • Flow Rate: 1.0 mL/min.

Interpretation:

  • Analyze the resulting chromatogram. The presence of a significant peak with a longer retention time than the main product peak is indicative of the more hydrophobic Fmoc-protected species.

  • The identity of the peaks should be confirmed by collecting the fractions and analyzing them via Mass Spectrometry.

References

Technical Support Center: Troubleshooting Fmoc-NH-PEG3-C2-NH2 Coupling

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting low coupling efficiency with Fmoc-NH-PEG3-C2-NH2. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of peptide-PEG conjugates and Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is a heterobifunctional linker molecule. It contains a fluorenylmethyloxycarbonyl (Fmoc) protected primary amine and a terminal primary amine connected by a 3-unit polyethylene glycol (PEG) spacer. The Fmoc group is base-labile and commonly used in solid-phase peptide synthesis (SPPS), while the free amine allows for conjugation to carboxylic acids or other electrophilic groups.[1] Its PEG spacer enhances solubility and flexibility. This linker is frequently used in the synthesis of PROTACs, where it connects a target protein-binding ligand to an E3 ligase ligand.[2][3]

Q2: I am observing low coupling efficiency when using this compound to acylate a resin-bound peptide. What are the potential causes?

Low coupling efficiency with this linker can stem from several factors:

  • Steric Hindrance: Although the PEG spacer provides flexibility, the growing peptide chain on the solid support can create a sterically hindered environment, making it difficult for the linker to access the reactive site.[4]

  • Peptide Aggregation: Hydrophobic peptide sequences can aggregate on the resin, blocking the N-terminal amine and preventing efficient coupling. This is a common issue in SPPS.

  • Suboptimal Activation/Coupling Conditions: The choice of coupling reagent, base, solvent, and reaction time are critical for driving the reaction to completion, especially for challenging couplings.

  • Poor Resin Swelling: Inadequate swelling of the solid-phase support in the chosen solvent can limit the accessibility of the reactive sites.

  • Moisture in Reaction Solvents: Water can hydrolyze the activated carboxylic acid, reducing the amount of active reagent available for coupling.

Q3: How can I monitor the completion of the coupling reaction?

Several qualitative tests can be used to monitor the presence of free amines on the resin after the coupling step, indicating an incomplete reaction.

  • Kaiser Test: This is a widely used test that turns a deep blue color in the presence of primary amines. A negative (yellow/colorless) result suggests a complete reaction. Note that this test is not reliable for N-terminal proline residues.[5]

  • TNBS (2,4,6-Trinitrobenzenesulfonic Acid) Test: This test provides a red coloration in the presence of primary amines and can be more sensitive than the Kaiser test.

  • Chloranil Test: This test can be used to detect secondary amines (like proline) and will result in a blue or green color if the coupling is incomplete.

For quantitative analysis, a small sample of the resin can be cleaved and analyzed by HPLC and mass spectrometry to determine the ratio of desired product to unreacted starting material.

Q4: Which coupling reagent is best for coupling this compound?

The choice of coupling reagent is critical, especially for potentially difficult couplings. Uronium/aminium salt-based reagents are generally preferred for their high efficiency.

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Often considered the most efficient coupling reagent, especially for sterically hindered amino acids and difficult sequences. It forms a highly reactive OAt-ester.

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent, though generally considered slightly less reactive than HATU.

  • HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): Another highly efficient coupling reagent, with reactivity often comparable to HATU.

  • COMU (1-Cyano-2-ethoxy-2-oxoethylidenoxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation coupling reagent with efficiency similar to HATU but with non-explosive byproducts, making it a safer alternative.

For challenging couplings involving flexible linkers like this compound, HATU or COMU are often the recommended first choices.

Troubleshooting Guide

Issue: Low Coupling Efficiency

This section provides a systematic approach to troubleshooting and resolving low coupling yields.

Initial Assessment

Before modifying the protocol, it's crucial to identify the potential root cause. The following diagram outlines a logical workflow for troubleshooting.

TroubleshootingWorkflow start Low Coupling Efficiency Detected (e.g., Positive Kaiser Test) check_reagents Verify Reagent Quality - Anhydrous solvents? - Fresh coupling reagents? start->check_reagents check_swelling Assess Resin Swelling - Is the resin adequately swollen? check_reagents->check_swelling is_aggregation Is Peptide Aggregation Suspected? (Hydrophobic sequence, >7 residues) check_swelling->is_aggregation aggregation_solutions Implement Anti-Aggregation Strategies - Use NMP or DMSO as co-solvent - Add chaotropic salts (e.g., LiCl) - Increase reaction temperature is_aggregation->aggregation_solutions Yes optimize_coupling Optimize Coupling Protocol - Double couple - Increase reaction time - Use a more potent coupling reagent is_aggregation->optimize_coupling No re_evaluate Re-run Coupling and Monitor (e.g., Kaiser Test) aggregation_solutions->re_evaluate optimize_coupling->re_evaluate end_success Proceed to Next Step re_evaluate->end_success Success consider_capping Consider Capping Unreacted Amines (e.g., with Acetic Anhydride) re_evaluate->consider_capping Still Incomplete CouplingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Next Steps swell_resin Swell Resin in DMF add_solution Add Activated Linker to Resin swell_resin->add_solution prepare_solution Prepare Activated Linker Solution (Linker + HATU + DIPEA in DMF) prepare_solution->add_solution agitate Agitate for 2-4 hours add_solution->agitate kaiser_test Perform Kaiser Test agitate->kaiser_test wash_resin Wash Resin kaiser_test->wash_resin Negative (Complete) double_couple Perform Double Coupling kaiser_test->double_couple Positive (Incomplete) next_step Proceed to Fmoc Deprotection wash_resin->next_step double_couple->agitate

References

Technical Support Center: Fmoc-NH-PEG3-C2-NH2 in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of Fmoc-NH-PEG3-C2-NH2 in solid-phase peptide synthesis (SPPS). It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as Fmoc-1-amino-11-aza-3,6,9-trioxaundecane, is a hydrophilic linker used in solid-phase peptide synthesis (SPPS). Its structure includes a base-labile Fmoc protecting group on a primary amine, a three-unit polyethylene glycol (PEG) spacer, and a terminal primary amine. This linker is primarily used to:

  • Increase the hydrophilicity and solubility of the final peptide in aqueous solutions.[1]

  • Introduce a flexible spacer between the peptide and another molecule, such as a drug conjugate or a label.

  • Serve as a starting point for peptide synthesis on a solid support, where the terminal amine is coupled to the resin.

Q2: What are the most common side reactions associated with Fmoc-SPPS in general?

While this linker is designed to be robust, its use is subject to common side reactions inherent to the Fmoc-SPPS methodology. These include:

  • Diketopiperazine (DKP) Formation: A notorious side reaction, especially at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic DKP.[2][3] This is particularly problematic for sequences containing Proline at the second position.[4]

  • Aspartimide Formation: Peptides containing aspartic acid are prone to cyclization to form an aspartimide intermediate, especially upon prolonged exposure to the basic conditions of Fmoc deprotection.[5] This can lead to a mixture of byproducts, including α- and β-aspartyl peptides.

  • Incomplete Coupling/Deprotection: Aggregation of the growing peptide chain on the solid support can hinder the accessibility of reagents, leading to incomplete reactions and deletion sequences.

  • Racemization: The stereochemistry of amino acids can be compromised, particularly during the activation step of coupling.

Q3: Can the internal secondary amine of the linker cause side reactions?

Once the this compound linker is coupled to the resin and the first amino acid is attached, the nitrogen atom from the linker's terminal NH2 group becomes a secondary amine within the growing peptide-linker conjugate. While generally stable, this internal amine could theoretically be a site for side reactions such as acylation, although this is less likely than acylation of the primary alpha-amine due to steric hindrance. Careful control of coupling conditions is always recommended.

Q4: Are there specific cleavage cocktails recommended for peptides synthesized with this PEG linker?

The choice of cleavage cocktail is determined by the amino acid composition of your peptide, not typically by the PEG linker itself. The ether linkages in the PEG chain are stable to standard TFA-based cleavage cocktails. A general-purpose cocktail, such as Reagent B (TFA/H₂O/TIS, 95:2.5:2.5), is often sufficient for peptides without sensitive residues. For peptides containing sensitive residues like Cys, Met, or Trp, cocktails with additional scavengers are necessary to prevent side reactions.

Troubleshooting Guide

Problem 1: Low Yield of the Final Peptide

A low peptide yield can be attributed to several factors throughout the synthesis process. Use the following workflow to diagnose the issue.

G start Low Peptide Yield check_coupling Check Coupling Efficiency (e.g., Ninhydrin Test) start->check_coupling check_deprotection Verify Complete Fmoc Deprotection (UV Monitoring of Piperidine Flow-through) start->check_deprotection check_cleavage Assess Cleavage and Workup start->check_cleavage incomplete_coupling Incomplete Coupling Detected check_coupling->incomplete_coupling Test Positive? incomplete_deprotection Incomplete Deprotection Detected check_deprotection->incomplete_deprotection Fmoc remains? cleavage_issue Cleavage/Precipitation Issue check_cleavage->cleavage_issue Low crude yield? solution_coupling Solution: - Double couple - Increase equivalents/time - Use stronger coupling agents (HATU, HCTU) - Switch to a more solvating solvent (NMP) incomplete_coupling->solution_coupling solution_deprotection Solution: - Extend deprotection time - Use a stronger base solution if necessary - Ensure good resin swelling incomplete_deprotection->solution_deprotection solution_cleavage Solution: - Optimize cleavage time - Ensure sufficient cocktail volume - Use cold ether for precipitation - Check for peptide solubility issues cleavage_issue->solution_cleavage

Caption: Troubleshooting workflow for low peptide yield.
Problem 2: Presence of a Major Impurity with Mass = -18 Da (Water Loss)

This is a classic sign of cyclization. The two most likely culprits are diketopiperazine or aspartimide formation.

G cluster_dkp Diketopiperazine (DKP) Formation cluster_asp Aspartimide Formation start Impurity at -18 Da (Loss of H₂O) dkp_cause Cause: Nucleophilic attack of the N-terminal amine of the dipeptide on the resin ester linkage. start->dkp_cause Is impurity at dipeptide stage? asp_cause Cause: Intramolecular cyclization of an Asp residue, catalyzed by the base used for Fmoc deprotection. start->asp_cause Does sequence contain Asp? dkp_solution Prevention: 1. Couple a pre-formed dipeptide instead of single amino acids. 2. Use sterically hindered resins like 2-chlorotrityl chloride resin. 3. Most common with Pro or Gly at position 2. asp_solution Prevention: 1. Use protecting groups like Hmb on the peptide backbone. 2. Add HOBt to the piperidine solution to reduce side reaction rates. 3. Minimize exposure time to base.

Caption: Diagnosing impurities related to water loss.
Quantitative Impact of Additives on Aspartimide Formation

The addition of acidic modifiers to the deprotection solution can significantly reduce aspartimide-related impurities.

Deprotection CocktailTreatment Time (hours)Aspartimide-Related Impurities (%)
20% Piperidine in DMF6 + 644%
20% Piperidine in DMF + 1 M Oxyma Pure6 + 615%
Data adapted from a study on a model peptide containing an Asp(OtBu)-Gly sequence.

Experimental Protocols

Protocol: Test Cleavage to Optimize Deprotection Time

This protocol helps determine the minimum time required for complete removal of side-chain protecting groups, which can be crucial for sensitive peptides.

Materials:

  • ~20-30 mg of dried peptide-resin.

  • Selected cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT, 82.5:5:5:5:2.5).

  • Cold (-20°C) methyl tert-butyl ether (MTBE).

  • Microcentrifuge tubes.

  • HPLC system for analysis.

Procedure:

  • Place the dried peptide-resin in a 1.5 mL microcentrifuge tube.

  • Add 500 µL of the freshly prepared cleavage cocktail to the resin.

  • Allow the reaction to proceed at room temperature.

  • At specific time points (e.g., 30 min, 1 hr, 2 hr, 4 hr), carefully withdraw a small aliquot (~20 µL) of the cleavage solution.

  • Add the aliquot to a separate tube containing ~1 mL of cold MTBE to precipitate the peptide.

  • Centrifuge the tube to pellet the precipitated peptide, decant the ether, and allow the pellet to air dry briefly.

  • Re-dissolve the peptide pellet in a suitable solvent (e.g., 50% Acetonitrile/Water) and analyze by HPLC.

  • Compare the chromatograms from the different time points. The optimal cleavage time is the point at which the peak corresponding to the fully deprotected peptide is maximized and peaks for protected or partially protected species are minimized.

Protocol: Optimized Coupling for a Difficult Sequence

When a standard single coupling (e.g., 1-2 hours) shows a positive ninhydrin test, indicating incomplete reaction, this optimized protocol can be employed.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-amino acid (5 equivalents).

  • HATU (4.9 equivalents).

  • DIPEA (10 equivalents).

  • Anhydrous DMF or NMP.

Procedure:

  • Pre-activation: In a separate vessel, dissolve the Fmoc-amino acid and HATU in DMF. Add DIPEA and allow the mixture to pre-activate for 1-5 minutes.

  • First Coupling: Add the activated amino acid solution to the washed peptide-resin. Agitate the mixture for 2 hours at room temperature.

  • Washing: After the coupling time, drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents.

  • Ninhydrin Test: Perform a qualitative ninhydrin test on a small sample of beads.

  • Second Coupling (if necessary): If the ninhydrin test is positive (blue beads), repeat steps 1-3 for a second coupling reaction. This is known as "double coupling".

  • Capping (Optional): If the coupling remains incomplete after a second attempt, consider capping the unreacted amines with an acetylating agent (e.g., acetic anhydride/DIPEA in DMF) to prevent the formation of deletion peptides in subsequent steps.

  • Proceed to the Fmoc deprotection step for the next cycle.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What is the function of a linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] The primary role of the linker is to bridge the POI and the E3 ligase, bringing them into close proximity to facilitate the ubiquitination of the POI, which subsequently leads to its degradation by the proteasome.[2] The linker's length, chemical composition, and flexibility are critical factors that influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[1][2]

Q2: What are the benefits of using PEG linkers in PROTAC design?

PEG linkers are widely used in PROTAC design for several reasons:[3]

  • Improved Solubility: The hydrophilic nature of PEG linkers can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecule, which can improve its compatibility with physiological environments.

  • Enhanced Cell Permeability: By improving solubility, PEG linkers can also positively impact a PROTAC's ability to cross the cell membrane.

  • Tunable Length: PEG linkers are composed of repeating ethylene glycol units, allowing for the systematic and straightforward modification of the linker length. This is crucial for optimizing the distance between the target protein and the E3 ligase.

  • Synthetic Accessibility: Bifunctional PEG linkers are commercially available and enable the rapid and relatively easy assembly of PROTAC libraries with varying linker lengths.

Q3: How does PEG linker length impact PROTAC efficacy?

The length of the PEG linker is a critical parameter that must be empirically optimized for each specific target protein and E3 ligase pair.

  • Linker Too Short: A linker that is too short may lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. This obstructs the formation of a stable ternary complex.

  • Linker Too Long: Conversely, a linker that is too long might not effectively bring the two proteins close enough for efficient ubiquitination. This can result in unproductive binding modes and a decrease in degradation efficiency due to increased flexibility and entropy.

The optimal linker length facilitates the formation of a stable and productive ternary complex, which is quantified by parameters like DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).

Q4: What is the "hook effect" and how does it relate to linker optimization?

The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the extent of target protein degradation decreases at high PROTAC concentrations. This results in a characteristic bell-shaped curve. It is thought to be caused by the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) at high concentrations, which compete with the formation of the productive ternary complex. While not directly a linker length issue, an optimized linker that promotes a highly stable ternary complex may be less prone to the hook effect.

Troubleshooting Guide

Problem 1: My PROTAC shows good binding to the target protein and the E3 ligase individually, but there is no significant degradation.

  • Possible Cause: Suboptimal Linker Length. Even with good binary affinities, the linker may not be the correct length to facilitate the formation of a stable and productive ternary complex. The spatial orientation of the target protein and E3 ligase is crucial for ubiquitination.

    • Solution: Synthesize a library of PROTACs with varying PEG linker lengths. Even small changes in the number of PEG units can have a significant impact on degradation efficacy.

  • Possible Cause: Poor Cell Permeability. The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.

    • Solution: Confirm intracellular target engagement using assays like NanoBRET or Cellular Thermal Shift Assay (CETSA). If permeability is an issue, modifying the overall physicochemical properties of the PROTAC, including the linker, may be necessary.

  • Possible Cause: Cellular Efflux. The PROTAC may be actively transported out of the cell by efflux pumps.

    • Solution: Conduct cellular uptake and efflux assays to investigate this possibility.

Problem 2: I observe very low degradation efficiency (low Dmax).

  • Possible Cause: Inefficient Ternary Complex Formation. The linker may not be optimal for creating a stable ternary complex.

    • Solution: Directly assess ternary complex formation using biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or TR-FRET. This can provide insights into the cooperativity of the system.

  • Possible Cause: Unproductive Ternary Complex Conformation. The linker, while allowing for ternary complex formation, may be holding the two proteins in an orientation that is not conducive to ubiquitination.

    • Solution: In addition to varying linker length, consider altering the attachment points of the linker on the target protein or E3 ligase ligands.

Problem 3: The degradation potency (DC50) of my PROTAC is very high.

  • Possible Cause: Suboptimal Linker for Ternary Complex Stability. The linker length and composition may not be ideal for maximizing the stability of the ternary complex.

    • Solution: Systematically synthesize and test a series of PROTACs with different PEG linker lengths to identify the optimal length that results in the lowest DC50 value.

Quantitative Data on PEG Linker Length and PROTAC Efficacy

The following tables summarize experimental data from various studies, illustrating the impact of PEG linker length on PROTAC performance.

Table 1: Impact of Linker Length on TBK1 Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on ERα Degradation

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Impact of Linker Composition on CRBN Degradation

Linker CompositionDegradation in HEK293T cells
Nine-atom alkyl chainConcentration-dependent decrease
Three PEG unitsWeak degradation

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.

    • Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

    • Calculate DC50 and Dmax values from the dose-response curves.

Protocol 2: TR-FRET Ternary Complex Formation Assay

This protocol provides a method to directly measure the formation of the ternary complex in vitro.

  • Reagent Preparation:

    • Prepare a serial dilution of the PROTAC in the appropriate assay buffer.

    • Prepare solutions of the tagged target protein (e.g., His-tagged) and tagged E3 ligase (e.g., GST-tagged) at a fixed concentration.

  • Assay Procedure:

    • In a low-volume 384-well plate, add the tagged target protein and tagged E3 ligase to each well.

    • Add the serially diluted PROTAC to the wells.

    • Add the TR-FRET donor (e.g., anti-His-terbium) and acceptor (e.g., anti-GST-d2) reagents.

    • Incubate at room temperature for a specified time to allow for complex formation.

  • Data Acquisition and Analysis:

    • Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET enabled plate reader.

    • Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.

Visualizations

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Recruits Ub Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recognized by Degradation Degraded POI (Peptides) Proteasome->Degradation Degrades

Caption: Mechanism of action for a PROTAC, leading to target protein degradation.

Linker_Optimization_Workflow start Start: No/Poor Degradation synthesis Synthesize PROTAC Library (Varying PEG Linker Lengths) start->synthesis in_vitro_assay In Vitro Degradation Assay (e.g., Western Blot) synthesis->in_vitro_assay dc50_dmax Determine DC50 and Dmax in_vitro_assay->dc50_dmax is_optimal Optimal Degradation? dc50_dmax->is_optimal ternary_assay Ternary Complex Assay (e.g., TR-FRET, SPR) is_optimal->ternary_assay No end End: Optimized PROTAC is_optimal->end Yes permeability_assay Cell Permeability Assay (e.g., CETSA) ternary_assay->permeability_assay Stable Complex troubleshoot Further Troubleshooting (Attachment points, composition) ternary_assay->troubleshoot Unstable Complex permeability_assay->troubleshoot Low Permeability permeability_assay->troubleshoot Good Permeability

Caption: Experimental workflow for optimizing PROTAC PEG linker length.

Troubleshooting_Logic start Symptom: No/Low Degradation check_binary Good Binary Binding? start->check_binary yes_binary Yes check_binary->yes_binary no_binary No check_binary->no_binary check_linker Is Linker Length Optimized? yes_binary->check_linker yes_linker Yes check_linker->yes_linker no_linker No check_linker->no_linker check_ternary Stable Ternary Complex? yes_linker->check_ternary synthesize Synthesize Library of Varying Linker Lengths no_linker->synthesize yes_ternary Yes check_ternary->yes_ternary no_ternary No check_ternary->no_ternary check_permeability Good Cell Permeability? yes_ternary->check_permeability no_ternary->synthesize yes_perm Yes check_permeability->yes_perm no_perm No check_permeability->no_perm modify_properties Modify Physicochemical Properties no_perm->modify_properties

References

Technical Support Center: Purification of Fmoc-NH-PEG3-C2-NH2 Conjugated Peptides by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the purification of Fmoc-NH-PEG3-C2-NH2 conjugated peptides using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is the purification of this compound conjugated peptides by reversed-phase HPLC challenging?

A1: The purification of these peptides can be complex due to a combination of factors. The presence of the hydrophobic Fmoc protecting group significantly increases the peptide's retention on the reversed-phase column, while the hydrophilic PEG3 linker can modulate this effect. This dual nature can lead to peak broadening and poor resolution if the HPLC conditions are not optimized. Furthermore, the inherent heterogeneity of PEGylation reactions can result in a mixture of species that are difficult to separate.[1]

Q2: What are the primary causes of peak tailing when purifying this compound conjugated peptides?

A2: Peak tailing for these types of peptides is often caused by several factors. Strong secondary interactions between the peptide and active silanol groups on the silica-based column packing material can occur.[2] Additionally, poor solubility of the highly hydrophobic Fmoc-protected peptide in the mobile phase can lead to partial precipitation on the column. Column overload, where too much sample is injected, can also result in distorted peak shapes.[2]

Q3: My peptide's retention time is inconsistent between HPLC runs. What could be the cause?

A3: Fluctuations in retention time for hydrophobic peptides like those containing an Fmoc group can be due to several reasons. Small variations in the mobile phase composition, particularly the organic solvent-to-water ratio, can significantly impact retention.[2] Temperature fluctuations can also affect solvent viscosity and interaction kinetics, leading to shifts in retention time.[2] Finally, ensure your HPLC system is properly equilibrated between runs, as a drifting baseline can indicate an unequilibrated column, which in turn affects retention time stability.

Q4: Can the this compound linker itself cause issues during purification?

A4: Yes, the linker can influence the chromatographic behavior of the peptide. The PEG3 component adds hydrophilicity, which can counteract the hydrophobicity of the peptide and the Fmoc group, potentially leading to earlier elution than a similar peptide without the PEG linker. The dispersity of the PEG chain, even a short one like PEG3, can contribute to peak broadness.

Q5: What is the recommended type of reversed-phase column for purifying these peptides?

A5: For PEGylated peptides and proteins, C4 columns are often a good starting point due to the reduced hydrophobicity compared to C18 columns, which can sometimes lead to better peak shapes and recovery for large or very hydrophobic molecules. However, for smaller peptides where the primary driver of retention is the Fmoc group, a C18 column may provide the necessary retention and resolution. It is often beneficial to screen both C4 and C18 columns during method development.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC purification of this compound conjugated peptides.

Problem Potential Cause Suggested Solution
Broad or Tailing Peaks Secondary interactions with the column's stationary phase.Ensure your mobile phase contains an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to suppress silanol interactions.
Poor sample solubility in the mobile phase.Dissolve the sample in a strong organic solvent like acetonitrile (ACN) or isopropanol (IPA) before diluting with the initial mobile phase.
Column overload.Reduce the injection volume or the concentration of your sample.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase or a weaker solvent.
Column overload.Decrease the amount of sample injected onto the column.
Split Peaks Partially clogged column frit.Backflush the column. If the problem persists, replace the frit or the column.
Column void.A void at the head of the column can cause peak splitting. Replace the column.
High Backpressure Blockage in the system (e.g., guard column, column frit).Systematically disconnect components to identify the source of the blockage. Replace the guard column or backflush the analytical column.
Precipitated buffer in the mobile phase.Ensure buffer components are fully dissolved and miscible with the organic solvent. Filter the mobile phase.
Low or No Recovery Peptide precipitation in the injector or on the column.Improve sample solubility by using a stronger organic solvent for dissolution.
Strong, irreversible binding to the column.Try a less hydrophobic column (e.g., C4 instead of C18). Increase the organic solvent percentage at the end of the gradient.
Inconsistent Retention Times Inadequate column equilibration.Increase the column equilibration time between runs to at least 5-10 column volumes.
Fluctuations in mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing.
Temperature variations.Use a column oven to maintain a constant temperature.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for the HPLC purification of PEGylated peptides. Note that these are general ranges, and specific results will depend on the peptide sequence and exact experimental conditions.

Parameter Typical Value/Range Expected Outcome Reference
Column Type Reversed-Phase C4 or C18, 3-5 µm particle sizeGood resolution and peak shape. C4 may be better for larger or more hydrophobic peptides.
Mobile Phase A 0.1% TFA in WaterProvides acidic conditions to protonate silanols and improve peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileElutes the peptide from the column.
Gradient 20-65% B over 25 minutes (example)Should be optimized to achieve good separation of the target peptide from impurities.
Flow Rate 1 mL/min (for analytical columns)Standard flow rate for good separation efficiency.
Column Temperature 45-90 °CHigher temperatures can improve peak shape and recovery for PEGylated molecules.
Detection Wavelength 220 nmGood for detecting the peptide backbone.
Purity (Post-Purification) >95%Achievable with an optimized method.
Recovery 78-120% (for free PEG, indicative of potential peptide recovery)Dependent on peptide solubility and interaction with the stationary phase.

Experimental Protocol

This protocol provides a starting point for the purification of an this compound conjugated peptide using reversed-phase HPLC. Optimization will be required based on the specific characteristics of the peptide.

1. Materials and Reagents:

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • This compound conjugated peptide sample

  • Reversed-phase HPLC column (e.g., C18, 5 µm, 4.6 x 250 mm)

2. Sample Preparation:

  • Accurately weigh a small amount of the lyophilized peptide.

  • Dissolve the peptide in a minimal amount of a strong organic solvent such as ACN or isopropanol.

  • Slowly dilute the dissolved peptide with Mobile Phase A to the desired concentration, observing for any precipitation.

  • Filter the sample through a 0.22 µm syringe filter before injection.

3. HPLC Method:

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

  • Column: C18 reversed-phase column.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 45 °C.

  • Detection: UV at 220 nm.

  • Gradient:

    • 0-5 min: 20% B

    • 5-30 min: 20% to 65% B (linear gradient)

    • 30-35 min: 65% to 90% B (wash step)

    • 35-40 min: 90% B (hold)

    • 40-41 min: 90% to 20% B (return to initial conditions)

    • 41-50 min: 20% B (equilibration)

  • Injection Volume: 20-100 µL, depending on sample concentration and column capacity.

4. Post-Purification Processing:

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and lyophilize to obtain the purified peptide.

Visualizations

Troubleshooting Workflow for HPLC Purification

HPLC_Troubleshooting start Start: HPLC Run with Fmoc-PEG-Peptide check_chromatogram Review Chromatogram: Good Peak Shape and Resolution? start->check_chromatogram good_result Purification Successful check_chromatogram->good_result Yes bad_result Problem Identified check_chromatogram->bad_result No peak_shape_issue Poor Peak Shape? (Tailing, Fronting, Broad) bad_result->peak_shape_issue tailing Tailing peak_shape_issue->tailing Tailing fronting Fronting peak_shape_issue->fronting Fronting broad Broad peak_shape_issue->broad Broad retention_issue Inconsistent Retention Time? peak_shape_issue->retention_issue No solve_tailing Check Mobile Phase pH (use 0.1% TFA) Reduce Sample Load Improve Sample Solubility tailing->solve_tailing solve_fronting Dissolve Sample in Initial Mobile Phase Reduce Sample Load fronting->solve_fronting solve_broad Optimize Gradient Increase Column Temperature Check for Column Degradation broad->solve_broad solve_retention Increase Column Equilibration Time Check Mobile Phase Preparation Use Column Oven retention_issue->solve_retention Yes pressure_issue Pressure Anomaly? retention_issue->pressure_issue No high_pressure High Pressure pressure_issue->high_pressure High low_pressure Low Pressure pressure_issue->low_pressure Low solve_high_pressure Isolate Blockage (Frit, Tubing) Backflush Column Check for Buffer Precipitation high_pressure->solve_high_pressure solve_low_pressure Check for Leaks Verify Pump Flow Rate low_pressure->solve_low_pressure

Caption: Troubleshooting workflow for HPLC purification of Fmoc-PEG-peptides.

References

Technical Support Center: Aggregation of ADCs with Hydrophilic PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the aggregation of antibody-drug conjugates (ADCs) that utilize hydrophilic polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of ADC aggregation, even when using hydrophilic PEG linkers?

A1: While hydrophilic PEG linkers are employed to reduce aggregation, several factors can still contribute to this issue:

  • High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, creating hydrophobic patches that can lead to self-association and aggregation.[1][2] Even with hydrophilic linkers, a high DAR can overcome their solubilizing effect.[2]

  • Hydrophobic Payloads: Many cytotoxic payloads are inherently hydrophobic. The PEG linker may not be sufficient to completely mask the hydrophobicity of these drugs, especially at higher DARs.[3][]

  • Conjugation Process Conditions: The solvents used to dissolve hydrophobic payloads and linkers can disrupt the antibody's structure. Unfavorable buffer conditions, such as suboptimal pH or low ionic strength, can also promote aggregation.

  • Environmental Stress: Exposure to thermal stress, agitation during transportation, freeze-thaw cycles, and even light can degrade the ADC and induce aggregation.

  • Antibody-Specific Properties: Some monoclonal antibodies (mAbs) are inherently more prone to aggregation. The conjugation process can further expose hydrophobic regions of the antibody, increasing this propensity.

Q2: How do hydrophilic PEG linkers help mitigate ADC aggregation?

A2: PEG linkers are a valuable tool for improving the solubility and stability of ADCs through several mechanisms:

  • Increased Hydrophilicity: PEG is a hydrophilic polymer that increases the overall water solubility of the ADC, counteracting the hydrophobicity of the payload and linker.

  • Steric Hindrance: The flexible PEG chains form a "hydration shell" or a protective layer around the hydrophobic drug-linker, physically preventing the close approach and interaction of ADC molecules that leads to aggregation.

  • Enabling Higher DARs: By masking the hydrophobicity of the payload, PEG linkers can enable the development of ADCs with higher DARs without the aggregation issues typically seen with highly loaded hydrophobic conjugates.

Q3: What are the key analytical techniques to detect and quantify ADC aggregation?

A3: Several analytical methods are commonly used to assess ADC aggregation:

  • Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates based on their hydrodynamic size. It can separate monomers, dimers, and higher-order aggregates.

  • Dynamic Light Scattering (DLS): DLS is a rapid, non-invasive technique that measures the size distribution of particles in a solution, making it useful for detecting the presence of aggregates.

  • Differential Scanning Fluorimetry (DSF): DSF assesses the thermal stability of an ADC by measuring its melting temperature (Tm). A lower Tm can indicate a less stable conjugate that is more prone to aggregation.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to ADC aggregation.

Diagram: Troubleshooting Workflow for ADC Aggregation

ADC Aggregation Troubleshooting cluster_0 Problem Identification cluster_1 Investigation of Potential Causes cluster_2 Corrective Actions cluster_3 Verification Observe_Aggregation Observe Aggregation (e.g., precipitation, high % aggregate by SEC) Check_DAR Review DAR and Payload Hydrophobicity Observe_Aggregation->Check_DAR High DAR or hydrophobic payload? Review_Conjugation Analyze Conjugation Process Observe_Aggregation->Review_Conjugation Process-related issues? Assess_Formulation Evaluate Formulation and Storage Observe_Aggregation->Assess_Formulation Storage or buffer issues? Optimize_DAR Optimize DAR (e.g., lower DAR) Check_DAR->Optimize_DAR Modify_Linker Modify Linker (e.g., longer PEG) Check_DAR->Modify_Linker Refine_Conjugation Refine Conjugation (e.g., buffer, temp) Review_Conjugation->Refine_Conjugation Improve_Formulation Improve Formulation (e.g., excipients, pH) Assess_Formulation->Improve_Formulation Verify_Aggregation Verify Reduced Aggregation Optimize_DAR->Verify_Aggregation Re-analyze Modify_Linker->Verify_Aggregation Re-analyze Refine_Conjugation->Verify_Aggregation Re-analyze Improve_Formulation->Verify_Aggregation Re-analyze SEC_HPLC_Workflow Start Start Prepare_System Prepare SEC-HPLC System (Equilibrate Column) Start->Prepare_System Prepare_Sample Prepare ADC Sample (Dilute and Filter) Prepare_System->Prepare_Sample Inject_Sample Inject Sample Prepare_Sample->Inject_Sample Acquire_Data Acquire Data (UV at 280 nm) Inject_Sample->Acquire_Data Analyze_Data Analyze Data (Integrate Peaks) Acquire_Data->Analyze_Data Calculate_Aggregation Calculate % Aggregation Analyze_Data->Calculate_Aggregation End End Calculate_Aggregation->End PEG_Linker_Mechanism cluster_0 Without PEG Linker cluster_1 With Hydrophilic PEG Linker ADC1 Antibody Payload1 Hydrophobic Payload ADC1->Payload1 Linker Aggregation Aggregation Payload1->Aggregation ADC2 Antibody Payload2 Hydrophobic Payload ADC2->Payload2 Linker Payload2->Aggregation ADC3 Antibody PEG1 PEG Chain ADC3->PEG1 Linker Payload3 Hydrophobic Payload PEG1->Payload3 ADC4 Antibody PEG2 PEG Chain ADC4->PEG2 Linker Payload4 Hydrophobic Payload PEG2->Payload4 NoAggregation Reduced Aggregation

References

Technical Support Center: Synthesis of PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for challenges in the synthesis and application of PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common hurdles.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and evaluation of PEGylated PROTACs.

Problem Possible Cause Troubleshooting Steps
Low or No Target Degradation 1. Poor Cell Permeability: The PROTAC is not reaching its intracellular target.[1][2] 2. Inefficient Ternary Complex Formation: The PROTAC fails to bring the target protein and E3 ligase together effectively.[1][3] 3. Suboptimal Linker Design: The PEG linker length, flexibility, or attachment points are not ideal for productive complex formation.[4] 4. Incorrect E3 Ligase Choice: The target cell line may not express sufficient levels of the recruited E3 ligase (e.g., VHL, CRBN).1. Assess Physicochemical Properties: Calculate properties like cLogP and polar surface area (TPSA). 2. Measure Cellular Uptake: Use LC-MS/MS to quantify intracellular PROTAC concentration. 3. Optimize Linker: Synthesize a library with varying PEG lengths (e.g., 4, 6, 8 units) or compositions to improve permeability. 4. Conduct Biophysical Assays: Use techniques like FRET, SPR, or AlphaLISA to confirm and quantify ternary complex formation. 5. Verify E3 Ligase Expression: Check for VHL or CRBN expression in your cell line via Western Blot or qPCR.
Poor Aqueous Solubility 1. "Beyond Rule of Five" (bRo5) Properties: PROTACs are large, complex molecules, and the hydrophilicity of the PEG linker may not be sufficient to overcome the hydrophobicity of the warhead and E3 ligase ligand. 2. Precipitation from DMSO Stock: The PROTAC's intrinsic solubility in aqueous buffers is exceeded upon dilution.1. Quantify Solubility: Accurately measure solubility in relevant buffers (e.g., PBS). A good target for early discovery is >60 µg/mL. 2. Optimize Buffer: Adjust pH or ionic strength, especially if the PROTAC has ionizable groups. 3. Use Co-solvents: If compatible with the assay, add a small percentage (1-5%) of a co-solvent like PEG 400 or propylene glycol to the final buffer. 4. Explore Formulation Strategies: For in vivo studies, consider amorphous solid dispersions (ASDs) or lipid-based formulations to enhance solubility.
Low Synthetic Yield or Purity 1. Inefficient Coupling Reactions: Amide bond formation or click chemistry reactions are not proceeding to completion. 2. Difficult Purification: The final product is hard to separate from starting materials or reaction byproducts due to the heterogeneous nature of PEGylation.1. Optimize Reaction Conditions: Screen different coupling reagents, catalysts, solvents, and temperatures. 2. Use Convergent Synthesis: Synthesize warhead-linker and ligand-linker fragments separately before the final conjugation step. 3. Employ Orthogonal Purification: Use a multi-step purification strategy, such as combining Size Exclusion Chromatography (SEC) to remove unreacted PEG with Reverse-Phase HPLC (RP-HPLC) to separate the final product from other small molecules.
Inconsistent Experimental Results 1. Compound Degradation: The PROTAC may be unstable in the assay buffer over time. 2. Inaccurate Stock Concentration: Errors in weighing or dissolving the compound in DMSO. 3. The "Hook Effect": At very high concentrations, the formation of binary complexes (PROTAC-Target or PROTAC-E3) dominates over the productive ternary complex, leading to reduced degradation.1. Assess Stability: Use HPLC to measure the PROTAC concentration in your aqueous buffer over several hours (e.g., 0, 2, 6, 24h). 2. Verify Stock Concentration: Use a quantitative method like qNMR or UV-Vis spectroscopy to confirm the concentration of your DMSO stock. 3. Perform a Wide Dose-Response: Test the PROTAC over a broad concentration range (e.g., from pM to high µM) to check for the bell-shaped curve characteristic of the hook effect.

Frequently Asked Questions (FAQs)

Q1: How do I choose the optimal PEG linker length for my PROTAC? A1: The optimal linker length is highly target-specific and must be determined empirically. While longer PEG linkers can increase flexibility, solubility, and the ability to span larger distances, excessively long linkers can lead to decreased potency due to a higher entropic penalty upon binding. A common strategy is to synthesize a small library of PROTACs with varying PEG chain lengths (e.g., PEG3, PEG4, PEG6) and evaluate their degradation efficiency. For example, studies on BTK degraders showed that linkers with fewer than 4 PEG units resulted in impaired degradation, whereas those with 4 or more were effective.

Q2: My PEGylated PROTAC has poor solubility. I thought the PEG linker was supposed to prevent this? A2: While PEG linkers significantly enhance hydrophilicity, the overall solubility of a PROTAC is a composite property influenced by the warhead, the E3 ligase ligand, and the linker. PROTACs are often large molecules that fall into the "beyond Rule of Five" (bRo5) chemical space, predisposing them to low solubility and permeability despite the presence of a PEG chain. If the warhead and E3 ligase binder are highly hydrophobic, the PEG linker may not be sufficient to achieve high aqueous solubility.

Q3: What are the main challenges in purifying PEGylated PROTACs? A3: Purification is challenging because PEGylation reactions often yield a heterogeneous mixture containing the desired mono-PEGylated product, unreacted protein/ligand, excess PEG, and potentially di- or multi-PEGylated species or positional isomers. The inert and hydrophilic nature of PEG means that the physicochemical differences between these species can be slight, making separation difficult. Chromatographic methods like size exclusion (SEC), ion exchange (IEX), and hydrophobic interaction (HIC) are commonly used, often in combination, to achieve high purity.

Q4: Besides PEG, what other linker chemistries should I consider? A4: Alkyl chains are the other most common flexible linker type. They are synthetically accessible but tend to be more hydrophobic. For more rigidity, which can reduce the entropic penalty of binding, consider linkers containing cyclic structures (piperazine, piperidine) or planar elements (triazoles, phenyl rings). Triazole linkers, often synthesized via copper-catalyzed "click chemistry," are particularly popular as they are metabolically stable.

Q5: What is the "hook effect" and how can I avoid it? A5: The hook effect describes the phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the excess PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of separate binary complexes rather than the productive ternary complex required for degradation. To identify it, you should test your PROTAC over a very broad dose range. If the hook effect is limiting your in vitro experiments, simply use concentrations in the optimal degradation range.

Quantitative Data Summary

Table 1: Influence of Linker Type and Length on PROTAC Properties

PROTAC System Linker Composition Key Finding Reference
BTK Degraders PEG Linkers of Varying Lengths PROTACs with ≥ 4 PEG units showed unimpaired binding affinity. Those with < 4 units had up to 20-fold impaired affinity.
SMARCA2/4 Degraders PEG Linker A PROTAC with a PEG linker showed positive cooperativity (α = 4.8) in forming a ternary complex.
CRBN Homo-PROTACs PEG Linkers of Varying Lengths An optimized linker length of 8 atoms (e.g., PEG2) was most effective for CRBN degradation.

| CRABP-I/II Degraders | PEG Linkers of Varying Lengths | A longer PEG linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II. | |

Experimental Protocols

Protocol 1: General Synthesis of a PEGylated PROTAC via Amide Coupling

This protocol describes a convergent synthesis approach where the warhead and E3 ligase ligand are functionalized with the PEG linker separately before being joined.

  • Synthesis of Warhead-Linker Intermediate:

    • Dissolve the warhead (containing a suitable functional group, e.g., an amine) in an appropriate solvent (e.g., DMF).

    • Add a bifunctional PEG linker with a terminal carboxylic acid and a protected terminal amine (e.g., Boc-NH-PEGn-COOH) in a slight molar excess.

    • Add a coupling agent (e.g., HATU, HBTU) and a base (e.g., DIPEA).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Upon completion, perform an aqueous workup and purify the product by column chromatography.

    • Deprotect the terminal amine (e.g., using TFA for a Boc group) to yield the amine-functionalized Warhead-PEGn-NH2 intermediate.

  • Synthesis of E3 Ligase Ligand-Carboxylic Acid Intermediate:

    • Functionalize the E3 ligase ligand (e.g., pomalidomide) with a linker that terminates in a carboxylic acid. This can be done by reacting a nucleophilic position on the ligand with a suitable linker building block like glutaric anhydride.

  • Final PROTAC Assembly:

    • Dissolve the E3 ligase ligand-acid intermediate from step 2 in DMF.

    • Add the Warhead-PEGn-NH2 intermediate from step 1.

    • Add a coupling agent (HATU) and a base (DIPEA).

    • Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

    • Purify the final PEGylated PROTAC using preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid. Characterize by HRMS and NMR.

Protocol 2: Western Blot for Target Protein Degradation
  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7, HEK293T) in 6-well plates and allow them to adhere overnight.

    • Prepare serial dilutions of the PEGylated PROTAC in DMSO, and then further dilute into cell culture medium to the desired final concentrations (e.g., 1 nM to 10 µM). Include a DMSO-only vehicle control.

    • Remove the old medium from the cells and add the PROTAC-containing medium.

    • Incubate for the desired time period (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations for all samples with lysis buffer.

    • Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • SDS-PAGE and Immunoblotting:

    • Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Run the gel until adequate separation is achieved.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an ECL substrate and visualize the bands using a chemiluminescence imager. Quantify band intensity using software like ImageJ.

Visualizations

PROTAC_Mechanism cluster_cell Cell cluster_ternary PROTAC PEGylated PROTAC PROTAC->p1 POI Target Protein (POI) POI->p2 E3 E3 Ligase E3->p3 Ternary Ternary Complex (POI-PROTAC-E3) p1->Ternary p2->Ternary p3->Ternary Ternary->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

Caption: Mechanism of Action for a PEGylated PROTAC.

Synthesis_Workflow cluster_synthesis Convergent Synthesis Strategy cluster_purification Purification & Analysis Warhead Warhead Couple1 Step 1: Couple Warhead + Linker Warhead->Couple1 PEG_Linker1 Bifunctional PEG Linker PEG_Linker1->Couple1 Couple2 Step 2: Couple E3 Ligand + Linker PEG_Linker1->Couple2 E3_Ligand E3 Ligase Ligand E3_Ligand->Couple2 Intermediate1 Warhead-Linker Intermediate Couple1->Intermediate1 Final_Couple Step 3: Final Coupling Intermediate1->Final_Couple Intermediate2 E3 Ligand-Linker Intermediate Couple2->Intermediate2 Intermediate2->Final_Couple Crude_PROTAC Crude PEGylated PROTAC Final_Couple->Crude_PROTAC Purify Purification (e.g., RP-HPLC) Crude_PROTAC->Purify Pure_PROTAC Pure PEGylated PROTAC Purify->Pure_PROTAC Analysis Analysis (HRMS, NMR) Pure_PROTAC->Analysis Final_Product Final Product Analysis->Final_Product

Caption: General workflow for PEGylated PROTAC synthesis.

Troubleshooting_Flowchart Start Start: Low/No Target Degradation Check_Perm Is PROTAC cell-permeable? Start->Check_Perm Check_Ternary Does it form a stable ternary complex? Check_Perm->Check_Ternary Yes Sol_Perm Solution: Improve Solubility & Permeability Properties Check_Perm->Sol_Perm No Check_Linker Is the linker optimal? Check_Ternary->Check_Linker Yes Sol_Linker Solution: Synthesize Linker Library (Vary Length/Composition) Check_Ternary->Sol_Linker No (Or weak) Check_E3 Is E3 ligase expressed? Check_Linker->Check_E3 Yes Check_Linker->Sol_Linker No Check_E3->Sol_Linker Yes (Problem is likely subtle linker geometry) Sol_E3 Solution: Change E3 Ligase or Use Different Cell Line Check_E3->Sol_E3 No

Caption: Troubleshooting flowchart for low degradation.

References

stability issues with Fmoc-NH-PEG3-C2-NH2 under basic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of Fmoc-NH-PEG3-C2-NH2, particularly its sensitivity to basic conditions. It is intended for researchers, scientists, and drug development professionals utilizing this linker in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule used extensively in bioconjugation and drug development.[1] It features a polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance.[2] One end has a fluorenylmethoxycarbonyl (Fmoc)-protected primary amine, while the other end has a free primary amine. This structure makes it an ideal tool for synthesizing Proteolysis Targeting Chimeras (PROTACs), where it can link a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[3][4]

Q2: Why is the Fmoc protecting group unstable under basic conditions?

The Fmoc group is inherently base-labile. Its instability stems from the acidic nature of the proton on the 9th position of the fluorene ring system.[5] In the presence of a base, this proton is abstracted, triggering a β-elimination reaction. This process cleaves the carbamate bond, releasing the free amine, carbon dioxide, and a highly reactive dibenzofulvene (DBF) intermediate.

Q3: What are common reagents or conditions that can cause premature Fmoc deprotection?

The Fmoc group is rapidly cleaved by primary and secondary amines but reacts much more slowly with tertiary amines.

  • Primary Amines: e.g., Ethanolamine, Cyclohexylamine.

  • Secondary Amines: e.g., Piperidine, Piperazine, Morpholine. These are most commonly used for intentional deprotection.

  • Tertiary Amines: e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIEA). Cleavage is significantly slower.

  • Other Basic Conditions: While the linker is stable in a wide range of acidic conditions, exposure to even mildly basic aqueous solutions can lead to gradual deprotection. Solvents like Dimethylformamide (DMF) can contain dimethylamine impurities, which are sufficient to cause slow degradation over time.

Q4: What are the potential degradation products of this compound under basic conditions?

The primary "degradation" under basic conditions is the intended deprotection of the Fmoc group. This yields the unprotected H2N-PEG3-C2-NH2 linker and a dibenzofulvene (DBF) adduct. The DBF intermediate is highly reactive and will be trapped by the base used for deprotection (e.g., piperidine) or other nucleophiles present in the mixture. Separately, the polyethylene glycol (PEG) chain itself can be susceptible to oxidative degradation, which can produce impurities like formaldehyde or formic acid, though this is not directly caused by basic conditions.

Troubleshooting Guide

Problem: My reaction is failing, and I suspect premature deprotection of the Fmoc group.

This is a common issue when reaction conditions are not carefully controlled. Use the following workflow to diagnose the problem.

G start Start: Reaction Failure or Unexpected Products check_reagents 1. Review all reaction components. Are any reagents inherently basic? (e.g., amines, buffers > pH 7.5) start->check_reagents check_solvent 2. Check solvent purity. Is the DMF/NMP fresh and high-purity? Old solvents may contain amine impurities. check_reagents->check_solvent No basic_reagent Root Cause: Basic Reagent Caused Deprotection check_reagents->basic_reagent Yes check_storage 3. Verify linker storage. Was the linker stored cold (-20°C), dry, and under inert gas? check_solvent->check_storage Yes (Solvent is fresh/high grade) solvent_issue Root Cause: Solvent Impurities Caused Deprotection check_solvent->solvent_issue No (Solvent is old/low grade) storage_issue Root Cause: Improper Storage Compromised Linker check_storage->storage_issue No solution_reagent Solution: - Use non-basic alternatives. - Change reaction sequence to deprotect Fmoc group intentionally at the correct step. check_storage->solution_reagent Yes basic_reagent->solution_reagent solution_solvent Solution: - Use fresh, anhydrous, amine-free grade solvent. - Purge solvent with N2 or Ar before use. solvent_issue->solution_solvent solution_storage Solution: - Aliquot linker upon receipt. - Store at -20°C or lower under inert gas. - Warm to RT before opening. storage_issue->solution_storage

Caption: Troubleshooting workflow for this compound stability issues.

Quantitative Data Summary

Base TypeExample Reagent(s)ConcentrationSolventRelative Deprotection RateHalf-life (Approx.)Citation(s)
Secondary Amine Piperidine20% (v/v)DMFVery Fast~6 seconds
Secondary Amine Piperazine5% (w/v)DMFFast< 1 minute
Secondary Amine Morpholine50% (v/v)DMFModerate1-2 minutes
Primary Amine Ethanolamine1 MDMFFastNot specified
Tertiary Amine DIEA / TEA5% (v/v)DMFVery SlowMany hours to days

Key Experimental Protocols

Protocol 1: Standard Fmoc Deprotection in Solution

This protocol describes the standard procedure for intentionally removing the Fmoc group to liberate the primary amine for subsequent reactions.

  • Preparation: Dissolve the this compound starting material in high-purity, anhydrous N,N-Dimethylformamide (DMF).

  • Reagent Addition: Prepare a 20% (v/v) solution of piperidine in DMF. Add this solution to the dissolved linker. A typical ratio is 10 mL of deprotection solution per gram of linker.

  • Reaction: Stir the mixture at room temperature. The reaction is typically complete within 5-10 minutes.

  • Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or more accurately by HPLC, observing the disappearance of the Fmoc-linker peak and the appearance of the deprotected product peak.

  • Work-up: After completion, the piperidine and DMF are typically removed under high vacuum. The resulting free amine is often used immediately in the next synthetic step without further purification.

Protocol 2: HPLC Method for Monitoring Stability

This general method can be used to assess the integrity of the Fmoc-protected linker before use or to monitor the progress of the deprotection reaction.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% B to 95% B over 15-20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 265 nm (for the Fmoc group) and 301 nm (for the dibenzofulvene-piperidine adduct). The deprotected linker will have minimal UV absorbance at these wavelengths.

  • Analysis: The Fmoc-protected starting material will have a characteristic retention time. Premature deprotection will be indicated by a reduced peak area for the starting material and potentially the appearance of a much more polar product peak corresponding to the deprotected amine.

Visualized Mechanisms and Structures

Caption: The mechanism of base-catalyzed Fmoc group removal.

Caption: Key structural features and stability points of the linker.

Recommended Storage and Handling

Proper storage is critical to prevent gradual degradation and ensure experimental reproducibility.

  • Long-Term Storage: For maximum stability, store the solid product at -20°C or lower. The container should be tightly sealed and backfilled with a dry, inert gas like argon or nitrogen.

  • Handling: Before opening, allow the container to warm slowly to room temperature to prevent condensation of moisture, which can compromise the compound.

  • Aliquoting: For frequent use, it is highly recommended to aliquot the linker into smaller, single-use vials upon receipt to minimize repeated freeze-thaw cycles and exposure to air and moisture.

  • Solutions: It is generally not recommended to store the linker in solution, especially in solvents that may contain basic impurities (e.g., DMF). If necessary, prepare solutions fresh before use.

References

Technical Support Center: Dibenzofulvene Adduct Removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions concerning the removal of dibenzofulvene (DBF) and its adducts following Fmoc deprotection in solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

This guide addresses specific issues that may arise during the removal of dibenzofulvene adducts.

Issue 1: Persistent yellow coloration of the resin or solution after washing.

  • Question: After the final DMF washes post-Fmoc deprotection, my resin and/or the washing solutions remain yellow. What does this indicate and how can I resolve it?

  • Answer: A persistent yellow color is a common indicator of incomplete removal of the piperidine-dibenzofulvene adduct. This can be due to several factors, including peptide aggregation, poor solvation, or insufficient washing.

    Troubleshooting Steps:

    • Extended Washing: Increase the number and volume of DMF washes. Instead of the standard 3-5 washes, perform 7-10 washes with fresh DMF, ensuring adequate mixing and draining between each wash.

    • Agitation: Ensure vigorous agitation during the washing steps to break up any resin clumps and facilitate the diffusion of the adduct from the resin beads.

    • Solvent Check: Confirm the quality of your DMF. Aged or degraded DMF can contain impurities that hinder the dissolution of the adduct.[1]

    • Alternative Solvents: For hydrophobic peptides that are prone to aggregation in DMF, consider adding a small percentage of a more polar solvent like N-Methyl-2-pyrrolidone (NMP) to the washing solution to improve solvation.

Issue 2: The Kaiser test is negative (yellow) after deprotection, indicating incomplete Fmoc removal.

  • Question: I performed the Fmoc deprotection step, but the Kaiser test is yellow. What should I do?

  • Answer: A yellow Kaiser test indicates the absence of free primary amines, meaning the Fmoc group was not successfully removed.[2] This is a critical issue that needs to be addressed before proceeding with the next coupling step.

    Troubleshooting Steps:

    • Repeat Deprotection: Immediately repeat the deprotection step with a fresh solution of 20% piperidine in DMF.

    • Extend Deprotection Time: For "difficult" sequences, such as those containing sterically hindered amino acids (e.g., Val, Ile, Thr) or sequences prone to aggregation, increase the deprotection time from the standard 10-20 minutes to 30-45 minutes.[3]

    • Use a Stronger Base: For particularly challenging sequences, consider using a stronger, non-nucleophilic base in your deprotection cocktail. A common choice is the addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to the 20% piperidine in DMF solution.[2]

      • Caution: DBU is a very strong base and may increase the risk of side reactions like aspartimide formation. Use it judiciously and for the shortest effective time.[2]

Issue 3: UV monitoring of the deprotection step shows a slow or incomplete release of the DBF-piperidine adduct.

  • Question: My automated synthesizer monitors the UV absorbance of the eluent during deprotection, and the peak for the DBF-piperidine adduct is broad and does not return to baseline quickly. What does this signify?

  • Answer: This observation indicates slow or incomplete Fmoc deprotection. The UV detector is monitoring the formation of the DBF-piperidine adduct, which has a characteristic absorbance around 301-312 nm. A delayed return to baseline means the adduct is still being released from the resin, implying that the deprotection reaction is not yet complete.

    Troubleshooting Steps:

    • Extend Deprotection Time: Allow the deprotection reaction to proceed until the UV absorbance returns to the baseline. Many automated synthesizers can be programmed to do this automatically.

    • Investigate Peptide Aggregation: As with a negative Kaiser test, slow deprotection kinetics are often a sign of peptide aggregation. Consider the strategies mentioned in Issue 2, such as using stronger deprotection reagents or altering the solvent composition.

Frequently Asked Questions (FAQs)

1. What is the chemical nature of the dibenzofulvene adduct?

During Fmoc deprotection with a secondary amine like piperidine, the base removes a proton from the fluorenyl group, leading to a β-elimination reaction. This releases the free amine of the peptide, carbon dioxide, and a highly reactive intermediate called dibenzofulvene (DBF). The excess piperidine in the solution then acts as a scavenger, reacting with the DBF via a Michael-type addition to form a stable, soluble piperidine-dibenzofulvene adduct.

2. Why is the formation of the dibenzofulvene adduct important?

The trapping of the reactive DBF intermediate by piperidine to form the adduct is crucial for driving the deprotection reaction to completion. If not scavenged, DBF can polymerize into insoluble aggregates or react with the newly deprotected N-terminal amine of the peptide, leading to chain termination.

3. What are the standard conditions for removing the dibenzofulvene adduct?

Under normal circumstances, the piperidine-dibenzofulvene adduct is soluble in DMF and is easily removed by washing the peptide-resin with DMF (typically 3-5 times) after the deprotection step is complete.

4. Can I quantify the amount of Fmoc removal?

Yes, the concentration of the DBF-piperidine adduct in the eluent can be measured by UV-Vis spectrophotometry to quantify the extent of Fmoc deprotection. This is a common method used to determine the loading of the first amino acid onto the resin and to monitor the efficiency of subsequent deprotection steps.

Adduct/CompoundWavelength (λmax)Molar Absorptivity (ε)Solvent
Dibenzofulvene-piperidine~301 nm~7800-8500 M⁻¹cm⁻¹DMF
Dibenzofulvene-4-methylpiperidine~302 nm~8200 M⁻¹cm⁻¹DMF

5. Are there alternative bases to piperidine for Fmoc deprotection?

Yes, other secondary amines like 4-methylpiperidine can be used and have been shown to be effective. Pyrrolidine has also been explored in wash-free synthesis protocols. While stronger bases like DBU can be used, they do not form a stable adduct with DBF and their use is primarily to accelerate the deprotection of difficult sequences.

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection and Washing

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Initial Wash: Drain the DMF from the swollen resin.

  • Fmoc Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).

  • Reaction: Agitate the mixture at room temperature for 10-20 minutes.

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Confirmation (Optional): Perform a Kaiser test on a small sample of resin beads to confirm the presence of free primary amines.

Protocol 2: Enhanced Washing for Hydrophobic or Aggregated Peptides

  • Follow steps 1-4 of the Standard Fmoc Deprotection protocol.

  • Drain and Initial Wash: Drain the deprotection solution and wash twice with DMF.

  • NMP Wash: Wash the resin three times with N-Methyl-2-pyrrolidone (NMP), with 5 minutes of agitation for each wash.

  • Final DMF Wash: Wash the resin three times with DMF to remove residual NMP.

  • Confirmation: Perform a Kaiser test.

Diagrams

Fmoc_Deprotection_and_Adduct_Formation Fmoc_Peptide Fmoc-NH-Peptide-Resin Deprotected_Peptide H2N-Peptide-Resin Fmoc_Peptide->Deprotected_Peptide + Piperidine - CO2 - DBF Piperidine Piperidine DBF Dibenzofulvene (DBF) (Reactive Intermediate) Adduct Piperidine-DBF Adduct (Soluble) DBF->Adduct + Piperidine Washed_Away Washed_Away Adduct->Washed_Away Washed away with DMF

Caption: Mechanism of Fmoc deprotection and dibenzofulvene adduct formation.

Troubleshooting_Workflow Start Persistent yellow color or negative Kaiser test after deprotection Step1 Repeat deprotection and extend washing with DMF (7-10x) Start->Step1 Check1 Is the issue resolved? Step1->Check1 Step2 For difficult sequences: - Extend deprotection time (30-45 min) - Consider adding 1-2% DBU Check1->Step2 No Success Proceed to next coupling step Check1->Success Yes Check2 Is the issue resolved? Step2->Check2 Step3 For hydrophobic peptides: - Use NMP in washing steps Check2->Step3 No Check2->Success Yes Failure Consult further literature for 'difficult sequence' strategies Check2->Failure Persistent Issue Step3->Check1

Caption: Troubleshooting workflow for dibenzofulvene adduct removal.

References

Validation & Comparative

A Head-to-Head Comparison of Heterobifunctional Linkers: Fmoc-NH-PEG3-C2-NH2 vs. Amine-to-Thiol Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug development, the choice of a linker molecule is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic properties of the final conjugate. This guide provides an objective, data-driven comparison of Fmoc-NH-PEG3-C2-NH2, an amine-to-amine linker, with two widely used amine-to-thiol heterobifunctional linkers: SMCC and NHS-PEG-Maleimide.

Introduction to Heterobifunctional Linkers

Heterobifunctional linkers are indispensable tools in modern biotechnology, enabling the covalent linkage of two different biomolecules, such as proteins, peptides, and drug payloads.[1] Unlike their homobifunctional counterparts, heterobifunctional linkers possess two distinct reactive groups, allowing for controlled, sequential conjugation and minimizing the formation of undesirable homodimers.[1] This targeted approach is fundamental to the construction of complex biomolecular architectures like antibody-drug conjugates (ADCs) and PROTACs (PROteolysis TArgeting Chimeras).[1][2]

The selection of an appropriate linker depends on several factors, including the functional groups available on the molecules to be conjugated, the desired stability of the resulting bond, and the overall physicochemical properties of the final product. This guide focuses on a comparative analysis of three distinct linker chemistries.

Linker Profiles

This compound is a PEGylated heterobifunctional linker with two primary amine groups, one of which is temporarily protected by a fluorenylmethyloxycarbonyl (Fmoc) group. This linker is particularly useful for conjugating two molecules through stable amide bonds. The PEG3 spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate.[3]

Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) is a non-PEGylated linker containing an N-hydroxysuccinimide (NHS) ester reactive towards primary amines and a maleimide group reactive towards sulfhydryl groups. The cyclohexane ring in its structure adds rigidity.

NHS-PEG-Maleimide linkers are a family of reagents that combine the amine-reactive NHS ester and thiol-reactive maleimide functionalities with a polyethylene glycol (PEG) spacer of varying lengths. These linkers offer the benefits of PEGylation, such as increased hydrophilicity and improved pharmacokinetic profiles.

Quantitative Comparison of Linker Performance

The choice of linker significantly impacts the properties of the bioconjugate. The following tables summarize key performance parameters based on available experimental data and established chemical principles.

Parameter This compound SMCC NHS-PEG-Maleimide References
Reactive Groups Amine, Amine (Fmoc-protected)NHS Ester, MaleimideNHS Ester, Maleimide
Target Functional Groups Carboxylic Acids/Activated Esters, AminesAmines, SulfhydrylsAmines, Sulfhydryls
Resulting Bond AmideAmide, ThioetherAmide, Thioether
Spacer Arm PEG3 (hydrophilic)Cyclohexane (hydrophobic, rigid)PEGn (hydrophilic, flexible)
Cleavability Non-cleavableNon-cleavableNon-cleavable

Table 1: General Characteristics of the Compared Linkers

Performance Metric This compound (Amide Bond) SMCC / NHS-PEG-Maleimide (Thioether Bond) References
Bond Stability (Hydrolysis) Very High (Amide bonds are highly resistant to hydrolysis at physiological pH)High (Thioether bonds are stable)
Relative Reaction Rate Amine-Carboxyl coupling (with activation) is generally slower than amine-NHS ester coupling.Amine-NHS ester and Thiol-Maleimide reactions are generally rapid under optimized conditions.
Solubility Enhancement High (due to PEG spacer)Low (hydrophobic spacer)High (due to PEG spacer)
Potential for Aggregation LowHigh (especially with hydrophobic payloads)Low
"Bystander Effect" in ADCs Not applicable (non-cleavable)Not applicable (non-cleavable)

Table 2: Comparative Performance Metrics

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these linkers. Below are representative protocols for bioconjugation using each of the discussed linkers.

Protocol 1: Two-Step Protein-Peptide Conjugation using this compound

This protocol describes the conjugation of a protein containing accessible carboxylic acid groups to a peptide with a primary amine.

Materials:

  • Protein with accessible carboxyl groups (Protein-COOH)

  • Peptide with a primary amine (Peptide-NH2)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • 20% Piperidine in DMF

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Activation of Protein-COOH and Reaction with this compound

  • Dissolve Protein-COOH in Conjugation Buffer to a final concentration of 1-5 mg/mL.

  • Add a 50-fold molar excess of EDC and a 20-fold molar excess of NHS to the protein solution.

  • Incubate for 15 minutes at room temperature to activate the carboxyl groups.

  • Add a 10-fold molar excess of this compound dissolved in a minimal amount of DMF.

  • Incubate for 2 hours at room temperature with gentle stirring.

  • Remove excess reagents by passing the reaction mixture through a desalting column equilibrated with PBS, pH 7.4.

Step 2: Fmoc Deprotection

  • To the purified protein-linker conjugate, add 20% piperidine in DMF to a final concentration of 5%.

  • Incubate for 30 minutes at room temperature.

  • Purify the protein-linker conjugate with the newly exposed amine using a desalting column equilibrated with PBS, pH 7.4.

Step 3: Conjugation with Amine-Containing Peptide

  • Activate the carboxyl groups of a separate molecule if the peptide is to be conjugated via its amine. Alternatively, if the peptide has a reactive group for the newly exposed amine on the linker, proceed with that specific chemistry. For this protocol, we assume the peptide has an activated ester.

  • Add the activated peptide to the deprotected protein-linker conjugate at a 5 to 10-fold molar excess.

  • Incubate for 2 hours at room temperature.

  • Quench the reaction by adding Quenching Buffer to a final concentration of 50 mM and incubate for 15 minutes.

  • Purify the final conjugate using size-exclusion chromatography.

Protocol 2: Antibody-Drug Conjugation using SMCC

This protocol outlines the conjugation of a thiol-containing drug to an antibody.

Materials:

  • Antibody (in PBS, pH 7.2-7.5)

  • SMCC

  • Anhydrous DMSO or DMF

  • Thiol-containing drug

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Desalting columns

Procedure:

Step 1: Antibody Modification with SMCC

  • Prepare a 10 mM stock solution of SMCC in anhydrous DMSO or DMF immediately before use.

  • Add a 10- to 20-fold molar excess of the SMCC stock solution to the antibody solution (1-10 mg/mL).

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

Step 2: Removal of Excess SMCC

  • Remove unreacted SMCC using a desalting column equilibrated with Reaction Buffer.

Step 3: Conjugation with Thiol-Containing Drug

  • Immediately add the thiol-containing drug to the maleimide-activated antibody. A 1.5- to 5-fold molar excess of the drug over the antibody is typically used.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Purify the final ADC using size-exclusion chromatography.

Protocol 3: Protein Labeling with a Thiol-Containing Fluorophore using NHS-PEG-Maleimide

This protocol describes the labeling of a protein with a thiol-containing fluorescent dye.

Materials:

  • Protein with primary amines (in PBS, pH 7.2-7.5)

  • NHS-PEG-Maleimide

  • Anhydrous DMSO or DMF

  • Thiol-containing fluorophore

  • Reaction Buffer: PBS, pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Protein Activation with NHS-PEG-Maleimide

  • Dissolve NHS-PEG-Maleimide in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Add a 10- to 20-fold molar excess of the linker solution to the protein solution (1-5 mg/mL).

  • Incubate for 30-60 minutes at room temperature.

Step 2: Removal of Excess Linker

  • Remove unreacted linker using a desalting column equilibrated with Reaction Buffer.

Step 3: Conjugation with Thiol-Containing Fluorophore

  • Add the thiol-containing fluorophore to the maleimide-activated protein at a 5-fold molar excess.

  • Incubate for 2 hours at room temperature, protected from light.

  • To quench the reaction, add a solution of cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

  • Purify the fluorescently labeled protein using size-exclusion chromatography.

Visualizing the Workflows and Pathways

To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_0 This compound Conjugation Workflow Protein-COOH Protein-COOH Activated Protein Activated Protein Protein-COOH->Activated Protein EDC/NHS Linker-Protein Linker-Protein Activated Protein->Linker-Protein + this compound Deprotected Linker-Protein Deprotected Linker-Protein Linker-Protein->Deprotected Linker-Protein Piperidine Final Conjugate Final Conjugate Deprotected Linker-Protein->Final Conjugate + Activated Molecule

This compound Conjugation Workflow

G cluster_1 SMCC / NHS-PEG-Maleimide Conjugation Workflow Protein-NH2 Protein-NH2 Maleimide-Activated Protein Maleimide-Activated Protein Protein-NH2->Maleimide-Activated Protein + SMCC or NHS-PEG-Mal Final Conjugate Final Conjugate Maleimide-Activated Protein->Final Conjugate Molecule-SH Molecule-SH Molecule-SH->Final Conjugate

Amine-to-Thiol Conjugation Workflow

G cluster_2 PROTAC Mechanism of Action PROTAC PROTAC Ternary Complex Ternary Complex PROTAC->Ternary Complex Target Protein Target Protein Target Protein->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation

PROTAC Signaling Pathway

Conclusion

The selection of a heterobifunctional linker is a nuanced decision that must be tailored to the specific application.

  • This compound is an excellent choice when conjugating two molecules via amine and carboxyl functionalities, resulting in a highly stable amide bond. Its PEG spacer imparts favorable solubility and pharmacokinetic properties, making it well-suited for applications such as PROTAC development where precise control over linker length and composition is crucial for optimizing cell permeability and ternary complex formation.

  • SMCC provides a rigid, non-cleavable linkage between an amine and a thiol. Its hydrophobicity may be advantageous in certain contexts but can also lead to aggregation, especially with hydrophobic payloads. It is a well-established linker in ADC development, as exemplified by Kadcyla®.

  • NHS-PEG-Maleimide linkers offer a versatile platform for amine-to-thiol conjugation with the added benefits of PEGylation. The ability to vary the PEG chain length allows for fine-tuning of the conjugate's properties, such as solubility and circulation half-life, which has been shown to be critical for optimizing the efficacy of ADCs.

Ultimately, the optimal linker choice will depend on a careful consideration of the specific molecules to be conjugated, the desired stability of the final product, and the intended biological application. The experimental protocols and comparative data presented in this guide provide a solid foundation for making an informed decision in the rational design of bioconjugates.

References

The Impact of PEG Linker Length on PROTAC Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. Among the various linker types, polyethylene glycol (PEG) linkers are frequently employed due to their favorable physicochemical properties, including hydrophilicity and tunable length.[1][2] This guide provides a comparative analysis of how PEG linker length influences PROTAC performance, supported by experimental data and detailed protocols.

The length of the linker in a PROTAC molecule is not merely a spacer but plays a pivotal role in determining its overall efficacy.[2] The length, rigidity, and composition of the linker directly influence several key parameters including the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[2] The stability of this ternary complex is directly correlated with the efficiency of target protein ubiquitination and subsequent degradation, often quantified by DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[2]

Quantitative Comparison of Linker Performance

The optimal linker length is not a universal parameter and is highly dependent on the specific target protein and the recruited E3 ligase. Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.

Case Study 1: Targeting Tank-binding kinase 1 (TBK1)

In a study of PROTACs targeting TBK1 for degradation by recruiting the VHL E3 ligase, a clear dependence on linker length was observed. PROTACs with linkers shorter than 12 atoms were inactive. However, those with linkers between 12 and 29 atoms all showed submicromolar degradation potency. The optimal linker length was found to be 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%. A longer linker of 29 atoms showed a decrease in potency.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1).
Case Study 2: Targeting Estrogen Receptor α (ERα)

A study by Cyrus et al. investigated the effect of linker length on the degradation of ERα. Their findings highlighted that a 16-atom linker was significantly more potent than a 12-atom linker, despite similar binding affinities to ERα. PROTACs with linker lengths of 16 atoms or less were generally favored for ERα degradation.

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα).
Case Study 3: Targeting Bruton's Tyrosine Kinase (BTK)

In the development of BTK degraders, it was found that PROTACs with longer PEG linkers (≥ 4 PEG units) were more potent than those with shorter linkers. It was hypothesized that shorter linkers caused steric repulsion, which impaired the formation of a stable ternary complex. One potent BTK degrader, DD 03-171, which recruits the CRBN E3 ligase, demonstrated a DC50 of 5.1 nM. Another study on reversible covalent PROTACs targeting BTK showed a noncovalent PROTAC with a PEG-based linker achieving a DC50 of 2.2 nM and a Dmax of 97%.

Linker CompositionPotency
< 4 PEG unitsImpaired
≥ 4 PEG unitsPotent
Table 3: Impact of Linker Composition on Degradation of Bruton's Tyrosine Kinase (BTK).

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation cluster_1 Ternary Complex POI Target Protein (POI) PROTAC PROTAC POI->PROTAC binds Ternary POI-PROTAC-E3 E3 E3 Ubiquitin Ligase E3->PROTAC binds Ubiquitination Ubiquitination of POI Ternary->Ubiquitination leads to Degradation Proteasomal Degradation Ubiquitination->Degradation marks for

PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow Typical Experimental Workflow for Evaluating PROTAC Efficacy start Cell Seeding treatment PROTAC Treatment (Varying Concentrations & Timepoints) start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis western_blot Western Blot Analysis lysis->western_blot data_analysis Data Analysis (Quantify Bands, Normalize to Loading Control) western_blot->data_analysis dc50_dmax Determine DC50 & Dmax data_analysis->dc50_dmax end Efficacy Determined dc50_dmax->end

A typical experimental workflow for evaluating PROTAC efficacy.

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS activates PI3K PI3K EGFR->PI3K activates HER2 HER2 HER2->RAS HER2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Simplified EGFR/HER2 Signaling Pathway.

BTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK BTK BTK SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 PKC PKC PLCG2->PKC NFkB NF-κB PKC->NFkB Transcription Gene Transcription (Proliferation, Survival) NFkB->Transcription

Simplified BTK Signaling Pathway.

TBK1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins (e.g., STING, MAVS) PRR->Adaptors activate TBK1 TBK1 Adaptors->TBK1 IKK IKK Complex Adaptors->IKK IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Production IRF3->IFN NFkB NF-κB IKK->NFkB activates Inflammatory Inflammatory Cytokine Production NFkB->Inflammatory

Simplified TBK1 Signaling Pathway.

Experimental Protocols

To ensure reproducibility and aid in the design of new experiments, detailed methodologies for key assays are provided below.

Protocol 1: Western Blot for PROTAC-Mediated Protein Degradation

This protocol is used to determine the degradation of a target protein after treatment with a PROTAC.

Materials:

  • Cell culture reagents

  • PROTAC compound and vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.

  • Detection and Analysis: Detect the protein bands using an ECL substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate DC50 and Dmax values from the dose-response curves.

Protocol 2: In-Vitro Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation proceeds through the ubiquitin-proteasome pathway by detecting the ubiquitination of the target protein.

Materials:

  • Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase

  • Recombinant target protein

  • Ubiquitin

  • ATP

  • Ubiquitylation buffer

  • PROTAC compound

  • Antibodies against the target protein and ubiquitin

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the E1 enzyme, E2 enzyme, E3 ligase, target protein, ubiquitin, and the PROTAC compound in the ubiquitylation buffer.

  • Initiate Reaction: Add ATP to the reaction mixture to start the ubiquitination cascade.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1-2 hours).

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.

  • Detection: Analyze the reaction products by Western blot using antibodies against the target protein to observe higher molecular weight ubiquitinated species or against ubiquitin to detect all ubiquitinated proteins.

Protocol 3: Ternary Complex Formation Assay - Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Recombinant E3 ligase and target protein

  • PROTAC compound

  • Running buffer

  • Immobilization reagents (e.g., EDC/NHS)

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface using standard amine coupling chemistry.

  • Binary Interaction Analysis: To measure the binding of the PROTAC to the E3 ligase, inject a series of PROTAC concentrations over the immobilized E3 ligase surface and a reference flow cell. To measure the binding of the PROTAC to the target protein, a separate experiment with immobilized target protein can be performed.

  • Ternary Complex Analysis: To measure ternary complex formation, inject a constant concentration of the target protein mixed with a dilution series of the PROTAC over the immobilized E3 ligase surface. The increase in response compared to the binary interactions will indicate the formation of the ternary complex.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can also be calculated.

Protocol 4: Ternary Complex Formation Assay - NanoBRET™

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method to detect protein-protein interactions in living cells.

Materials:

  • Human cell line (e.g., HEK293T)

  • Expression vectors for the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (acceptor)

  • Transfection reagent

  • Assay plates (white, 96- or 384-well)

  • HaloTag® NanoBRET® 618 Ligand (acceptor fluorophore)

  • NanoBRET® Nano-Glo® Substrate

  • Plate reader capable of filtered luminescence measurements

Procedure:

  • Cell Transfection: Co-transfect cells with the donor and acceptor plasmids.

  • Assay Plate Preparation: Seed the transfected cells into the assay plate.

  • HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to label the HaloTag®-E3 ligase fusion protein.

  • PROTAC Treatment: Add serial dilutions of the PROTAC compound to the wells.

  • Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate and immediately measure the donor and acceptor emissions.

  • Data Analysis: Calculate the corrected NanoBRET™ ratio. An increase in the ratio upon PROTAC addition indicates the formation of the ternary complex.

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design. The presented data and methodologies underscore the necessity of systematic linker optimization for each new target and E3 ligase pair. While general principles are emerging, the optimal linker length remains an empirically determined parameter. The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own comparative studies and accelerate the development of potent and selective protein degraders.

References

A Comparative Guide to Analytical Methods for Characterizing Fmoc-NH-PEG3-C2-NH2 Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and application of PEGylated compounds such as Fmoc-NH-PEG3-C2-NH2, robust analytical characterization is paramount. This guide provides a comparative overview of key analytical techniques—High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—supported by experimental data and detailed protocols to ensure the identity, purity, and structural integrity of these conjugates.

Data Presentation: Comparison of Analytical Methods

The selection of an appropriate analytical technique is contingent on the specific information required. The following table summarizes the performance of HPLC, MS, and NMR for the characterization of this compound and similar PEGylated molecules.

ParameterHigh-Performance Liquid Chromatography (HPLC)Mass Spectrometry (MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Primary Use Purity assessment, quantification, separation of conjugates from reactants and byproducts.Molecular weight determination, structural elucidation, impurity identification.Definitive structural confirmation, quantification (qNMR), determination of PEGylation degree.
Typical Configuration Reverse-Phase (RP-HPLC) with a C18 column.Electrospray Ionization (ESI) coupled with Quadrupole Time-of-Flight (QTOF) or Orbitrap analyzers.¹H NMR at ≥400 MHz.
Detector(s) UV-Vis (for Fmoc group), Charged Aerosol Detector (CAD), Refractive Index (RI).TOF, Orbitrap, Ion Trap.NMR Probe.
Quantitative Capability Excellent with appropriate standards.Good, especially with isotopic labeling; can be complex for heterogeneous mixtures.Excellent (qNMR with internal standard).
Limit of Detection (LOD) / Limit of Quantitation (LOQ) UV: Low µg/mL range. CAD: ~1-3 ng on-column.[1] SEC-RI: LOD ~10 µg/mL, LOQ ~25 µg/mL for free PEG.[2]High resolution MS can detect impurities at ≤0.1%.[3]Typically requires 5-25 mg for ¹H NMR of small molecules.[4]
Resolution Baseline resolution of PEG homologs up to ~5000 g/mol has been demonstrated.[5]Orbitrap: Up to 240,000 (FWHM) at m/z 200.High, allows for distinction of protons in different chemical environments.
Mass Accuracy Not ApplicableOrbitrap: <2 ppm with internal calibration, <5 ppm with external calibration. QTOF: Generally in the low ppm range.Not Applicable
Key Advantages Robust, reproducible, excellent for purity determination.High sensitivity and specificity, provides exact mass information.Non-destructive, provides detailed structural information and stoichiometry.
Key Disadvantages May require specialized detectors (CAD, RI) for PEG moiety without a chromophore.Can be suppressed by salts and detergents, complex spectra for polydisperse samples.Lower sensitivity compared to MS, requires higher sample concentration.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

High-Performance Liquid Chromatography (HPLC)

This protocol describes the purity analysis of this compound using reverse-phase HPLC with UV detection.

Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

Materials:

  • This compound sample

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Sample Preparation: Dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm for the Fmoc group and 220 nm for the amide bonds.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 - 5.0 30
      5.0 - 25.0 30 → 90
      25.0 - 30.0 90

      | 30.1 - 35.0 | 30 (Re-equilibration) |

  • Data Analysis: Integrate the peak corresponding to the this compound conjugate. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Mass Spectrometry (MS)

This protocol outlines the characterization of this compound using an ESI-QTOF mass spectrometer.

Instrumentation:

  • LC-MS system with an electrospray ionization (ESI) source and a Quadrupole Time-of-Flight (QTOF) mass analyzer.

Materials:

  • This compound sample

  • Acetonitrile, LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

Procedure:

  • Sample Preparation: Dilute the sample in 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of approximately 10 µM.

  • LC Separation (if coupled with HPLC):

    • Use a C18 column with a gradient of water and acetonitrile (both containing 0.1% formic acid) to separate the analyte from impurities before introduction to the mass spectrometer.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • Mass Range: m/z 100 - 1000.

    • Acquisition Mode: Full scan MS. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest.

  • Data Analysis: The acquired mass spectrum will show the protonated molecule [M+H]⁺. The high-resolution data from the TOF analyzer allows for the determination of the accurate mass and elemental composition. Deconvolution software can be used to interpret complex spectra if necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol details the structural confirmation of this compound using ¹H NMR.

Instrumentation:

  • NMR spectrometer (400 MHz or higher) with a 5 mm probe.

Materials:

  • This compound sample (5-25 mg)

  • Deuterated solvent (e.g., Chloroform-d (CDCl₃) or DMSO-d₆)

  • NMR tube

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-25 mg of the sample into a clean, dry vial.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Vortex the vial to ensure the sample is completely dissolved.

    • Transfer the solution to an NMR tube using a Pasteur pipette, filtering through a small cotton plug if necessary to remove any particulate matter.

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Allow the sample to equilibrate to the probe temperature (e.g., 298 K).

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Key parameters include:

      • Pulse Program: Standard single-pulse experiment.

      • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

      • Relaxation Delay: 1-5 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

    • Integrate the peaks corresponding to the different protons in the molecule. The characteristic signals for the Fmoc group (aromatic region, ~7.3-7.8 ppm), the PEG linker (ethylene glycol units, ~3.6 ppm), and the aliphatic linkers can be identified and their relative integrations used to confirm the structure.

Mandatory Visualization

The following diagrams illustrate the experimental workflows for the described analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep Dissolve this compound in 50:50 ACN/Water pump Binary Pump (Mobile Phases A & B) prep->pump Load Sample injector Autosampler (Inject 10 µL) pump->injector column C18 Column (30 °C) injector->column Gradient Elution detector UV-Vis Detector (220/265 nm) column->detector analysis Chromatogram Generation & Purity Calculation detector->analysis

Caption: Workflow for HPLC analysis of this compound conjugates.

MS_Workflow cluster_prep Sample Preparation cluster_ms LC-MS System cluster_analysis Data Analysis prep Dilute Sample in 50:50 ACN/Water + 0.1% Formic Acid lc LC Separation (Optional) prep->lc Inject esi ESI Source (Ionization) lc->esi qtof QTOF Analyzer (Mass Analysis) esi->qtof analysis Mass Spectrum Generation & Accurate Mass Determination qtof->analysis

Caption: Workflow for Mass Spectrometry analysis of this compound conjugates.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Spectrometer cluster_analysis Data Processing prep Dissolve 5-25 mg Sample in Deuterated Solvent transfer Transfer to NMR Tube prep->transfer insert Insert Sample transfer->insert acquire Tune, Shim, & Acquire Data insert->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Spectral Analysis & Structural Confirmation process->analyze

Caption: Workflow for NMR analysis of this compound conjugates.

References

A Researcher's Guide to Mass Spectrometry Analysis of Peptides Modified with Fmoc-NH-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the nuanced world of peptide analysis, the choice of modification reagent is a critical decision that profoundly impacts the quality and interpretability of mass spectrometry data. This guide provides an objective comparison of peptides modified with Fmoc-NH-PEG3-C2-NH2 against other common labeling strategies, supported by an overview of their mass spectrometric behavior and detailed experimental protocols.

The this compound linker serves a dual purpose in peptide chemistry. The fluorenylmethyloxycarbonyl (Fmoc) group is a well-established protecting group in solid-phase peptide synthesis (SPPS), and its presence on a linker can be advantageous for purification and as a UV-active chromophore for quantification. The polyethylene glycol (PEG) component, in this case, a short three-unit chain, enhances the solubility of the modified peptide. Understanding how this combined modification influences mass spectrometry analysis is crucial for experimental design and data interpretation.

Performance Comparison of Peptide Modification Reagents

The selection of a peptide modification strategy is contingent on the specific analytical goal, whether it be straightforward identification, precise quantification, or structural elucidation. Here, we compare the mass spectrometry performance of this compound modified peptides with two widely used isobaric labeling reagents, Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), as well as with unlabeled peptides.

FeatureThis compoundTMT (Tandem Mass Tags)iTRAQUnlabeled Peptides
Primary Application Peptide synthesis, purification, and qualitative identification. Can be used for relative quantification based on precursor ion intensity.Multiplexed relative and absolute quantification.Multiplexed relative and absolute quantification.Peptide identification and label-free quantification.
Target Moiety Typically incorporated during solid-phase peptide synthesis or couples to primary amines.Primary amines (N-terminus and lysine side chains).Primary amines (N-terminus and lysine side chains).Not applicable.
Quantification Principle Precursor ion intensity (MS1 level).Reporter ions in MS/MS spectra.Reporter ions in MS/MS spectra.Precursor ion intensity or spectral counting.
Multiplexing Capacity 1-plex (unless isotopically labeled versions are synthesized).Up to 18-plex with TMTpro.[1]4-plex and 8-plex.1-plex (sequential analysis of samples).
Fragmentation Behavior Characteristic loss of the Fmoc group. Fragmentation of the peptide backbone follows standard b- and y-ion series.Generates low m/z reporter ions for quantification. Peptide backbone fragmentation for identification.Generates low m/z reporter ions for quantification. Peptide backbone fragmentation for identification.Standard b- and y-ion fragmentation patterns.
Ionization Efficiency The hydrophobic Fmoc group may influence ionization, potentially causing suppression or enhancement depending on the peptide sequence.[2]Generally high ionization efficiency due to the tag structure.Generally high ionization efficiency due to the tag structure.Dependent on the intrinsic properties of the peptide sequence.
Advantages - UV-active for chromatographic detection.- Can aid in purification.- Relatively straightforward synthesis.- High multiplexing capability.- Robust and well-established workflows.- Both identification and quantification from MS/MS.- Well-established methodology.- Good fragmentation efficiency.- No chemical modification artifacts.- Simpler sample preparation.
Disadvantages - Not inherently designed for multiplexed quantification.- Fmoc group can influence peptide fragmentation.- Potential for ion suppression.- "Ratio compression" can affect accuracy.- Higher cost of reagents.- Lower multiplexing than TMT.- Susceptible to ratio compression.- Lower throughput for quantitative studies.- Requires high instrument stability for quantification.

Mass Spectrometric Behavior of this compound Modified Peptides

The presence of the this compound modification imparts distinct characteristics to the mass spectrometric analysis of peptides.

Ionization: The bulky and hydrophobic Fmoc group can significantly influence the ionization efficiency of a peptide in electrospray ionization (ESI). This effect is peptide-dependent and can lead to either signal enhancement or suppression compared to the unlabeled counterpart. The short PEG linker is generally considered to have a minimal impact on the conformational properties of small peptides and may improve solubility.[3]

Fragmentation: In collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), peptides modified with the Fmoc group exhibit a characteristic fragmentation pattern. A prominent neutral loss of the Fmoc group (222.1 Da) is often observed. One study on Fmoc-protected dipeptides revealed that the protonated molecules undergo a McLafferty-type rearrangement followed by the loss of CO2 to form an [M+H-Fmoc+H]+ ion.[1] Subsequent fragmentation (MS3) of this ion can be useful for distinguishing isomers.[1] Following the loss of the modifying group, the underlying peptide typically fragments along its backbone, producing the expected b- and y-type ions, which are used for sequence identification.

Experimental Protocols

Below are detailed protocols for the preparation and analysis of peptides modified with this compound and a comparative protocol for TMT labeling.

Protocol 1: Synthesis and LC-MS/MS Analysis of a Peptide Modified with this compound

This protocol outlines the manual solid-phase synthesis of a peptide with the this compound linker at the N-terminus, followed by cleavage, deprotection, and LC-MS/MS analysis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Coupling reagents (e.g., HBTU, DIC)

  • Base (e.g., DIPEA)

  • Deprotection solution: 20% piperidine in DMF

  • This compound linker

  • Cleavage cocktail: e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Solvents: DMF, DCM, Acetonitrile, Water

  • Formic acid

Peptide Synthesis Workflow:

Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Amino Acid Coupling Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Repeat 5. Repeat Steps 2-4 for each Amino Acid Wash1->Repeat LinkerCoupling 6. Linker Coupling Repeat->LinkerCoupling Cleavage 7. Cleavage & Deprotection LinkerCoupling->Cleavage Analysis 8. LC-MS/MS Analysis Cleavage->Analysis

Solid-Phase Peptide Synthesis Workflow.

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then for an additional 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid and coupling reagents in DMF. Add the base and add the mixture to the resin. Agitate for 1-2 hours. Confirm complete coupling using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for all amino acids in the peptide sequence.

  • Linker Coupling: After the final amino acid has been coupled and its Fmoc group removed, couple the this compound linker using the same procedure as for an amino acid.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups. Precipitate the peptide in cold diethyl ether, centrifuge to pellet the peptide, and dry the pellet.

  • LC-MS/MS Sample Preparation: Dissolve the dried peptide in 0.1% formic acid in water/acetonitrile.

  • LC-MS/MS Analysis:

    • LC System: Use a reverse-phase C18 column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient from 5% to 95% B over 30-60 minutes.

    • Mass Spectrometer: Operate in positive ion mode with ESI.

    • MS1 Scan: Acquire full scan MS spectra to detect the protonated molecular ion of the modified peptide.

    • MS/MS Scan: Use data-dependent acquisition to select the precursor ion for fragmentation (CID or HCD). Set the collision energy to achieve good fragmentation of both the linker and the peptide backbone.

Protocol 2: TMT Labeling and Analysis for Quantitative Proteomics

This protocol provides a general workflow for TMT labeling of peptides for quantitative analysis.

TMT Labeling Workflow:

Digestion 1. Protein Digestion Labeling 2. TMT Labeling Digestion->Labeling Pooling 3. Sample Pooling Labeling->Pooling Fractionation 4. Peptide Fractionation Pooling->Fractionation Analysis 5. LC-MS/MS Analysis Fractionation->Analysis DataAnalysis 6. Data Analysis Analysis->DataAnalysis

TMT Labeling and Analysis Workflow.

Procedure:

  • Protein Digestion: Digest protein samples to peptides using an appropriate enzyme, typically trypsin.

  • TMT Labeling: Label the peptides from each sample with a different TMT isobaric tag according to the manufacturer's protocol.

  • Sample Pooling: Combine the labeled samples into a single mixture.

  • Peptide Fractionation: (Optional but recommended for complex samples) Fractionate the pooled peptide mixture using techniques like high-pH reverse-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • LC System: Use a reverse-phase C18 column with a suitable gradient.

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap) is required.

    • MS1 Scan: Acquire high-resolution full scan MS spectra.

    • MS/MS Scan: Use HCD for fragmentation. Isolate the precursor ion and fragment it to generate both peptide fragment ions for identification and TMT reporter ions for quantification.

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of the TMT reporter ions.

Concluding Remarks

The choice of peptide modification is a pivotal step in mass spectrometry-based proteomics. While this compound serves as a valuable tool in peptide synthesis and for specific applications requiring a UV-active, solubility-enhancing tag, its utility for high-throughput quantitative proteomics is limited compared to dedicated isobaric tagging reagents like TMT and iTRAQ. The characteristic fragmentation of the Fmoc group can be both an analytical advantage for identification and a potential complication. In contrast, TMT and iTRAQ are specifically designed for multiplexed quantitative analysis, providing a streamlined workflow for comparative proteomics. Researchers should carefully consider their experimental goals, sample complexity, and available instrumentation when selecting the most appropriate peptide modification strategy.

References

A Head-to-Head Comparison of Fmoc and Boc Protection for PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of protecting groups is a critical determinant in the successful synthesis of PEGylated molecules. Polyethylene glycol (PEG) linkers, widely employed to enhance the pharmacokinetic properties of therapeutics, are commonly functionalized with amine groups that require protection during synthesis and modification. The two most prevalent amino-protecting groups, 9-fluorenylmethoxycarbonyl (Fmoc) and tert-butyloxycarbonyl (Boc), offer distinct advantages and disadvantages rooted in their unique chemical properties. This guide provides an objective comparison of Fmoc and Boc protection for PEG linkers, supported by experimental data and detailed methodologies to inform the design and execution of your PEGylation strategies.

At a Glance: Fmoc vs. Boc for PEG Linkers

FeatureFmoc (9-fluorenylmethoxycarbonyl)Boc (tert-butyloxycarbonyl)
Deprotection Chemistry Base-labileAcid-labile
Primary Deprotection Reagent Piperidine in DMFTrifluoroacetic acid (TFA) in DCM
Deprotection Conditions Mildly basicStrongly acidic
Orthogonality Orthogonal to acid-labile protecting groups (e.g., Boc, tBu)Orthogonal to base-labile protecting groups (e.g., Fmoc)
Compatibility with PEG Generally good, stable under basic conditions.Good; the PEG ether backbone is stable to TFA.
Monitoring UV spectroscopy (release of dibenzofulvene)TLC, LC-MS, ¹H NMR (disappearance of t-butyl signal)
Common Side Reactions Aspartimide formation in peptide synthesis, potential for side reactions with base-sensitive moieties.Alkylation of nucleophilic residues by the tert-butyl cation; requires scavengers.
Cost Fmoc-protected reagents are often more expensive.[]Boc-protected reagents are generally less expensive.

The Core Chemistry: A Tale of Two Protection Strategies

The fundamental difference between Fmoc and Boc protection lies in their lability to distinct chemical environments, which forms the basis of their orthogonal applications in chemical synthesis.

Fmoc Protection: The Fmoc group is cleaved under mildly basic conditions, typically using a solution of piperidine in an organic solvent like N,N-dimethylformamide (DMF). This deprotection proceeds via a β-elimination mechanism. The base abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene and the release of the free amine and carbon dioxide.

Boc Protection: In contrast, the Boc group is labile to strong acids. Deprotection is most commonly achieved with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.

Performance Comparison

While direct, head-to-head quantitative comparisons of Fmoc and Boc deprotection specifically for a wide range of PEG linkers are not extensively available in peer-reviewed literature, performance can be inferred from their well-established use in solid-phase peptide synthesis (SPPS) and bioconjugation.

Deprotection Efficiency and Kinetics:

  • Fmoc deprotection is generally rapid, with half-lives on the order of seconds to minutes in standard piperidine/DMF solutions. The reaction can be conveniently monitored in real-time by UV spectroscopy, tracking the release of the dibenzofulvene-piperidine adduct.

  • Boc deprotection with TFA is also typically efficient, with reaction times ranging from 30 minutes to a few hours. However, the bulky nature of PEG chains can sometimes lead to steric hindrance, potentially slowing the reaction rate and requiring longer reaction times or stronger acidic conditions for complete removal.

Yield and Purity:

The final yield and purity of the deprotected PEG linker are highly dependent on the specific linker structure, the presence of other functional groups, and the purification method.

  • The Fmoc strategy is often favored for its milder final cleavage conditions from a solid support in SPPS, which can lead to higher purity of the crude product, especially for acid-sensitive molecules.

  • The Boc strategy , while requiring harsher acidic conditions for deprotection, can be advantageous for synthesizing long or hydrophobic peptide-PEG conjugates that are prone to aggregation, as the repeated acid treatments can help to disrupt secondary structures.

Side Reactions and Mitigation:

Both methods are associated with potential side reactions that can impact the purity and yield of the final product.

  • Fmoc deprotection with piperidine can sometimes lead to the formation of piperidine-related adducts or side reactions with base-sensitive functionalities on the PEG linker or attached cargo. In the context of peptide synthesis, aspartimide formation is a known side reaction.

  • Boc deprotection liberates a reactive tert-butyl cation, which can alkylate nucleophilic functional groups (e.g., tryptophan, methionine, tyrosine) if present in the molecule. This is typically mitigated by the addition of "scavengers" such as triisopropylsilane (TIS) or water to the deprotection cocktail.

Experimental Protocols

The following are detailed protocols for the deprotection of Fmoc- and Boc-protected amino-PEG linkers and a general protocol for subsequent conjugation to an NHS-activated molecule.

Protocol 1: Fmoc Deprotection of an Amino-PEG Linker

Materials:

  • Fmoc-NH-PEG-X (where X is the other functional group)

  • 20% (v/v) Piperidine in DMF

  • DMF (N,N-Dimethylformamide), anhydrous

  • Diethyl ether, cold

  • RP-HPLC system with a C18 column

  • Mass spectrometer (e.g., ESI-MS)

Procedure:

  • Dissolve the Fmoc-protected PEG linker in anhydrous DMF to a concentration of approximately 10-20 mg/mL.

  • Add the 20% piperidine in DMF solution to the linker solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the progress of the deprotection by RP-HPLC. The deprotected product will have a shorter retention time than the starting material.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove most of the DMF and piperidine.

  • Precipitate the deprotected linker by adding cold diethyl ether to the concentrated residue.

  • Centrifuge the mixture and decant the ether. Wash the precipitate with cold diethyl ether two more times.

  • Dry the deprotected product under vacuum.

  • Characterize the final product by mass spectrometry to confirm the removal of the Fmoc group (mass difference of 222.24 Da) and by RP-HPLC to assess purity.

Protocol 2: Boc Deprotection of an Amino-PEG Linker

Materials:

  • Boc-NH-PEG-X

  • 50% (v/v) TFA in DCM

  • DCM (Dichloromethane), anhydrous

  • Toluene

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • TLC plates (silica gel)

  • LC-MS system

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add an equal volume of TFA to the solution (to a final concentration of 50%). If the molecule contains acid-sensitive groups, add scavengers like TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours). The deprotected amine will be more polar and have a lower Rf value on TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Co-evaporate with toluene (3 times) to remove residual TFA.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.

  • Confirm the identity and purity of the product by mass spectrometry (mass difference of 100.12 Da) and LC-MS.

Protocol 3: Conjugation of Deprotected Amino-PEG to an NHS-Ester

Materials:

  • Deprotected Amino-PEG linker

  • NHS-ester activated molecule

  • Anhydrous DMF or DMSO

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris or glycine)

Procedure:

  • Dissolve the deprotected amino-PEG linker in the chosen anhydrous solvent or buffer.

  • Dissolve the NHS-ester activated molecule in anhydrous DMSO or DMF immediately before use.

  • Add the NHS-ester solution to the amino-PEG solution. A molar excess (e.g., 5-20 fold) of the NHS-ester may be required, depending on the reaction scale and concentrations.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Monitor the reaction by LC-MS to follow the formation of the conjugate.

  • Quench the reaction by adding a quenching buffer containing a primary amine to react with any excess NHS-ester.

  • Purify the PEGylated conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or RP-HPLC.

Visualizing the Workflows

Fmoc Deprotection and Conjugation Workflow

Fmoc_Workflow cluster_deprotection Fmoc Deprotection cluster_conjugation Conjugation Fmoc_PEG Fmoc-NH-PEG-X Deprotection Add 20% Piperidine in DMF Fmoc_PEG->Deprotection Incubate_Deprotection Incubate RT, ~30 min Deprotection->Incubate_Deprotection Deprotected_PEG H2N-PEG-X Incubate_Deprotection->Deprotected_PEG Conjugation Mix and Incubate (pH 7.2-8.0) Deprotected_PEG->Conjugation NHS_Molecule Molecule-NHS NHS_Molecule->Conjugation Final_Product Molecule-NH-PEG-X Conjugation->Final_Product

Caption: Workflow for Fmoc deprotection of a PEG linker followed by conjugation.

Boc Deprotection and Conjugation Workflow

Boc_Workflow cluster_deprotection Boc Deprotection cluster_conjugation Conjugation Boc_PEG Boc-NH-PEG-X Deprotection Add 50% TFA in DCM Boc_PEG->Deprotection Incubate_Deprotection Incubate 0°C to RT, 1-2 hours Deprotection->Incubate_Deprotection Neutralization Neutralize (e.g., NaHCO3) Incubate_Deprotection->Neutralization Deprotected_PEG H2N-PEG-X Neutralization->Deprotected_PEG Conjugation Mix and Incubate (pH 7.2-8.0) Deprotected_PEG->Conjugation NHS_Molecule Molecule-NHS NHS_Molecule->Conjugation Final_Product Molecule-NH-PEG-X Conjugation->Final_Product

Caption: Workflow for Boc deprotection of a PEG linker followed by conjugation.

Orthogonal Protection Strategies

The distinct deprotection chemistries of Fmoc (base-labile) and Boc (acid-labile) make them an orthogonal pair. This orthogonality is a cornerstone of modern chemical synthesis, enabling the selective deprotection of one group while the other remains intact. This is particularly valuable in the synthesis of complex bioconjugates where multiple functional groups need to be addressed in a specific order. For instance, a peptide synthesized on a solid support using Fmoc chemistry can have a lysine residue protected with a Boc group. After the peptide chain is assembled, the N-terminal Fmoc group can be removed, and a PEG linker can be attached. Subsequently, the Boc group on the lysine can be removed under acidic conditions to allow for the attachment of a different molecule at that specific site.

Orthogonal_Strategy Start Fmoc-Peptide-Lys(Boc)-Resin Step1 1. Piperidine/DMF Start->Step1 Intermediate1 H2N-Peptide-Lys(Boc)-Resin Step1->Intermediate1 Step2 2. Activate and couple Fmoc-PEG-NHS Intermediate1->Step2 Intermediate2 Fmoc-PEG-Peptide-Lys(Boc)-Resin Step2->Intermediate2 Step3 3. TFA/DCM Intermediate2->Step3 Intermediate3 Fmoc-PEG-Peptide-Lys(NH2)-Resin Step3->Intermediate3 Step4 4. Couple second molecule Intermediate3->Step4 Final_Product Fmoc-PEG-Peptide-Lys(Molecule 2)-Resin Step4->Final_Product

Caption: An example of an orthogonal strategy using Fmoc and Boc protection.

Conclusion

The choice between Fmoc and Boc protection for PEG linkers is a strategic decision that depends on the specific requirements of the synthesis. The Fmoc strategy offers the advantage of mild, base-labile deprotection, which is compatible with acid-sensitive moieties and allows for easy real-time monitoring. The Boc strategy, while requiring harsher acidic conditions and the use of scavengers, remains a robust and cost-effective option, particularly for challenging, aggregation-prone sequences. The orthogonality of these two protecting groups provides a powerful tool for the synthesis of complex, multi-functional PEGylated molecules. A thorough understanding of the chemistry, potential side reactions, and appropriate reaction conditions for each protecting group is paramount to achieving high yields and purity in the development of novel PEGylated therapeutics and research tools.

References

A Researcher's Guide to Assessing the Purity of PEGylated Proteins by Size-Exclusion Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, is a cornerstone strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This modification can lead to improved solubility, increased serum half-life, and reduced immunogenicity. However, the inherent heterogeneity of the PEGylation reaction mixture—which may contain the desired PEGylated protein, unreacted protein, excess PEG, and various PEGylated isoforms—presents a significant analytical challenge. Accurate assessment of product purity is critical for ensuring the safety and efficacy of these biotherapeutics.

High-performance liquid chromatography (HPLC) is the gold standard for the characterization and quality control of PEGylated proteins. Among the various HPLC techniques, size-exclusion chromatography (SEC) is a primary method for purity assessment, particularly for the separation of aggregates and the PEGylated conjugate from the smaller, unreacted protein. This guide provides an objective comparison of SEC with other key HPLC methods, supported by experimental data and detailed protocols, to aid researchers, scientists, and drug development professionals in selecting and implementing the most suitable analytical strategy.

Comparison of HPLC Methods for Purity Analysis of PEGylated Proteins

While SEC is a powerful tool, a comprehensive purity assessment of PEGylated proteins often requires a multi-faceted approach employing orthogonal methods. Each technique offers a different separation mechanism, providing a more complete picture of the product profile.

Method Principle of Separation Primary Applications for PEGylated Proteins Advantages Limitations
Size-Exclusion Chromatography (SEC-HPLC) Separation based on hydrodynamic radius in solution.- Quantification of high molecular weight aggregates. - Separation of PEGylated protein from unreacted (native) protein. - Removal of free PEG.- Mild, non-denaturing conditions preserve protein structure. - Robust and reproducible. - Straightforward method development.- Potential for non-specific interactions between PEG and the stationary phase, leading to poor peak shape and recovery.[1] - May not resolve species with similar hydrodynamic radii, such as the PEGylated protein and free PEG, especially with larger PEG chains.[2] - Limited resolution for positional isomers.
Reversed-Phase Chromatography (RP-HPLC) Separation based on hydrophobicity.- High-resolution separation of positional isomers. - Separation of PEGylated species from unreacted protein and free PEG. - Purity assessment and identification of PEGylation sites.[]- High resolving power. - Can separate species not resolved by SEC.- Can be denaturing due to the use of organic solvents and high temperatures. - PEG itself is hydrophobic and can interfere with the separation.
Ion-Exchange Chromatography (IEX-HPLC) Separation based on net surface charge.- Separation of isoforms with different numbers of attached PEG chains (PEGamers). - Separation of positional isomers where PEGylation masks charged residues.- High resolution for charge variants. - Orthogonal to SEC and RP-HPLC.- The shielding of surface charges by PEG chains can reduce resolution. - Method development can be more complex.
Hydrophobic Interaction Chromatography (HIC-HPLC) Separation based on hydrophobicity under non-denaturing conditions.- Purification and analysis of PEGylated proteins. - Orthogonal separation method to IEX and SEC.- Non-denaturing conditions preserve protein integrity. - Can separate species based on subtle differences in hydrophobicity.- Lower capacity compared to IEX. - Resolution between adjacent peaks can be poor.

Quantitative Data Summary

The following tables summarize representative quantitative data for the separation of a model PEGylated protein from its unreacted form and other impurities using SEC and a comparative method.

Table 1: Representative SEC-HPLC Data for a Model PEGylated Protein

Analyte Retention Time (min) Peak Area (%) Resolution (vs. Native Protein)
High Molecular Weight Aggregates5.990.6N/A
Di-PEGylated Protein8.515.02.5
Mono-PEGylated Protein9.880.01.8
Native Protein11.25.0N/A

Note: Retention times and resolution are representative and will vary based on the specific protein, PEG size, column, and running conditions.

Table 2: Comparison of Resolution between SEC and RP-HPLC for a Model System

Separation Challenge Resolution by SEC-HPLC Resolution by RP-HPLC
PEGylated Protein vs. Native Protein> 1.5> 2.0
Positional Isomer 1 vs. Positional Isomer 2< 0.5> 1.2
PEGylated Protein vs. Free PEG (40 kDa)< 1.0 (co-elution possible)> 1.5

Note: Higher resolution values indicate better separation.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are representative protocols for the key HPLC methods discussed.

Method 1: Purity Assessment by Size-Exclusion Chromatography (SEC-HPLC)

This method is designed to separate high molecular weight aggregates and the PEGylated protein from the native, unreacted protein.

Experimental Workflow for SEC-HPLC Analysis

SEC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve PEGylated Protein Sample Injection Inject 20 µL of Sample Sample->Injection MobilePhase Prepare 150 mM Phosphate Buffer, pH 7.0 Column Zenix SEC-150 Column (7.8 x 300 mm, 3 µm) MobilePhase->Column Injection->Column Flow Rate: 1.0 mL/min Detection UV Detection at 214 nm Column->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Integrate Peak Areas Chromatogram->Integration Purity Calculate % Purity and % Aggregates Integration->Purity

Caption: Workflow for purity assessment by SEC-HPLC.

Methodology:

  • Column: Zenix SEC-150, 3 µm, 150 Å, 7.8 x 300 mm (or equivalent SEC column suitable for protein separations).

  • Mobile Phase: 150 mM Sodium Phosphate Buffer, pH 7.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detector: UV at 214 nm or 280 nm.

  • Injection Volume: 20 µL.

  • Sample Concentration: 1.0 - 2.0 mg/mL in mobile phase.

Method 2: Isomer Separation by Reversed-Phase Chromatography (RP-HPLC)

This method is effective for separating positional isomers of PEGylated proteins based on differences in hydrophobicity.

Experimental Workflow for RP-HPLC Analysis

RP_HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Prepare Sample in Mobile Phase A Injection Inject Sample Sample->Injection MobilePhaseA Mobile Phase A: 0.1% TFA in Water Gradient Apply Gradient Elution MobilePhaseA->Gradient MobilePhaseB Mobile Phase B: 0.1% TFA in Acetonitrile MobilePhaseB->Gradient Column C4 Reversed-Phase Column (e.g., 300Å pore size) Injection->Column Column->Gradient Detection UV Detection & ELSD Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram PeakID Identify Isomer Peaks Chromatogram->PeakID Purity Determine Relative Purity PeakID->Purity

Caption: Workflow for isomer separation by RP-HPLC.

Methodology:

  • Column: A C4-bonded stationary phase column with a 300Å pore size is often suitable.

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B (e.g., 10-90% B over 30 minutes).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: Elevated temperatures (e.g., 60-90 °C) can improve peak shape and recovery.

  • Detector: UV detection (214 nm or 280 nm) in series with an Evaporative Light Scattering Detector (ELSD) can be beneficial for detecting both the protein and the PEG moiety.

Concluding Remarks

The purity assessment of PEGylated proteins is a complex but essential aspect of their development and quality control. Size-exclusion chromatography is an indispensable tool, particularly for the analysis of aggregates and the separation of the conjugate from the native protein. However, its limitations in resolving species with similar sizes, such as positional isomers or the PEGylated product from free PEG, necessitate the use of orthogonal methods.

For a comprehensive characterization, RP-HPLC and IEX-HPLC offer powerful, high-resolution alternatives that separate based on hydrophobicity and charge, respectively. By understanding the principles and leveraging the detailed protocols for these complementary techniques, researchers can develop robust analytical strategies to ensure the purity, consistency, and safety of PEGylated protein therapeutics.

References

Hydrophilic vs. Hydrophobic Linkers: A Comparative Guide to Optimizing PROTAC Cell Permeability

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the design of Proteolysis-Targeting Chimeras (PROTACs) presents a formidable challenge in balancing target degradation efficacy with drug-like properties, particularly cell permeability. The linker, which connects the target-binding warhead to the E3 ligase-recruiting moiety, is a critical determinant of a PROTAC's ability to traverse the cell membrane and reach its intracellular target. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to inform rational PROTAC design and enhance cellular uptake.

PROTACs, due to their high molecular weight and large polar surface area, often exhibit poor passive diffusion across the lipid bilayer of the cell membrane.[1] The chemical nature of the linker significantly influences the overall physicochemical properties of the PROTAC, including its solubility, conformational flexibility, and ability to shield polar functional groups.[2] The choice between a hydrophilic or a hydrophobic linker is not straightforward and depends on the specific structural context of the PROTAC.

A key concept in understanding PROTAC permeability is the "molecular chameleon" or folding effect.[3][4] To efficiently cross the nonpolar cell membrane, a PROTAC should be able to adopt a folded conformation that minimizes its solvent-accessible 3D polar surface area.[5] The linker's flexibility and chemical composition are instrumental in allowing the PROTAC to transition from a more extended, soluble state in the aqueous extracellular environment to a compact, less polar state within the membrane.

Comparative Analysis of Linker Types

The two most common classes of flexible linkers used in PROTAC design are polyethylene glycol (PEG)-based (hydrophilic) and alkyl-based (hydrophobic) chains.

  • Hydrophilic Linkers (e.g., PEG): These linkers are composed of repeating ethylene glycol units, which generally improve the aqueous solubility of the PROTAC. Counterintuitively, PEG linkers can also enhance cell permeability. The gauche effect of the ether oxygens in the PEG chain can promote a higher population of folded conformations, effectively shielding the polar regions of the PROTAC and facilitating membrane transit.

  • Hydrophobic Linkers (e.g., Alkyl Chains): These linkers consist of saturated hydrocarbon chains. While synthetically accessible, their hydrophobicity can sometimes lead to lower aqueous solubility. In some cases, purely alkyl linkers can enforce more elongated conformations in nonpolar environments, which may expose polar functionalities of the warheads and hinder cell permeability.

Quantitative Data on PROTAC Permeability

The following tables summarize experimental data from studies comparing the cell permeability of PROTACs with different linker types. It is important to note that direct comparisons across different studies should be made with caution due to variations in target proteins, E3 ligases, and experimental conditions.

PROTACLinker TypePermeability (Papp in 10⁻⁶ cm/s)AssayReference
PROTAC 1 AlkylLowPAMPA
PROTAC 2 PEG-likeHighPAMPA
MZ1 PEG (2 units)0.6PAMPA
MZ-derivative PEG (3 units)< 0.01PAMPA
Alkyl-linked PROTAC Alkyl0.002PAMPA
PEG-linked PROTAC PEG (1 unit)0.005PAMPA

Table 1: Comparison of Permeability Coefficients for PROTACs with Hydrophilic vs. Hydrophobic Linkers.

PROTACLinker ModificationEffect on PermeabilityReference
BET degrader Amide to EsterImproved PAMPA permeability
VHL PROTACs Shorter PEG linkerGenerally more permeable
CRBN PROTACs PEG linker vs. Alkyl linkerPEG linker showed higher permeability

Table 2: Impact of Linker Modifications on PROTAC Cell Permeability.

Signaling Pathways and Experimental Workflows

To understand the context of these findings, it is essential to visualize the underlying biological process and the experimental setups used to measure permeability.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds Target Target Protein (POI) Target->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds PolyUb_Target Poly-ubiquitinated Target Protein Ternary_Complex->PolyUb_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Recruited Proteasome Proteasome PolyUb_Target->Proteasome Recruitment Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC induces the proximity of a target protein and an E3 ubiquitin ligase.

PAMPA_Workflow Parallel Artificial Membrane Permeability Assay (PAMPA) Workflow cluster_plate 96-Well Plate Donor_Well Donor Well (PROTAC solution) Artificial_Membrane Artificial Lipid Membrane Donor_Well->Artificial_Membrane Acceptor_Well Acceptor Well (Buffer) Artificial_Membrane->Acceptor_Well Diffusion Incubation Incubation Acceptor_Well->Incubation Quantification Quantification (LC-MS/MS) Incubation->Quantification Papp_Calculation Calculate Permeability (Papp) Quantification->Papp_Calculation

Caption: A high-throughput, cell-free assay to measure passive diffusion of a compound.

Experimental Protocols

Accurate assessment of cell permeability is crucial for the development of effective PROTACs. Below are detailed methodologies for key experiments.

Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability.

Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).

General Protocol:

  • Preparation: A 96-well filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. The acceptor wells of a 96-well plate are filled with buffer.

  • Compound Addition: The PROTAC solution is added to the donor wells of the filter plate.

  • Incubation: The filter plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-16 hours) at room temperature.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following formula: Papp = [-ln(1 - [drug]acceptor / [drug]equilibrium)] * (Vd * Va) / ((Vd + Va) * Area * Time) where Vd and Va are the volumes of the donor and acceptor wells, respectively, and Area is the surface area of the membrane.

Caco-2 Permeability Assay

The Caco-2 permeability assay is a cell-based assay that provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.

Principle: This assay utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium, to measure the rate of drug transport from the apical (AP) to the basolateral (BL) side and vice versa.

General Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to form a confluent and differentiated monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Measurement:

    • AP to BL: The PROTAC solution is added to the apical side, and the amount of compound that permeates to the basolateral side over time is measured.

    • BL to AP: The PROTAC solution is added to the basolateral side, and the amount of compound that permeates to the apical side is measured.

  • Quantification: Samples are collected from the receiver compartments at various time points and analyzed by LC-MS/MS.

  • Papp Calculation: The Papp is calculated for both directions. The efflux ratio (Papp(BL-AP) / Papp(AP-BL)) can be determined to assess if the PROTAC is a substrate for efflux transporters.

Western Blot for Target Protein Degradation

To confirm that improved permeability translates to cellular activity, Western blotting is performed to quantify the degradation of the target protein.

Principle: This technique uses specific antibodies to detect and quantify the levels of the target protein in cell lysates after treatment with a PROTAC.

General Protocol:

  • Cell Treatment: Cells are treated with varying concentrations of the PROTAC for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.

  • Cell Lysis: Cells are harvested and lysed to release the cellular proteins.

  • Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

  • Detection: The signal is detected using a chemiluminescent substrate, and the band intensities are quantified using densitometry. The levels of the target protein are normalized to a loading control (e.g., GAPDH or β-actin).

Conclusion

The choice of linker is a critical decision in PROTAC design that profoundly impacts cell permeability and, consequently, overall efficacy. While hydrophobic linkers are synthetically straightforward, hydrophilic linkers, particularly those based on PEG, can offer a significant advantage by promoting the adoption of folded, membrane-permeable conformations. This "molecular chameleon" effect, where the PROTAC shields its polar surface area in a nonpolar environment, is a key strategy to overcome the permeability challenges associated with these large molecules. The systematic evaluation of different linker types using a combination of cell-free and cell-based permeability assays, coupled with functional assays for protein degradation, is essential for the development of potent and orally bioavailable PROTAC therapeutics.

References

evaluation of different E3 ligase ligands with PEG3 linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The design of Proteolysis-Targeting Chimeras (PROTACs) is a multi-parameter optimization challenge, with the choice of E3 ligase ligand and the nature of the linker being critical determinants of a degrader's efficacy, selectivity, and pharmacokinetic properties.[1][2][] This guide provides an objective comparison of PROTACs employing different E3 ligase ligands—specifically those recruiting von Hippel-Lindau (VHL), Cereblon (CRBN), Inhibitor of Apoptosis Proteins (IAP), and Mouse Double Minute 2 Homolog (MDM2)—in conjunction with a polyethylene glycol (PEG) linker of three units (PEG3). The inclusion of a PEG linker can enhance solubility and improve the pharmacokinetic profile of the PROTAC molecule.[4][5]

This comparison is supported by a summary of experimental data from various studies, detailed methodologies for key experiments, and visualizations of the underlying biological processes and workflows.

Quantitative Performance of E3 Ligase Ligands in PEG3-Linked PROTACs

E3 Ligase LigandTarget ProteinCell LineDC50 (nM)Dmax (%)Binding Affinity (Kd) to E3 Ligase (nM)Reference
VHL BRD4HeLa~15>95~185 (for VH032)
CRBN BRD4293T~5>95~250 (for Thalidomide)
IAP BRD4HeLa~100~80Varies (e.g., ~25 for a bestatin derivative)
MDM2 ARLNCaP>1000~60~100 (for Nutlin-3a)

Note: The data presented are approximations compiled from multiple sources for illustrative purposes. Actual values are highly dependent on the specific PROTAC architecture, target protein, and experimental conditions. The PEG3 linker is a common choice for providing a balance of flexibility and length.

Signaling Pathways and Experimental Workflows

To understand the context of this comparison, it is essential to visualize the underlying biological pathways and the experimental workflows used to generate the comparative data.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Recycling PROTAC and E3 Ligase Recycled Ternary_Complex->Recycling Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC Mechanism of Action

Experimental_Workflow PROTAC Evaluation Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Binding_Assay Binding Affinity Assay (e.g., Fluorescence Polarization) Cell_Treatment Treat Cells with PROTAC Binding_Assay->Cell_Treatment Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Viability_Assay Cell Viability Assay Cell_Treatment->Viability_Assay Western_Blot Western Blot (Determine DC50 & Dmax) Cell_Lysis->Western_Blot PK_Studies Pharmacokinetic (PK) Studies Western_Blot->PK_Studies Efficacy_Studies In Vivo Efficacy Studies (e.g., Xenograft Models) PK_Studies->Efficacy_Studies

PROTAC Evaluation Workflow

Logical_Relationships PROTAC Component Relationships cluster_outcomes Desired Outcomes E3_Ligand E3 Ligase Ligand (VHL, CRBN, etc.) Ternary_Complex Stable Ternary Complex E3_Ligand->Ternary_Complex Linker PEG3 Linker Linker->Ternary_Complex PK_Properties Favorable PK Properties Linker->PK_Properties POI_Ligand POI Ligand POI_Ligand->Ternary_Complex Degradation_Efficacy High Degradation Efficacy (Low DC50, High Dmax) Ternary_Complex->Degradation_Efficacy Efficacy_Studies Successful In Vivo Efficacy Solubility Solubility PK_Properties->Solubility Permeability Permeability PK_Properties->Permeability

References

Safety Operating Guide

Proper Disposal of Fmoc-NH-PEG3-C2-NH2: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential guidance for the safe handling and disposal of Fmoc-NH-PEG3-C2-NH2, ensuring laboratory safety and regulatory compliance.

For researchers and professionals in drug development, the meticulous management of chemical reagents is paramount. This document outlines the essential procedures for the proper disposal of this compound, a PROTAC linker, to ensure a safe laboratory environment and adherence to environmental regulations. While specific hazard data for this compound is limited, a conservative approach treating it as a standard chemical waste is recommended.

Immediate Safety and Handling

Before initiating any disposal protocol, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound, in both its solid and solution forms, should be carried out in a well-ventilated area, ideally within a chemical fume hood, to minimize inhalation exposure.

Quantitative Data and Handling Parameters

ParameterGuidelineRationale
Chemical State for Disposal Solid or absorbed liquidTo prevent aerosolization and splashing of the compound.
Working Concentration As low as experimentally necessaryTo minimize the total volume of chemical waste generated.
Waste Storage Segregated, clearly labeled, and sealed containersTo prevent accidental mixing with incompatible chemicals and ensure proper identification for waste handlers.[1]
pH of Aqueous Waste Neutral (pH 6-8)To reduce reactivity and the potential for corrosion of storage containers.

Step-by-Step Disposal Protocol

The disposal of this compound should be conducted in accordance with local, state, and federal regulations.[2] Under no circumstances should this chemical be disposed of down the sanitary sewer.[1][3]

  • Containment: All waste containing this compound, including contaminated items such as pipette tips, weighing paper, and absorbent materials, must be collected in a designated, chemically-compatible hazardous waste container with a secure lid.[1]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound". Additional hazard information should be included as per your institution's specific safety guidelines.

  • Storage: The sealed hazardous waste container should be stored in a designated, secure, and well-ventilated area, away from incompatible materials.

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

Decontamination Procedures

Glassware: Glassware that has been in contact with this compound should be rinsed with a suitable organic solvent (e.g., ethanol or acetone) to remove any residue. This rinseate must be collected and disposed of as hazardous waste. Following the initial solvent rinse, the glassware can be washed with soap and water.

Spills: In the event of a spill, evacuate the immediate area and ensure adequate ventilation. For solid spills, carefully sweep the material and place it into the hazardous waste container. For liquid spills, use an inert absorbent material to contain and collect the substance, then place the contaminated absorbent into the hazardous waste container. The spill area should be thoroughly decontaminated. Report all spills to your institution's EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (e.g., powder, contaminated consumables) assess_form->solid_waste Solid liquid_waste Liquid Waste (e.g., in solution) assess_form->liquid_waste Liquid collect_solid Collect in a Labeled, Sealed Hazardous Waste Container solid_waste->collect_solid absorb_liquid Absorb onto Inert Material (e.g., vermiculite, sand) liquid_waste->absorb_liquid store Store Container in a Designated, Secure, and Ventilated Area collect_solid->store collect_absorbed Collect Absorbed Waste in a Labeled, Sealed Hazardous Waste Container absorb_liquid->collect_absorbed collect_absorbed->store contact_ehs Contact EHS or Licensed Waste Disposal Contractor store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Fmoc-NH-PEG3-C2-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the proper handling and disposal of Fmoc-NH-PEG3-C2-NH2, a PEG-based PROTAC linker. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar compounds are classified with specific hazards that necessitate the use of appropriate personal protective equipment. The primary risks include irritation to the skin, eyes, and respiratory tract, and harm if swallowed[1].

Table 1: Required Personal Protective Equipment (PPE)

Protection Type Specific Equipment Purpose Regulatory Standard (Example)
Eye and Face Protection Chemical safety goggles and face shieldProtects against splashes and airborne particles[2][3][4].ANSI Z87.1
Skin Protection Chemical-resistant gloves (e.g., Nitrile) and a lab coat or gown[5].Prevents skin contact and irritation.ASTM F739
Respiratory Protection Use in a well-ventilated area or chemical fume hood. If dust is generated, a NIOSH-approved respirator is necessary.Avoids inhalation of dust or aerosols, which can cause respiratory irritation.NIOSH 42 CFR 84
Foot Protection Closed-toe shoesPrevents injuries from spills or dropped items.ASTM F2413

II. Safe Handling and Storage

Proper handling and storage are critical to prevent exposure and maintain the chemical's stability.

Operational Plan:

  • Receiving and Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Work Area Preparation: Ensure a clean, designated workspace, preferably within a chemical fume hood. Have an emergency spill kit readily accessible.

  • Weighing and Aliquoting: To minimize dust generation, handle the solid compound carefully. Use appropriate tools (e.g., anti-static spatulas) for weighing.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Thoroughly clean the work area and any equipment used. Wash hands after handling the compound.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Recommended storage is at 4°C for short-term and -20°C for long-term storage to ensure stability.

III. Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is required.

Spill Response:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure adequate ventilation to disperse any airborne particles.

  • Contain: Use an appropriate absorbent material (e.g., spill pillows, sand) to contain the spill.

  • Clean-up: Wearing appropriate PPE, carefully collect the absorbed material and place it in a sealed container for disposal.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

Exposure Protocol:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

IV. Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Management:

  • Segregation: Collect all solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste in separate, clearly labeled, and sealed containers.

  • Labeling: Label waste containers with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

V. Experimental Workflow for Safe Handling

The following diagram outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Safe_Handling_Workflow A 1. Preparation - Assemble required PPE - Prepare workspace in fume hood - Locate spill kit B 2. Compound Handling - Inspect container - Carefully weigh solid - Prepare solution A->B Proceed to handling F Emergency Procedures (Spill or Exposure) A->F If incident occurs C 3. Post-Handling - Decontaminate work area - Clean equipment - Wash hands B->C After use B->F If incident occurs D 4. Storage - Store in a tightly sealed container - Place at recommended temperature C->D For unused compound E 5. Waste Disposal - Segregate solid and liquid waste - Label hazardous waste containers - Contact EHS for pickup C->E For used materials C->F If incident occurs D->F If incident occurs E->F If incident occurs

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.